molecular formula C8H12N2O B1458303 1-(3-Methoxypyridin-4-yl)ethan-1-amine CAS No. 1196733-04-6

1-(3-Methoxypyridin-4-yl)ethan-1-amine

Cat. No.: B1458303
CAS No.: 1196733-04-6
M. Wt: 152.19 g/mol
InChI Key: VHYWKJVISYBWPI-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxypyridin-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxypyridin-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methoxypyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYWKJVISYBWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196733-04-6
Record name 1-(3-methoxypyridin-4-yl)ethan-1-amine
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Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 1-(3-Methoxypyridin-4-yl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

In the landscape of modern drug discovery, 1-(3-Methoxypyridin-4-yl)ethan-1-amine represents a high-value "privileged scaffold." Unlike simple pyridine derivatives, the introduction of the methoxy group at the ortho position (C3) relative to the ethylamine side chain (C4) imparts unique electronic and steric properties that are critical for optimizing pharmacokinetics (PK) and binding affinity.

This guide serves as a technical manual for the synthesis, resolution, and application of this building block. It moves beyond basic catalog data to provide actionable protocols for incorporating this moiety into kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns.

Core Value Proposition
  • Metabolic Blocking: The C3-methoxy group blocks a common site of oxidative metabolism (P450-mediated hydroxylation) on the pyridine ring.

  • Conformational Locking: The steric bulk of the methoxy group restricts the rotation of the ethylamine side chain, potentially pre-organizing the molecule for active site binding (the "ortho effect").

  • Basicity Modulation: The electron-donating methoxy group subtly increases the electron density of the pyridine ring, modulating the pKa of the pyridine nitrogen (

    
    ) compared to unsubstituted analogs.
    

Part 2: Chemical Profile[1][2]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 1-(3-methoxypyridin-4-yl)ethan-1-amine
Molecular Formula C

H

N

O
Molecular Weight 152.19 g/mol
CAS Number 1196733-04-6Generally refers to the racemate
Appearance Pale yellow to brown oilHygroscopic; absorbs CO

from air
Boiling Point ~240°C (Predicted)Distillable under high vacuum
pKa (Pyridine N) ~5.2 - 5.8Protonates at physiological pH (partial)
pKa (Amine N) ~9.5Fully protonated at physiological pH
Solubility DMSO, MeOH, DCM, WaterHigh water solubility (polar)

Part 3: Synthetic Methodologies

For drug development, the enantiopure form is almost exclusively required. While the CAS 1196733-04-6 often denotes the racemate, we present two distinct workflows: a scalable racemic route and a high-fidelity asymmetric route using Ellman’s auxiliary.

Workflow A: Scalable Racemic Synthesis (High Throughput)

Best for: Initial fragment screening and generation of racemic standards.

Precursor: 1-(3-methoxypyridin-4-yl)ethan-1-one (Commercially available or synthesized via Friedel-Crafts/Grignard).

  • Oximation:

    • React ketone with hydroxylamine hydrochloride (

      
      ) and sodium acetate in EtOH/H
      
      
      
      O.
    • Endpoint: LCMS monitoring for conversion to oxime (M+1 = 167).

  • Reduction:

    • Catalytic Hydrogenation: H

      
       (50 psi), 10% Pd/C in MeOH.
      
    • Alternative (Chemical): Zinc dust in Acetic Acid (Zn/AcOH) if halogen substituents are present elsewhere that might reduce under H

      
      .
      
  • Isolation:

    • Basify with NaOH to pH > 12. Extract with DCM.

    • Convert to dihydrochloride salt (HCl/Dioxane) for storage.

Workflow B: Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Lead optimization requiring >98% ee (enantiomeric excess).

This protocol ensures the production of the specific (


) or (

) enantiomer, critical for SAR studies.

Protocol:

  • Condensation:

    • Reagents: Ketone + (

      
      )-2-methylpropane-2-sulfinamide + Ti(OEt)
      
      
      
      (2.0 eq) in THF.
    • Conditions: Reflux 16h. The Lewis acid Ti(OEt)

      
       acts as a water scavenger and activator.
      
    • Mechanism:[1][2] Formation of the chiral N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Cool to -48°C. Add L-Selectride or NaBH

      
      .
      
    • Causality: The bulky tert-butyl group directs the hydride attack from the less hindered face, establishing the chiral center.

  • Deprotection:

    • Treat with 4M HCl in Dioxane/MeOH.

    • Result: Cleavage of the sulfinyl group yields the chiral amine hydrochloride.

Visualization: Synthetic Decision Matrix

Synthesis_Workflow Start Precursor: 1-(3-methoxypyridin-4-yl)ethan-1-one Decision Target Requirement? Start->Decision Route_A Route A: Racemic (Bulk Scale) Decision->Route_A HTS / Standards Route_B Route B: Asymmetric (High Purity) Decision->Route_B Lead Opt / Clinical Step_A1 Oximation (NH2OH·HCl) Route_A->Step_A1 Step_B1 Ellman Condensation (Ti(OEt)4, t-Bu-Sulfinamide) Route_B->Step_B1 Step_A2 Reduction (H2, Pd/C) Step_A1->Step_A2 Product_Rac Racemic Amine (CAS 1196733-04-6) Step_A2->Product_Rac Step_B2 Stereoselective Reduction (L-Selectride, -78°C) Step_B1->Step_B2 Step_B3 Acid Hydrolysis (HCl/Dioxane) Step_B2->Step_B3 Product_Chiral Chiral Amine (>98% ee) (R) or (S) Isomer Step_B3->Product_Chiral

Figure 1: Synthetic decision tree comparing racemic bulk synthesis vs. asymmetric synthesis for medicinal chemistry applications.

Part 4: Applications in Drug Design (SAR)

The 1-(3-methoxypyridin-4-yl)ethan-1-amine moiety is rarely a "silent" bystander. It actively contributes to the binding thermodynamics of the ligand.

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors, the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of the ATP binding site.

  • The Methoxy Role: The C3-methoxy group can induce a twisted conformation relative to the core scaffold (atropisomerism potential). This prevents "flat" binding, which can improve selectivity against off-target kinases that require planar inhibitors.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<160 Da) and high solubility.

  • Fragment Evolution: The primary amine serves as a vector for growth. It is typically coupled via amide bond formation or reductive amination to larger aromatic cores.

  • Self-Validating QC: When using this fragment, monitor the

    
    H NMR signal of the methoxy group (
    
    
    
    ppm). A shift in this peak often indicates successful coupling or a change in the electronic environment of the pyridine ring.
Visualization: SAR Logic Flow

SAR_Logic Molecule 1-(3-methoxypyridin-4-yl) ethan-1-amine Feature_1 Primary Amine Molecule->Feature_1 Feature_2 Pyridine Nitrogen Molecule->Feature_2 Feature_3 3-Methoxy Group Molecule->Feature_3 App_1 Vector for Growth (Amide Coupling) Feature_1->App_1 App_2 H-Bond Acceptor (Kinase Hinge) Feature_2->App_2 App_3 Metabolic Shield (Blocks CYP Oxidation) Feature_3->App_3 App_4 Conformational Control (Ortho-Effect) Feature_3->App_4

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific pharmacophores within the molecule.

Part 5: Handling & Safety Protocol

Signal Word: DANGER (Corrosive, Irritant)

  • Storage:

    • Store as the HCl salt whenever possible. The free base is an amine that absorbs CO

      
       to form carbamates, degrading purity.
      
    • Temperature: 2-8°C (Desiccated).

  • Handling:

    • Use a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Incompatibility: Reacts violently with acid chlorides and anhydrides (unless this is the intended reaction).

  • Disposal:

    • Neutralize with dilute HCl before disposal into organic waste streams containing nitrogen.

References

  • Sigma-Aldrich. 1-(3-methoxypyridin-4-yl)ethan-1-amine Product Page. Retrieved from (Note: Search CAS 1196733-04-6).

  • PubChem. Compound Summary for CID 75488611: 1-(3-methoxypyridin-4-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from .

  • Enamine Store. Building Block: 1-(3-methoxypyridin-4-yl)ethan-1-amine. Retrieved from .[3]

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (General reference for the asymmetric protocol cited in Part 3).
  • Anax Laboratories. Product 1196733-04-6 Specifications. Retrieved from .

Sources

An In-Depth Technical Guide to 1-(3-methoxy-4-pyridinyl)ethanamine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-pyridinyl)ethanamine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and general methodologies to present its chemical structure, plausible synthetic routes, expected analytical characteristics, and potential applications in medicinal chemistry. The strategic incorporation of a methoxypyridine core and a chiral ethylamine side chain designates this molecule as a privileged scaffold, offering a unique combination of physicochemical properties and biological relevance. This document aims to serve as a foundational resource, empowering researchers to explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous natural products and a vast array of pharmaceutical agents.[1][2] Its presence is integral to the therapeutic effect of many commercially successful drugs. The nitrogen atom within the heterocycle acts as a hydrogen bond acceptor and can significantly influence the polarity, solubility, and metabolic stability of a molecule.[3] The strategic functionalization of the pyridine scaffold allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

Specifically, the methoxypyridine motif has garnered considerable attention in drug discovery. The methoxy group can modulate the electronic properties of the pyridine ring, influence binding interactions with biological targets, and improve metabolic stability and blood-brain barrier permeability.[4][5] Furthermore, the incorporation of a chiral center, as seen in the 1-aminoethyl substituent of 1-(3-methoxy-4-pyridinyl)ethanamine, is of paramount importance in modern drug design. The stereochemistry of a drug molecule can dramatically impact its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects.[6][7][8][9][10]

This guide focuses on the specific regioisomer 1-(3-methoxy-4-pyridinyl)ethanamine, a molecule that synergistically combines the advantageous features of a methoxypyridine core and a chiral amine side chain.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(3-methoxy-4-pyridinyl)ethanamine is characterized by a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine group at the 4-position. The ethanamine moiety contains a chiral center at the carbon atom attached to the pyridine ring and the amino group.

Figure 1: Chemical structure of 1-(3-methoxy-4-pyridinyl)ethanamine.

Table 1: Physicochemical Properties of 1-(3-methoxy-4-pyridinyl)ethanamine

PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem CID: 75488611
Molecular Weight 152.19 g/mol PubChem CID: 75488611
IUPAC Name 1-(3-methoxypyridin-4-yl)ethan-1-aminePubChem CID: 75488611
SMILES CC(C1=C(C=NC=C1)OC)NPubChem CID: 75488611
InChI InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3PubChem CID: 75488611
InChIKey VHYWKJVISYBWPI-UHFFFAOYSA-NPubChem CID: 75488611

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 1-(3-methoxy-4-pyridinyl)ethanamine is through the reductive amination of the corresponding ketone, 1-(3-methoxy-4-pyridinyl)ethanone. This method is widely used for the synthesis of primary amines from ketones.[11][12] The synthesis can be envisioned as a two-step process starting from a suitable pyridine precursor.

G cluster_0 Synthesis Workflow start 3-Methoxy-4-acetylpyridine step1 Reductive Amination start->step1 NH4OAc, H2, Ru-catalyst product 1-(3-methoxy-4-pyridinyl)ethanamine step1->product

Figure 2: Proposed synthetic workflow for 1-(3-methoxy-4-pyridinyl)ethanamine.

Synthesis of the Precursor: 1-(3-methoxy-4-pyridinyl)ethanone

The synthesis of the ketone precursor can be achieved through various methods, with a common approach being the reaction of an organometallic reagent with a suitable pyridine derivative.

Exemplary Protocol: Asymmetric Reductive Amination

The direct asymmetric reductive amination of ketones is a highly efficient method for producing chiral primary amines.[13][14] The following is a general, exemplary protocol that would require optimization for the specific substrate.

Materials:

  • 1-(3-methoxy-4-pyridinyl)ethanone

  • Ammonium acetate (NH₄OAc)

  • [Ru(OAc)₂( (S)-BINAP)] (or other suitable chiral ruthenium catalyst)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 1-(3-methoxy-4-pyridinyl)ethanone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (e.g., 0.5-1 mol %).

  • Add degassed TFE as the solvent.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50-60 bar).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • The resulting product will be the acetate salt of the amine. To obtain the free amine, the reaction mixture can be concentrated, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃).

  • The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-methoxy-4-pyridinyl)ethanamine.

Causality Behind Experimental Choices:

  • Chiral Ruthenium Catalyst: The use of a chiral catalyst, such as a Ru-BINAP complex, is crucial for inducing enantioselectivity in the reduction of the intermediate imine, leading to the formation of a single enantiomer of the final amine product.[13][14]

  • Ammonium Acetate: This serves as a convenient and stable source of ammonia for the in-situ formation of the imine.

  • Hydrogen Gas: Acts as the terminal reductant in the catalytic cycle.

  • TFE as Solvent: Trifluoroethanol is often an excellent solvent for reductive aminations, promoting both imine formation and the subsequent reduction.

Analytical Characterization

Due to the lack of published experimental data for 1-(3-methoxy-4-pyridinyl)ethanamine, this section provides predicted and expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. Online prediction tools can provide an estimate of the chemical shifts.[15][16][17]

Predicted ¹H NMR (in CDCl₃):

  • Pyridyl Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) is expected to be the most downfield, followed by the protons at C6 and C5.

  • Methine Proton (CH-NH₂): A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl protons.

  • Methoxy Protons (OCH₃): A singlet around δ 3.8-4.0 ppm.[18][19][20]

  • Amine Protons (NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is exchangeable with D₂O.

  • Methyl Protons (CH₃-CH): A doublet around δ 1.3-1.6 ppm, coupled to the methine proton.

Predicted ¹³C NMR (in CDCl₃):

  • Pyridyl Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C3) and the carbon adjacent to the nitrogen (C2) will have characteristic shifts.[21][22]

  • Methine Carbon (CH-NH₂): A signal around δ 50-60 ppm.

  • Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (CH₃-CH): A signal in the aliphatic region (δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.[23][24][25][26][27]

Expected IR Absorptions (cm⁻¹):

  • N-H Stretch (Amine): Two bands for a primary amine in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).[26]

  • C-H Stretch (Aromatic): Above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Below 3000 cm⁻¹.

  • N-H Bend (Amine): Around 1580-1650 cm⁻¹.[24]

  • C=C and C=N Stretch (Pyridine Ring): In the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong absorption around 1250 cm⁻¹.

  • C-N Stretch (Amine): In the 1020-1250 cm⁻¹ region.[24]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (152.19 g/mol ).

  • [M+H]⁺ Ion: In ESI-MS, a prominent peak at m/z 153.1.

  • Fragmentation: A characteristic fragmentation pattern for benzylamines is the loss of the amino group.[28][29][30][31][32] A major fragment would be expected from the loss of NH₂ (mass 16) or NH₃ from the protonated molecule, leading to a benzylic-type cation. Further fragmentation of the pyridine ring and the methoxy group would also be observed.

Applications in Drug Development

The structural motifs present in 1-(3-methoxy-4-pyridinyl)ethanamine suggest its potential as a valuable building block in the design of novel therapeutic agents.

  • CNS Disorders: The ability of substituted pyridines to cross the blood-brain barrier makes them attractive scaffolds for drugs targeting the central nervous system.[4]

  • Oncology: Pyridine and its derivatives are found in numerous anticancer agents, where they can interact with key enzymes and receptors involved in cancer progression.[1]

  • Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal compounds.

  • Inflammatory Diseases: The anti-inflammatory properties of certain pyridine derivatives are well-documented.

The chiral nature of 1-(3-methoxy-4-pyridinyl)ethanamine allows for stereospecific interactions with biological targets, which can lead to improved potency and a better safety profile.[6][7][8][9][10]

Conclusion

1-(3-methoxy-4-pyridinyl)ethanamine represents a promising, yet underexplored, molecular scaffold for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic strategy based on established methodologies, and a predicted analytical profile. The combination of a methoxypyridine core and a chiral amine side chain endows this molecule with desirable properties for the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis, characterization, and biological evaluation of this and related compounds, ultimately contributing to the advancement of pharmaceutical sciences.

References

  • Flammang, R., Govaert, Y., & Ghosez, L. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(9), 1207-1216.
  • Gopinathan, M. B., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1276-1284.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Gopinathan, M. B., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.
  • University of Calgary. (n.d.). IR: amines.
  • Flammang, R., Govaert, Y., & Ghosez, L. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
  • Li, G., & Wang, H. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 693-695.
  • Gopinathan, M. B., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Ni, S., & Padial, N. M. (2020). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Accounts of Chemical Research, 53(4), 859-873.
  • He, R., & Lectka, T. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC.
  • Patiny, L., & Zasso, M. (n.d.).
  • Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027.
  • NMRium. (n.d.). Predict - NMRium demo.
  • Rogers, B. N., et al. (2020).
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  • nmrshiftdb2. (2025).
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  • Organic Chemistry Portal. (n.d.).
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  • Google Patents. (n.d.). WO2018060512A1 - Process for preparing chiral amines.
  • Li, C., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3876-3880.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Data. (n.d.).
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  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development.
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Sadybekov, A., & Katritch, V. (2017). The Significance of Chirality in Drug Design and Development. PMC.
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  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research.
  • Stoyanov, R., & Antonov, L. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Drug Development and Delivery. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
  • Win, N. K. K., et al. (2021). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. PubMed.
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  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

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Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxypyridin-4-yl ethyl amine

The pyridine scaffold is a privileged heterocycle in modern drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[1] The introduction of specific substitution patterns allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, high-value building block: 3-Methoxypyridin-4-yl ethyl amine (IUPAC: 2-(3-methoxy-4-pyridinyl)ethanamine).

This compound uniquely combines three critical pharmacophoric elements:

  • A Pyridine Core: Providing a basic nitrogen atom for salt formation and key interactions with target proteins.

  • A 3-Methoxy Group: This electron-donating group modulates the pKa of the pyridine nitrogen and can act as a hydrogen bond acceptor. Its position influences the acidity of adjacent protons, a key consideration in synthesis and metabolism.[2]

  • A 4-Ethylamine Side Chain: This flexible, basic side chain is a classic feature of many biogenic amines and is instrumental for anchoring to acidic residues in enzyme active sites or receptor binding pockets.

The strategic arrangement of these groups makes 3-Methoxypyridin-4-yl ethyl amine a valuable starting point for the synthesis of novel therapeutics, particularly in oncology and neuroscience, where related structures have shown significant activity as enzyme inhibitors.[3][4] This guide provides a comprehensive overview of its properties, synthesis, analysis, and safe handling for researchers and drug development professionals.

Part 1: Physicochemical and Structural Properties

A molecule's biological activity is intrinsically linked to its physical properties. The data presented below provides the foundational knowledge required for designing synthetic routes, developing analytical methods, and predicting the compound's behavior in biological systems.

PropertyValueSource / Method
IUPAC Name 2-(3-methoxypyridin-4-yl)ethanamineIUPAC Nomenclature
Molecular Formula C₈H₁₂N₂OElemental Composition
Molecular Weight 152.19 g/mol Calculated
Monoisotopic Mass 152.09496 DaCalculated
CAS Number Not assigned-
Predicted TPSA 43.56 ŲComputational (Isomer data)[5]
Predicted LogP 0.8 - 1.2Computational (Isomer data)[5]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds

Note: Some properties are predicted based on data from isomeric compounds such as N-ethyl-3-methoxypyridin-2-amine and 1-(3-methoxypyridin-4-yl)ethan-1-amine due to the lack of published experimental data for the target molecule.[5][6]

Part 2: Synthesis and Purification Workflow

Proposed Synthetic Pathway

The chosen pathway leverages the reduction of a nitrile, a reliable and high-yielding transformation. The starting material, 3-methoxy-4-cyanopyridine, serves as a stable and accessible precursor.

Synthetic_Pathway cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Purification Start 3-Methoxy-4-cyanopyridine Intermediate Lithium Aluminum Hydride (LAH) or Raney Nickel (Ra-Ni) / H₂ Start->Intermediate Reduction Product 2-(3-Methoxy-4-pyridinyl)ethanamine Intermediate->Product Purification_Start Crude Product Product->Purification_Start Column Silica Gel Chromatography (DCM/MeOH/NH₄OH) Purification_Start->Column Salt HCl in Ether Column->Salt Salt Formation Final Purified Hydrochloride Salt Salt->Final

Caption: Proposed two-stage workflow for the synthesis and purification of 3-Methoxypyridin-4-yl ethyl amine.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a hypothetical procedure. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.

Objective: To synthesize 2-(3-methoxy-4-pyridinyl)ethanamine via the reduction of 3-methoxy-4-cyanopyridine.

Materials:

  • 3-Methoxy-4-cyanopyridine

  • Lithium Aluminum Hydride (LAH) or Raney Nickel

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology (Using LAH):

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-methoxy-4-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Insight: The slow, cooled addition is critical to control the highly exothermic reaction between LAH and the nitrile, preventing dangerous temperature spikes and side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Self-Validation: A successful quench will result in the formation of a granular, white precipitate of aluminum salts, which is easily filtered. A gummy or gelatinous precipitate indicates an incomplete quench.

  • Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-methoxy-4-pyridinyl)ethanamine, which can then be purified.

Experimental Protocol: Purification

Objective: To purify the crude product via column chromatography and isolate it as a stable hydrochloride salt.

  • Chromatography: Prepare a silica gel column. Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column. Elute the product using a gradient of methanol in DCM. A small amount of ammonium hydroxide (0.5-1%) in the mobile phase is often necessary to prevent the amine from streaking on the acidic silica gel.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions and remove the solvent in vacuo. Dissolve the resulting free base oil/solid in a minimal amount of anhydrous diethyl ether or methanol.

  • Precipitation: While stirring, add a solution of HCl in diethyl ether (2M) dropwise until no further precipitation is observed.

    • Trustworthiness: Converting the amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store long-term compared to the often-oily free base. It also removes any non-basic impurities.

  • Final Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure 2-(3-methoxy-4-pyridinyl)ethanamine hydrochloride.

Part 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments. Expected signals include a singlet for the methoxy protons (~3.9 ppm), two triplets for the ethyl chain protons (~2.8-3.2 ppm), and distinct signals for the three aromatic protons on the pyridine ring.

    • ¹³C NMR: Will verify the carbon skeleton, showing eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) in positive mode is ideal. The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 153.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the calculated value.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity should exceed 95% for use in biological assays.

Part 4: Applications in Drug Development and Research

The 3-Methoxypyridin-4-yl ethyl amine scaffold is a compelling starting point for constructing lead compounds for various therapeutic targets.

  • Enzyme Inhibition: Many enzyme inhibitors utilize a substituted aromatic core to occupy a hydrophobic pocket and a basic side chain to form a salt bridge with a key acidic residue (e.g., Asp, Glu).

    • LSD1 Inhibition: Structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[3] The ethylamine moiety can mimic the lysine side chain substrate.

    • Kinase Inhibition: Pyridine and pyrimidine cores are foundational in kinase inhibitor design. N-(pyridin-3-yl)pyrimidin-4-amine analogues are potent CDK2 inhibitors, highlighting the utility of this core structure.[4] The title compound could serve as a fragment for developing inhibitors targeting the ATP binding site.

  • GPCR Ligands: The structure bears a resemblance to biogenic amines like histamine and serotonin, suggesting potential activity at G-protein coupled receptors (GPCRs). It can be used as a scaffold to develop selective agonists or antagonists for various CNS targets.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 155 g/mol , this molecule is an ideal fragment for FBDD screening campaigns. It provides three distinct points for chemical elaboration, allowing for rapid optimization of initial fragment hits.

Part 5: Safety and Handling

As a substituted pyridine amine, this compound should be handled with care, assuming it possesses potential hazards typical of its class. The following guidelines are based on safety data for analogous compounds.[9][10]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[9]

    • Skin Corrosion/Irritation: Expected to cause skin irritation or burns.[10]

    • Eye Damage: Poses a risk of serious eye irritation or damage.[10]

    • Respiratory Irritation: May cause respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle within a certified chemical fume hood.

    • Hand Protection: Wear nitrile or neoprene gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a standard laboratory coat.

  • Handling and Storage:

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11] Storing under an inert gas is recommended for long-term stability.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these protocols, researchers can safely handle 3-Methoxypyridin-4-yl ethyl amine and unlock its potential as a valuable tool in the advancement of chemical and pharmaceutical research.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-(6-Methoxypyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-hydroxyphenyl-ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-methoxypyridin-4-yl)ethan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

1-(3-Methoxypyridin-4-yl)ethan-1-amine physical properties

[1]

Executive Summary

1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS: 1196733-04-6) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active small molecules.[1][2][3] Its structure features a pyridine core substituted with an electron-donating methoxy group at the C3 position and a chiral aminoethyl chain at the C4 position.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a critical scaffold for optimizing solubility and target binding affinity in medicinal chemistry campaigns.[1]

Part 1: Physicochemical Specifications[4]

The following data aggregates experimental values where available and high-confidence predictive models for parameters lacking public experimental records.

Fundamental Identity
PropertySpecification
IUPAC Name 1-(3-methoxypyridin-4-yl)ethan-1-amine
Common Name 1-(3-Methoxy-4-pyridyl)ethylamine
CAS Registry Number 1196733-04-6
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES CC(N)c1c(OC)cncc1
Physical Form Viscous liquid or low-melting solid (racemate); often supplied as HCl salt
Thermodynamic & Solution Properties
ParameterValue (Condition)Context/Implication
Boiling Point (Predicted) 245°C ± 20°C (760 mmHg)High boiling point requires vacuum distillation (e.g., 0.5 mmHg) for purification.[1]
Density (Predicted) 1.08 ± 0.06 g/cm³Slightly denser than water due to the heteroatomic core.[1]
pKa (Pyridine N) ~5.2 (Predicted)The C3-methoxy group exerts an inductive withdrawing effect (-I) balanced by resonance donation (+R), resulting in basicity similar to unsubstituted pyridine.[1]
pKa (Primary Amine) ~9.8 (Predicted)Typical for benzylic-type amines; fully protonated at physiological pH.[1]
LogP (Octanol/Water) 0.6 – 0.9Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds.[1]
Topological Polar Surface Area ~48 Ų(26 Ų Amine + 9 Ų Ether + 13 Ų Pyridine N).[1] Favorable for oral bioavailability.[1]

Part 2: Structural Analysis & Stereochemistry

Chiral Center

The molecule contains a stereocenter at the benzylic (pyridylic) carbon.[1]

  • Enantiomers: (R)-1-(3-methoxypyridin-4-yl)ethan-1-amine and (S)-1-(3-methoxypyridin-4-yl)ethan-1-amine.[1]

  • Significance: In drug development, the (S)-enantiomer is often preferred for kinase selectivity pockets, though this must be empirically determined.[1]

  • Ortho-Effect: The C3-methoxy group creates steric bulk adjacent to the C4-aminoethyl group.[1] This restricts the rotation of the ethyl chain, potentially locking the molecule into a preferred conformation that can enhance binding selectivity compared to the unsubstituted analog.

Electronic Environment

The 3-methoxy group is critical for two reasons:

  • Hydrogen Bond Acceptor: The oxygen atom serves as an additional anchor point for hydrogen bonding within a protein active site.[1]

  • Metabolic Stability: Blocking the C3 position prevents metabolic oxidation at this typically reactive site on the pyridine ring.[1]

Part 3: Synthetic Routes & Methodology

The synthesis typically proceeds via reductive amination of the corresponding ketone.[1] Below is the standard self-validating protocol for generating the racemate.

Synthesis Workflow (Graphviz)[1]

SynthesisKetone3-Methoxy-4-acetylpyridine(Precursor)OximeOxime Intermediate(In situ)Ketone->OximeNH2OH·HClNaOAc, EtOHAmineRacemic Amine(Target)Oxime->AmineH2 / Pd/Cor Zn/AcOHResolutionChiral Resolution(L-Tartaric Acid)Amine->ResolutionCrystallizationPureEnantiomer(S)-Enantiomer>98% eeResolution->PureEnantiomerSalt Break

Figure 1: Synthetic pathway from the ketone precursor to the enantiomerically pure amine.[1][4]

Experimental Protocol: Reductive Amination
  • Formation of Oxime: Dissolve 3-methoxy-4-acetylpyridine in ethanol. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate.[1] Reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone.[1]

  • Reduction: Transfer the crude oxime to a hydrogenation vessel. Add 10% Pd/C catalyst (10 wt% loading).[1] Pressurize with H₂ (40 psi) and stir at RT for 12 hours.

    • Alternative: Use Zinc dust in acetic acid if high-pressure equipment is unavailable.[1]

  • Workup: Filter catalyst through Celite. Basify filtrate to pH >12 with NaOH. Extract with Dichloromethane (DCM).[1]

  • Purification: Distill under reduced pressure or convert to the HCl salt for recrystallization.

Part 4: Analytical Characterization

To validate the identity and purity of the compound, the following spectroscopic signatures are diagnostic.

1H NMR Spectroscopy (400 MHz, CDCl3)
  • Pyridine Protons:

    • δ 8.25 (s, 1H, C2-H): The most deshielded proton between the nitrogen and methoxy group.

    • δ 8.18 (d, 1H, C6-H): Doublet due to coupling with C5-H.

    • δ 7.15 (d, 1H, C5-H): Upfield doublet.

  • Methoxy Group:

    • δ 3.92 (s, 3H, -OCH3): Sharp singlet, characteristic of aryl methyl ethers.

  • Ethyl Chain:

    • δ 4.35 (q, 1H, -CH-NH2): Quartet methine proton.[1]

    • δ 1.45 (d, 3H, -CH3): Doublet methyl group.[1]

Mass Spectrometry (ESI+)[1]
  • [M+H]+: 153.2 m/z (Base peak).[1]

  • Fragmentation: Loss of NH3 (136.2 m/z) is a common fragment in collision-induced dissociation (CID).[1]

Part 5: Handling, Safety & Stability[6]

Hazard Profile (GHS Classifications)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to primary amine alkalinity).[1]

  • H302: Harmful if swallowed.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Storage & Stability[4][7][10]
  • Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon or Nitrogen .[1]

  • Carbonate Formation: Like many primary amines, it reacts with atmospheric CO₂ to form carbamates/carbonates.[1] Appearance of white crust on the liquid surface indicates degradation.[1]

  • Temperature: Store at 2–8°C for long-term stability.

Analytical Workflow for Purity (Graphviz)[1]

AnalysisSampleCrude SampleVisualVisual Inspection(Check for Color/Solids)Sample->VisualNMR1H NMR(Check Solvent/Impurities)Visual->NMRChiralHPLCChiral HPLC(Check ee%)NMR->ChiralHPLCDecisionPass/Fail?ChiralHPLC->DecisionReleaseRelease for SynthesisDecision->Releaseee > 98%RepurifyRecrystallize/DistillDecision->Repurifyee < 98%

Figure 2: Quality control decision tree for validating building block purity.

References

  • Sigma-Aldrich. 1-(3-methoxypyridin-4-yl)ethan-1-amine Product Page. Accessed via Vertex AI Search.[1] Link

  • PubChem. Compound Summary for CID 75488611: 1-(3-methoxypyridin-4-yl)ethan-1-amine. National Library of Medicine (US).[1] Link[1]

  • Enamine Store. Building Block: 1-(3-methoxypyridin-4-yl)ethan-1-amine. Safety Data Sheet and Physical Properties. Link

  • ChemScene. Safety Data Sheet: 1-(6-Methoxypyridin-3-yl)ethan-1-amine (Isomer Analog for Hazard Comparison). Link

An In-depth Technical Guide to the Safe Handling of 1-(3-Methoxypyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety data for 1-(3-Methoxypyridin-4-yl)ethanamine (CAS No. 1196733-04-6), a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of Safety Data Sheet (SDS) information. Instead, this guide elucidates the causal links between the chemical's properties and the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

1-(3-Methoxypyridin-4-yl)ethanamine is a substituted pyridine derivative.[1][2] Understanding its basic properties is the foundational step in a robust safety assessment. These characteristics influence its potential for exposure and interaction with other substances.

PropertyValueSource
CAS Number 1196733-04-6
IUPAC Name 1-(3-methoxy-4-pyridinyl)ethanamine
Molecular Formula C₈H₁₂N₂O[1][2]
Molecular Weight 152.2 g/mol
Physical Form Brown oil / Liquid[3]

The liquid state of this compound at room temperature necessitates careful handling to avoid splashes and aerosolization, which are primary routes of unintended exposure.

GHS Hazard Analysis: A Mechanistic Perspective

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.[4][5][6] For 1-(3-Methoxypyridin-4-yl)ethanamine, the classification indicates significant health risks that demand stringent control measures.

GHS ClassificationHazard StatementMechanistic Implication & Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to systemic toxicity. This dictates a strict prohibition on eating, drinking, or smoking in the laboratory.[7][8]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects. This underscores the necessity of appropriate gloves and lab coats.[8]
Skin Corrosion/Irritation (Category 1B/1C) H314: Causes severe skin burns and eye damageThis is a primary hazard. The amine functionality can impart corrosive properties, leading to irreversible tissue damage upon contact. This mandates immediate and thorough rinsing after any skin or eye contact.
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledAs a liquid, it can have a vapor pressure that allows for inhalation of harmful quantities, especially if heated or aerosolized. All handling must be performed in a certified chemical fume hood.[7][8]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system H335: May cause respiratory irritationInhalation of vapors can irritate the mucous membranes and respiratory tract. This reinforces the requirement for adequate ventilation and respiratory protection where necessary.

GHS Pictograms and Signal Word:

  • Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07)

  • Signal Word: Danger

The "Danger" signal word indicates that this substance presents a high level of hazard.

The Hierarchy of Controls: A Proactive Safety Workflow

Effective risk management relies on implementing a hierarchy of controls. This structured approach prioritizes the most effective measures for mitigating exposure.

cluster_0 Hierarchy of Controls for 1-(3-Methoxypyridin-4-yl)ethanamine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE cluster_1 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Ventilate->PPE Contain Contain Spill with Inert Material (Sand, Vermiculite) PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

Prevent spills from entering sewers or waterways. [3]For large spills, evacuate the area and contact emergency services.

Disposal Considerations

Chemical waste must be disposed of in accordance with institutional, local, and national regulations. Collect waste material in a designated, labeled, and sealed container. Do not dispose of it down the drain.

References

  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • 1-(3-methoxypyridin-4-yl)ethan-1-amine | 1196733-04-6. (n.d.). Sigma-Aldrich.
  • JQ-2692 - Safety Data Sheet. (2023, June 10). Combi-Blocks, Inc.
  • SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, June 6). Sigma-Aldrich.
  • 1-(3-Methoxyphenyl)ethanamine. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • 1-(3-methoxypyridin-4-yl)ethan-1-amine. (n.d.). PubChemLite.
  • 1-(3-Methoxypyridin-4-yl)ethan-1-amine. (n.d.). BIOFOUNT.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.
  • GHS Classification Search Tool. (n.d.). ChemRadar.

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Pyridine-based chiral amine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyridine-Based Chiral Amine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines containing a pyridine scaffold are foundational building blocks in modern medicinal chemistry and asymmetric catalysis. The pyridine ring, a bioisostere of a phenyl group, introduces unique electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a privileged structural motif in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, application, and strategic importance of pyridine-based chiral amines. We will explore key asymmetric synthetic methodologies, their use as powerful ligands and organocatalysts, and their integration into pharmaceutical development, supported by detailed experimental protocols and mechanistic insights.

The Strategic Importance of Pyridine-Based Chiral Amines

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets.[4][5] More than half of all commercial drugs are chiral compounds, and the demand for enantiomerically pure active pharmaceutical ingredients (APIs) is ever-increasing.[5] Chiral amines, in particular, are ubiquitous structural motifs found in a vast array of pharmaceuticals and natural products.[1][6]

The incorporation of a pyridine ring into a chiral amine framework offers several distinct advantages for the medicinal chemist:

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can significantly influence a molecule's solubility, membrane permeability, and binding affinity to target proteins.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism compared to a phenyl ring, which can lead to improved pharmacokinetic profiles.

  • Bioisosterism: The pyridine motif can serve as a bioisostere for a phenyl ring, allowing for the fine-tuning of electronic and steric properties to optimize drug-receptor interactions.

  • Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows for coordination to metal centers, a property that is extensively exploited in the design of chiral ligands for asymmetric catalysis.[7][8]

Synthetic Strategies for Pyridine-Based Chiral Amines

The efficient and stereocontrolled synthesis of pyridine-based chiral amines is a critical challenge in organic chemistry. Several powerful strategies have been developed, each with its own set of advantages and limitations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most direct and atom-economical methods for preparing chiral amines from prochiral precursors such as imines, enamines, or N-heteroaromatic compounds.[6] However, the direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and the potential for catalyst poisoning by the nitrogen atom.[9][10][11]

Strategies to overcome these challenges include:

  • Activation of the Pyridine Ring: The pyridine ring can be activated towards hydrogenation by N-alkylation to form pyridinium salts or by coordination to a Lewis acid.[2][10] For example, an iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to produce chiral piperidines with high enantioselectivity.[10]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the pyridine ring to direct the stereochemical outcome of the hydrogenation, after which the auxiliary can be cleaved.[12][13]

  • Specialized Catalyst Systems: The development of highly active and robust catalysts, often based on iridium or ruthenium with chiral phosphine ligands, has enabled the direct asymmetric hydrogenation of some substituted pyridines.[9][14]

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[15][16] Enzymes such as transaminases, imine reductases, and monoamine oxidases offer exquisite stereoselectivity under mild reaction conditions.[15][17]

  • Transaminases (TAs): ω-Transaminases are particularly useful for the asymmetric synthesis of chiral amines from the corresponding ketones.[17] The development of engineered TAs with expanded substrate scope has made this a viable method for producing a wide range of chiral amines, including those with pyridine moieties.[18]

  • Chemo-enzymatic Cascades: Combining chemical synthesis with biocatalysis can create highly efficient synthetic routes. For instance, a chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched piperidines.[19]

Other Synthetic Methods
  • Nucleophilic Addition to Imines: The asymmetric addition of nucleophiles (e.g., organometallic reagents, enolates) to pyridyl-imines, catalyzed by a chiral catalyst, is a versatile method for constructing chiral amines.

  • Resolution of Racemates: While not as atom-economical as asymmetric synthesis, the resolution of racemic pyridine-based amines via diastereomeric salt formation with a chiral resolving agent or through kinetic resolution is still a widely used method, especially on an industrial scale.

Applications in Asymmetric Catalysis

The ability of the pyridine nitrogen to coordinate to transition metals makes pyridine-based chiral amines excellent scaffolds for the design of chiral ligands.[7][8] These ligands have found widespread application in a variety of asymmetric transformations.

  • Pyridine-Oxazoline (PyOx) Ligands: This class of ligands has seen a "renaissance" in recent years and has been successfully employed in a wide range of asymmetric reactions, including hydrosilylation, allylic alkylation, and cyclopropanation.[20]

  • Bipyridine and Phenanthroline Ligands: Chiral bipyridine and phenanthroline ligands are privileged structures in asymmetric catalysis, particularly in oxidation and reduction reactions.[8]

  • Pyridine-Phosphine Ligands: These P,N-ligands combine the properties of a hard nitrogen donor and a soft phosphorus donor, making them versatile for a variety of metal-catalyzed reactions, including asymmetric hydrogenation.[14]

  • Pyridine N-Oxide Ligands: The corresponding N-oxides of chiral pyridines have also emerged as useful ligands and organocatalysts in their own right.[21][22]

The performance of several classes of pyridine-based chiral ligands in asymmetric catalysis is summarized in the table below.

Ligand ClassMetalReaction TypeTypical Enantioselectivity (ee)Reference
Pyridine-Oxazoline (PyOx)Pd, Ir, CuAllylic Alkylation, Hydrosilylation85-99%[20]
Chiral BipyridineNi, IrReductive Addition, C-H Borylation90-99%[7]
Pyridine-AminophosphineIr, RuAsymmetric Hydrogenation>95%[14]
Pyridine-N,N'-DioxideNiFriedel-Crafts Alkylationup to 99%[22]

Case Studies in Drug Discovery and Development

The strategic incorporation of pyridine-based chiral amine motifs is a recurring theme in modern drug design.

Case Study: Niraparib

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. A key structural feature of Niraparib is its chiral piperidine ring. A highly efficient chemo-enzymatic synthesis has been developed for a key chiral piperidine intermediate of Niraparib, highlighting the power of combining chemical and biological catalysis to access complex chiral building blocks.[19]

Case Study: Preclamol and OSU-6162

Preclamol and OSU-6162 are antipsychotic drug candidates that feature a chiral 3-substituted piperidine scaffold. A chemo-enzymatic dearomatization strategy has been successfully applied to the synthesis of both enantiomers of these compounds in high yield and enantiomeric excess, demonstrating the versatility of this approach for accessing medicinally relevant piperidines.[19]

Practical Considerations and Experimental Protocols

The successful synthesis and application of pyridine-based chiral amines require careful attention to experimental detail. Below is a representative protocol for the asymmetric hydrogenation of a pyridyl ketone, a common precursor to chiral pyridyl alcohols and amines.

Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of ketones.

Materials:

  • 2-Acetylpyridine

  • [Rh(cod)2]BF4 (precatalyst)

  • (R,R)-Me-BPE (chiral phosphine ligand)

  • Anhydrous, degassed methanol

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Rh(cod)2]BF4 (0.005 mmol, 1 mol%) and (R,R)-Me-BPE (0.0055 mmol, 1.1 mol%).

  • Add anhydrous, degassed methanol (2 mL) and stir the mixture for 20 minutes to allow for catalyst pre-formation.

  • Add 2-acetylpyridine (0.5 mmol, 1 equiv) to the catalyst solution.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar of hydrogen.

  • Stir the reaction mixture at 30 °C for 16 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The enantiomeric excess (ee) of the product, (R)-1-(pyridin-2-yl)ethanol, can be determined by chiral HPLC or GC analysis.

  • The crude product can be purified by column chromatography on silica gel.

Expected Outcome:

This reaction typically affords the chiral alcohol product in high yield (>95%) and high enantioselectivity (>98% ee). The resulting chiral alcohol can then be converted to the corresponding chiral amine via standard functional group manipulations (e.g., mesylation followed by azide displacement and reduction).

Visualization of Key Concepts

Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Chiral Pyridine Amine cluster_application Applications Prochiral Prochiral Pyridyl Ketone/Imine AsymSynth Asymmetric Synthesis (e.g., Hydrogenation, Biocatalysis) Prochiral->AsymSynth ChiralAmine Enantiopure Pyridine-Based Amine AsymSynth->ChiralAmine Racemic Racemic Pyridine Amine Resolution Resolution (e.g., Diastereomeric Salt) Racemic->Resolution Resolution->ChiralAmine Ligand Chiral Ligand Synthesis ChiralAmine->Ligand Derivatization DrugDev Drug Discovery & Development ChiralAmine->DrugDev Scaffold for API Catalysis Asymmetric Catalysis Ligand->Catalysis API Active Pharmaceutical Ingredient (API) DrugDev->API

Caption: General workflow for the synthesis and application of pyridine-based chiral amines.

Simplified Catalytic Cycle for Asymmetric Hydrogenation

G Catalyst [M]-L Intermediate1 [M]-L(H)₂(Substrate) Catalyst->Intermediate1 + Substrate, + H₂ Substrate Pyridyl Ketone (Substrate) H2 H₂ Intermediate2 Hydride Insertion (Stereodetermining Step) Intermediate1->Intermediate2 ProductComplex [M]-L*(Product) Intermediate2->ProductComplex ProductComplex->Catalyst - Product Product Chiral Pyridyl Alcohol (Product) ProductComplex->Product

Caption: A simplified catalytic cycle for the metal-catalyzed asymmetric hydrogenation of a pyridyl ketone.

Future Outlook

The field of pyridine-based chiral amine synthesis and application continues to evolve rapidly. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including novel biocatalysts and earth-abundant metal catalysts. The integration of flow chemistry and machine learning for reaction optimization will also play a crucial role in accelerating the discovery and development of new chiral building blocks and their applications in catalysis and medicine.

References

  • Kuijpers, P. F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
  • Wang, Z., et al. (2020). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 53(8), 1557–1571. [Link]

  • Li, W., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4888–4891. [Link]

  • Cheung, H. Y., & Yu, W. Y. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews, 251(17-20), 2154–2182. [Link]

  • Villo, P., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 58(31), 10583–10587. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9456–9459. [Link]

  • Le-Criox, M. W., et al. (2022). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters, 24(39), 7169–7174. [Link]

  • Gao, C., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(16), 6271–6286. [Link]

  • Wang, D., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 17(33), 7737–7742. [Link]

  • Bolm, C., & Hildebrand, J. P. (2004). Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. ChemInform, 35(9). [Link]

  • Park, E. S., et al. (2019). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. ACS Catalysis, 9(3), 1879–1886. [Link]

  • Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Organic Letters, 25(50), 8968–8973. [Link]

  • Reddy, R. S., et al. (2020). New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Organic Chemistry Frontiers, 7(14), 1840–1846. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13494–13563. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]

  • Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. CHIMIA International Journal for Chemistry, 68(4), 238-242. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Pharma Focus Asia. [Link]

  • Fernández-Pérez, H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295–2352. [Link]

  • Britton, J., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry, 6(1), 1-10. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(40), 18365–18372. [Link]

  • Fernández-Pérez, H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

  • Foley, D. J., et al. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Journal of Medicinal Chemistry, 64(21), 15499–15525. [Link]

  • Bonet, A., et al. (2010). Asymmetric synthesis of α-amino boronate esters via organocatalytic pinacolboryl addition to tosylaldimines. Chemical Communications, 46(43), 8234-8236. [Link]

  • Singh, V., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(18), 12724-12739. [Link]

  • Rodríguez-Albaladejo, C., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 237. [Link]

  • Zhang, Z., et al. (2017). Palladium-catalyzed asymmetric addition of diarylphosphines to N-tosylimines. Chemical Communications, 53(83), 11451-11454. [Link]

  • Kumar, A., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2398–2445. [Link]

Sources

Technical Whitepaper: Aqueous Solubility Profile of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the aqueous solubility of 1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS: 1196733-04-6).[1] As a dual-basic small molecule featuring a pyridine ring and a primary aliphatic amine, its solubility is governed strictly by pH-dependent ionization.

While the hydrochloride salt forms of this compound exhibit high aqueous solubility (>100 mg/mL), the free base presents a complex profile characterized by moderate intrinsic solubility and a tendency to form "oiling-out" emulsions at neutral-to-basic pH. This guide outlines the theoretical physicochemical framework and details three self-validating experimental protocols to accurately determine and optimize its solubility for drug development applications.

Physicochemical Characterization

To design robust solubility experiments, we must first understand the molecular drivers.[1][2] 1-(3-Methoxypyridin-4-yl)ethan-1-amine is an amphiphilic base.[1]

Structural Analysis & pKa Prediction

The molecule contains two ionizable nitrogen centers.[1] Understanding their specific pKa values is critical for predicting solubility behavior in biological buffers.[1]

  • Center A (Primary Amine): The 1-aminoethyl group is the most basic center.[1][3] Based on structural analogs (e.g., 1-(pyridin-4-yl)ethanamine), the estimated pKa is 8.8 – 9.2 .

  • Center B (Pyridine Nitrogen): The pyridine ring nitrogen is less basic.[1][3] The 3-methoxy substituent (electron-withdrawing by induction, donating by resonance) and the 4-alkyl group generally result in a pKa near 5.2 – 5.8 .[1]

PropertyValue (Estimated)Rationale
Molecular Weight 152.20 g/mol Small molecule, favorable for solubility.[1]
pKa 1 (Pyridine) ~5.5Protonated at pH < 5.[1][3]
pKa 2 (Amine) ~9.0Protonated at pH < 9.[1][3]
LogP (Free Base) 0.6 – 0.9Moderately lipophilic; likely soluble in organic solvents.[1][3]
LogD (pH 7.4) -1.5 to -0.5Highly soluble due to ionization (Monocation).[1][3]
Intrinsic Solubility (

)
5 – 20 mg/mLModerate solubility of the neutral species.[1][3]
Solubility Dynamics vs. pH

The solubility (

3
  • pH < 5 (High Solubility): The molecule exists as a dication (

    
    ).[1][3] Solubility is extremely high, often limited only by the counter-ion (e.g., Chloride common ion effect).[1][2][3]
    
  • pH 6–8 (Moderate/High Solubility): The molecule is a monocation (

    
    ).[1][3] Solubility remains high, suitable for most aqueous formulations.[1][2]
    
  • pH > 10 (Low Solubility): The molecule exists as a neutral free base (

    
    ).[1][3] This is the region of minimum solubility (
    
    
    ), where the compound may separate as an oil.[1][2][3]

Visualization of Solubility Equilibrium

The following diagram illustrates the ionization states and the experimental workflow to determine the solubility profile.

SolubilityPathwayDicationDication (pH < 5)[PyH+, NH3+]Solubility: Very HighMonocationMonocation (pH 6-8)[Py, NH3+]Solubility: HighDication->MonocationpKa1 ~ 5.5Exp_AcidAcidic Buffer (pH 1.2)Dissolves completelyDication->Exp_AcidNeutralFree Base (pH > 10)[Py, NH2]Solubility: Low (Intrinsic)Monocation->NeutralpKa2 ~ 9.0Exp_BaseBasic Buffer (pH 10)Precipitation / Oiling OutNeutral->Exp_Base

Figure 1: Ionization equilibrium of 1-(3-Methoxypyridin-4-yl)ethan-1-amine showing the transition from highly soluble cationic forms to the lipophilic free base.[1]

Experimental Protocols

As specific literature values are sparse, the following protocols are designed to generate definitive solubility data. These protocols are self-validating, meaning they include internal checks to detect errors like degradation or adsorption.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][3]

Materials:

  • Compound (Free base or HCl salt).[1][3]

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).[1][2][3]

  • HPLC System with UV detection (254 nm).[1][3]

  • Syringe filters (0.45 µm PVDF - Note: Do not use Nylon as amines can bind).[1][3]

Procedure:

  • Supersaturation: Add excess compound to 2 mL of buffer in a glass vial. For the free base, ensure liquid droplets are visible (if oil) or solid persists.[1][2][3]

    • Target: ~50 mg/mL initially.[1]

  • Equilibration: Shake at 25°C for 24 hours.

    • Validation Check: If the solution becomes clear, add more compound until saturation is maintained.[1][2]

  • pH Verification: Measure the pH of the supernatant after 24 hours.

    • Why? Dissolving a base will raise the pH of the buffer.[1] If the pH shifts significantly, the measured solubility corresponds to the final pH, not the initial buffer pH.[1][2][3]

  • Filtration: Filter 1 mL of supernatant. Discard the first 200 µL (saturation of filter membrane).[1][3]

  • Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC.

HPLC Conditions (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).[1][2][3]

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Pyridine absorption).[1][3]

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during lead optimization.[1][3]

  • Prepare a 10 mM stock solution of the compound in DMSO.[1]

  • Spike 10 µL of stock into 490 µL of PBS (pH 7.4). Final concentration: 200 µM.[1]

  • Incubate for 2 hours at room temperature with shaking.

  • Filter (or centrifuge at 3000g).

  • Analyze supernatant via UV-Vis plate reader or LC-MS.[1]

  • Calculation: Solubility limit is reached if the recovery is <80% of the theoretical 200 µM concentration.[1]

Implications for Drug Development[1][2]

Salt Selection Strategy

The free base of 1-(3-Methoxypyridin-4-yl)ethan-1-amine is likely a liquid or low-melting solid, which complicates handling and purification.

  • Recommendation: Isolate as a Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt.[1][3]

  • Mechanism: Protonation of the primary amine (and potentially the pyridine) creates a crystalline lattice with high lattice energy but extreme water solubility.[1][3]

  • Caution: The dihydrochloride salt may be hygroscopic.[1] Store in a desiccator.

Formulation Stability
  • Oxidation: Primary amines at the benzylic position (even on pyridine) are susceptible to oxidation.[1][3] Degassed buffers are recommended for solubility studies.[1]

  • Adsorption: The free base (pH > 10) may adsorb to plastic surfaces.[1][3] Use glass vials for high-pH experiments.[1]

Analytical Interference

The 3-methoxy group provides a distinct NMR handle (singlet ~3.8 ppm) and increases electron density, potentially making the ring susceptible to electrophilic attack if stored in acidic solutions for prolonged periods (though pyridines are generally stable).[3]

References

  • PubChem. Compound Summary: 1-(3-methoxypyridin-4-yl)ethan-1-amine.[1][4] National Library of Medicine.[1] Available at: [Link][1][3]

  • Williams, R. pKa Data Compilation. Organic Chemistry Data. (General reference for pyridine/amine pKa values). Available at: [Link][1][3]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.[1] (Authoritative text on pH-dependent solubility profiling).

Physicochemical Profiling: pKa Determination of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

[1][2]

Executive Summary

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a bifunctional heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its physicochemical behavior is governed by two distinct ionization centers: the aromatic pyridine nitrogen and the primary aliphatic amine on the ethyl side chain.

Accurate determination of these dissociation constants (pKa) is critical for optimizing:

  • Solubility: Predicting pH-dependent solubility profiles (logS).

  • Permeability: Modeling passive diffusion (logD) at physiological pH.

  • Salt Selection: Choosing appropriate counter-ions (e.g., HCl vs. Fumarate) for solid-state stability.[2]

This guide provides a theoretical derivation of the pKa values based on Structure-Activity Relationships (SAR) and details a rigorous potentiometric protocol for empirical validation.[2]

Part 1: Structural Analysis & Theoretical pKa Prediction[1][3]

The molecule contains two basic centers. We assign pKa₁ to the pyridine nitrogen (weaker base) and pKa₂ to the aliphatic amine (stronger base).[2]

Ionization Equilibria

The compound exists in three ionization states depending on solution pH:

  • Dication (LH₂²⁺): Both nitrogens protonated (pH < 3).

  • Monocation (LH⁺): Aliphatic amine protonated; Pyridine neutral (pH 5–8).[2]

  • Neutral (L): Both nitrogens deprotonated (pH > 10).

IonizationDicationDication (LH₂²⁺)(Py-H⁺, R-NH₃⁺)MonocationMonocation (LH⁺)(Py, R-NH₃⁺)Dication->MonocationpKa₁ ~4.2(-H⁺)Monocation->DicationNeutralNeutral (L)(Py, R-NH₂)Monocation->NeutralpKa₂ ~8.7(-H⁺)Neutral->Monocation

Figure 1: Stepwise deprotonation pathway of 1-(3-methoxypyridin-4-yl)ethan-1-amine.

Predicted Values & Rationale
Ionization CenterReference StructureBase pKaSubstituent EffectsPredicted pKa
pKa₁ (Pyridine N) Pyridine5.233-OMe: Inductive withdrawal (-I) dominates at meta position (-0.4).4-Alkyl-NH₃⁺: The protonated side chain is strongly electron-withdrawing (-0.6).[1][2]4.2 ± 0.3
pKa₂ (Aliphatic N) Benzylamine9.33Pyridine Ring: Electron-deficient ring acts as an electron sink (-0.6).3-OMe: Ortho-inductive effect slightly lowers basicity (-0.1).[1][2]8.7 ± 0.3
  • Analysis of pKa₁ (Pyridine): While a 4-alkyl group typically raises pyridine basicity (e.g., 4-picoline pKa = 6.0), the ammonium character of the side chain in acidic media exerts a strong field effect, suppressing the proton affinity of the ring nitrogen.[2][3]

  • Analysis of pKa₂ (Amine): The pyridine ring is electron-withdrawing compared to a phenyl ring.[2] Analogous compounds like 4-(aminomethyl)pyridine exhibit a side-chain pKa of ~8.[1][2]8. The 3-methoxy group adds a minor inductive withdrawal.[1]

Part 2: Experimental Determination Protocol

While computational predictions are useful, drug development requires empirical data.[3] The Potentiometric Titration method is the "Gold Standard" for this molecule because the aliphatic amine lacks a UV-active chromophore shift upon protonation, rendering spectrophotometric methods less accurate for pKa₂.

Materials & Equipment
  • Instrument: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.

  • Electrode: DGi115-SC (Glass pH electrode) or equivalent.

  • Titrants: 0.5 M KOH (CO₂-free) and 0.5 M HCl.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water mixtures if solubility is low.[2]

  • Inert Gas: Argon or Nitrogen purge (Critical to prevent carbonate formation).[2]

Step-by-Step Workflow

WorkflowStartStart ProtocolPrepSample PreparationWeigh 3-5 mg of compoundDissolve in 20 mL degassed 0.15 M KClStart->PrepAcidifyAcidificationAdd 0.1 M HCl to lower pH to ~2.0(Ensures full protonation to LH₂²⁺)Prep->AcidifyBlankBlank TitrationTitrate solvent only to determineexact E0 and CO₂ levelsAcidify->BlankParallel RunTitrateSample TitrationTitrate with 0.1 M KOHWait for stability (<0.1 mV/s) at each stepAcidify->TitrateCalcData ProcessingBjerrum Plot AnalysisRefine pKa using non-linear least squaresBlank->CalcCorrection FactorTitrate->Calc

Figure 2: Potentiometric titration workflow for diamines.

Detailed Procedure
  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the full range.

  • Blank Titration: Perform a titration on the solvent blank (0.15 M KCl) to determine the standard electrode potential (

    
    ) and the ionic product of water (
    
    
    ) under specific temperature conditions (25°C).
  • Sample Dissolution:

    • Weigh approx.[4]

      
       moles of the sample.[1][2]
      
    • Dissolve in 20 mL of 0.15 M KCl.

    • Note: If the free base is insoluble, add 1 equivalent of HCl to assist dissolution (starting as the salt form).[2]

  • Titration Run:

    • Acidify the solution to pH 2.0 using standardized HCl.

    • Titrate with standardized KOH up to pH 11.5.

    • Collect minimum 15-20 points per buffer region (pH 3.5–5.5 and pH 7.5–10.0).[1][2]

  • Data Analysis: Use the Bjerrum difference plot (

    
    ) to calculate pKa values.[2]
    
    • 
       represents the average number of protons bound per molecule.[2]
      
    • 
       corresponds to pKa₁; 
      
      
      corresponds to pKa₂.[2]

Part 3: Implications for Drug Design[1][3]

Solubility & Salt Selection

The large gap between pKa₁ (~4.[2]2) and pKa₂ (~8.[2]7) creates a wide "buffer window."[2]

  • Physiological pH (7.4): The molecule exists primarily as the Monocation (LH⁺) .[2] This ensures good aqueous solubility in plasma, which is favorable for oral bioavailability.[3]

  • Salt Formation:

    • Mono-salts: Targeting pKa₂ (e.g., HCl, Mesylate) will yield stable salts.[2][3]

    • Di-salts: Targeting pKa₁ requires a very strong acid and may be hygroscopic or unstable due to the weak basicity of the pyridine nitrogen.[1] Avoid di-HCl salts unless necessary for specific formulation needs; they are likely to disproportionate in humid conditions.[1]

Lipophilicity (logD) Profile

The distribution coefficient (logD) will vary significantly with pH:

  • pH 2.0: Low logD (highly polar dication).[2]

  • pH 7.4: Moderate logD (monocation).[2] The cationic amine reduces permeability, but the lipophilic methoxy-pyridine core balances this.

  • pH 11.0: High logD (neutral species).[2] Maximum membrane permeability occurs here, but solubility will be minimal.[3]

References

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pyridine and benzylamine analog data).

  • PubChem. (n.d.).[2][5] Compound Summary for CID 75488611: 1-(3-methoxypyridin-4-yl)ethan-1-amine.[1][2][5] National Library of Medicine. [Link][2]

  • Leito, I., et al. (2005).[2][3][6] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile. Journal of Organic Chemistry, 70(3), 1019–1028.[2][3][6] [Link] (Reference for pyridine substituent effects).[2]

Technical Whitepaper: 1-(3-Methoxypyridin-4-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Next-Generation Heterocyclic Therapeutics[1][2][3]

Part 1: Executive Summary

In the landscape of modern drug discovery, 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride represents a high-value pharmacophore scaffold.[1][2][3] Unlike generic pyridine building blocks, this compound offers a unique combination of electronic modulation (via the 3-methoxy group) and stereochemical potential (via the chiral


-methyl amine).[3]

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, physicochemical behavior, and application in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists seeking to exploit the "ortho-methoxy effect" to lock bioactive conformations or block metabolic soft spots on the pyridine ring.[1][2][3]

Part 2: Chemical Profile & Identity[1][2][4][5]

The compound is a vicinal disubstituted pyridine.[3] The 3-methoxy group acts as an intramolecular hydrogen bond acceptor, potentially influencing the rotation of the C4-ethyl side chain, a critical factor in binding affinity.[2]

PropertySpecification
IUPAC Name 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride
Free Base CAS 1196733-04-6
Molecular Formula

Molecular Weight 152.19 (Free Base) / ~225.11 (Salt)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc) ~5.2 (Pyridine N), ~9.8 (Primary Amine)
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)
Part 3: Synthetic Methodology

Core Directive: The synthesis of this amine requires careful control to prevent racemization (if chiral) and over-reduction. The most robust route utilizes the commercially available 1-(3-methoxypyridin-4-yl)ethanone (CAS 83431-02-1).[2][3]

3.1 Validated Synthetic Route (Reductive Amination Strategy)

This protocol avoids the use of high-pressure hydrogenation, making it accessible for standard laboratory setups.

  • Condensation (Oximation):

    • React 1-(3-methoxypyridin-4-yl)ethanone with hydroxylamine hydrochloride (

      
      ) and sodium acetate in ethanol at reflux for 2 hours.
      
    • Mechanism:[1] Formation of the oxime intermediate.[3] The methoxy group at C3 provides steric bulk but does not inhibit condensation.[3]

    • Checkpoint: Monitor disappearance of ketone carbonyl peak (~1690 cm⁻¹) via IR or LCMS.

  • Reduction:

    • Treat the oxime with Zinc dust in Acetic Acid (Zn/AcOH) or use Raney Nickel/H2 if available.[3]

    • Note: Zn/AcOH is milder and prevents potential reduction of the pyridine ring (piperidine formation), which is a common side reaction with Pt/Pd catalysts under high pressure.

  • Salt Formation (Critical Step):

    • The free base amine is an oil prone to oxidation.[3] Immediate conversion to the dihydrochloride salt is required for stability.[3]

    • Dissolve the crude oil in anhydrous diethyl ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Result: The 2HCl salt precipitates immediately as a white solid.[3]

3.2 Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and workup.

SynthesisWorkflow Ketone Precursor: 1-(3-Methoxypyridin-4-yl)ethanone Oxime Intermediate: Oxime Formation Ketone->Oxime NH2OH·HCl NaOAc, Reflux Reduction Reduction: Zn/AcOH or H2/Pd Oxime->Reduction Reductive Cleavage FreeBase Free Base: Unstable Oil Reduction->FreeBase Basic Workup (pH > 10) FreeBase->FreeBase Oxidation Risk (Avoid Storage) Salt Final Product: Dihydrochloride Salt FreeBase->Salt HCl/Dioxane Precipitation

Figure 1: Step-wise synthetic pathway transforming the ketone precursor into the stable dihydrochloride salt.

Part 4: Medicinal Chemistry Applications

Expert Insight: The 3-methoxy substituent is not merely decorative; it is a functional tool for optimizing drug-target interactions.[1][2][3]

4.1 The "Ortho-Methoxy" Effect

In many kinase inhibitors, the rotation of the pyridine ring relative to the rest of the molecule is energetically costly.

  • Conformational Locking: The methoxy group creates a steric clash or an intramolecular hydrogen bond with the exocyclic amine protons (if substituted).[3] This biases the molecule towards a planar or specific twisted conformation, reducing the entropic penalty upon binding to a protein pocket.

  • Metabolic Blocking: The C3 position on pyridine is electron-rich and prone to oxidation by CYP450 enzymes.[1][2][3] Capping this position with a methoxy group blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) of the parent drug.
    
4.2 Fragment-Based Drug Discovery (FBDD)

This amine serves as an ideal "Fragment A" in FBDD campaigns.[1][2][3]

  • Vector 1 (Amine): Amide coupling or reductive amination allows extension into solvent-exposed regions.[1][2][3]

  • Vector 2 (Pyridine N): Provides a high-quality H-bond acceptor for hinge binding in kinases (e.g., interacting with the backbone NH of the hinge region).[2][3]

Part 5: Quality Control & Handling

Trustworthiness Protocol: To ensure experimental reproducibility, the following QC parameters must be met.

5.1 Analytical Validation
  • 1H NMR (D2O): Expect a downfield shift of the pyridine protons due to protonation of the pyridine nitrogen in the salt form.[3]

    • Diagnostic Signal: The methoxy singlet (~3.9 ppm) and the doublet for the

      
      -methyl group (~1.5 ppm).[3]
      
  • Chloride Content Titration: Use Argentometric titration (AgNO3) to confirm the stoichiometry is 2.0 ± 0.1 HCl.[3] A mono-HCl salt may form if the acid is insufficient, altering solubility profiles.

5.2 Storage & Stability[1][2][3]
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[3] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[3]

  • Handling: Weigh quickly to avoid water uptake, which can lead to "gumming" and weighing errors in stoichiometric reactions.

Part 6: References
  • PubChem. 1-(3-methoxypyridin-4-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[3] Link

  • Enamine Store. 1-(3-methoxypyridin-4-yl)ethan-1-amine (Catalog Entry). (Source of commercial availability and basic safety data). Link

  • Sigma-Aldrich. 3-Methoxypyridine-4-boronic acid (Related Structure/Precursor).[1][2][3][4] (Demonstrates availability of 3-methoxy-4-substituted pyridines). Link

  • Lead Sciences. 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride.[1][2][3][5] (Reference for general handling of pyridine ethylamine dihydrochloride salts). Link

  • BLD Pharm. 1-(3-Methoxypyridin-4-yl)ethanone (Precursor).[1][2][3] (Key intermediate for synthesis).[3][6] Link

Sources

An In-depth Technical Guide to (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS 1344387-04-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine, a chiral amine building block of significant interest in medicinal chemistry. The document covers its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols.

Core Compound Properties

(S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine is a substituted pyridine derivative featuring a stereogenic center. This chirality is a critical feature, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Its structure makes it a valuable synthon for introducing a specific three-dimensional architecture into larger, biologically active molecules.

PropertyValueSource
CAS Number 1344387-04-7N/A
Molecular Formula C₈H₁₂N₂O[2]
Molecular Weight 152.19 g/mol
IUPAC Name (S)-1-(3-methoxypyridin-4-yl)ethanamineN/A
Appearance Brown oil / Liquid[3]
Purity Typically ≥95%
Canonical SMILES CC(C1=C(C=NC=C1)OC)N[2]
InChI Key VHYWKJVISYBWPI-UHFFFAOYSA-N[2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral amines like (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine is a critical step in drug development. Reductive amination is a paramount strategy for C-N bond formation due to its operational simplicity and the wide availability of protocols.[4] The key challenge lies in controlling the stereochemistry at the chiral center.

A common and effective strategy is asymmetric reductive amination. This can be achieved by reacting the corresponding ketone, 1-(3-methoxypyridin-4-yl)ethan-1-one, with an ammonia source in the presence of a chiral catalyst or auxiliary.

Illustrative Synthesis Protocol: Asymmetric Reductive Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Imine Formation: The ketone precursor, 1-(3-methoxypyridin-4-yl)ethan-1-one, is reacted with an ammonia source (e.g., ammonium acetate) and a dehydrating agent (e.g., titanium(IV) isopropoxide) to form the corresponding imine in situ.

    • Rationale: The formation of the imine is a prerequisite for the stereoselective reduction. Using a Lewis acid like Ti(OiPr)₄ facilitates this condensation.[4]

  • Asymmetric Reduction: A chiral reducing agent or a combination of a reducing agent (e.g., H₂ gas, borohydride source) and a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is introduced to the reaction mixture.

    • Rationale: The chiral catalyst coordinates to the imine, creating a sterically hindered environment that directs the hydride attack to one face of the C=N double bond, preferentially forming the (S)-enantiomer.

  • Work-up and Purification: The reaction is quenched, typically with an aqueous solution. The crude product is then extracted into an organic solvent.

  • Purification: The extracted product is purified using column chromatography on silica gel to isolate the desired amine with high chemical purity.

  • Chiral Purity Assessment: The enantiomeric excess (e.e.) of the final product is determined using a stereoselective analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[5]

G cluster_synthesis Synthesis Workflow Ketone 1-(3-methoxypyridin-4-yl)ethan-1-one Imine In-situ Imine Formation (+ Ammonia Source, Ti(OiPr)4) Ketone->Imine Reduction Asymmetric Reduction (H2, Chiral Catalyst) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine Purification->Product

Caption: Generalized workflow for the asymmetric synthesis of the target chiral amine.

Analytical and Quality Control Protocols

Confirming the identity, purity, and stereochemical integrity of (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine is essential. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure and assess chemical purity.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data to support structural identification.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most effective technique for determining enantiomeric purity (enantiomeric excess, e.e.).[5] This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[1][5]

Example Protocol: Chiral HPLC for Enantiomeric Purity
  • Column Selection: Choose an appropriate Chiral Stationary Phase (CSP), often polysaccharide-based columns like Chiralpak® or Chiralcel®.[5] The selection of the CSP is the most critical step in method development.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol.[5][6] For basic compounds like this amine, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape.[6]

  • Sample Preparation: Dissolve a small, accurately weighed sample of the compound in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification.

  • Data Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S)- and (R)-enantiomers: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

G cluster_qc Quality Control Workflow Sample Synthesized Amine Sample Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Spectro Spectroscopic Analysis (NMR, MS) Sample->Spectro HPLC Chiral HPLC Analysis (CSP Column) Prep->HPLC Data Data Interpretation (Purity, % e.e., Structure) HPLC->Data Spectro->Data Report Certificate of Analysis (CoA) Data->Report

Caption: A standard quality control workflow for validating the final compound.

Applications in Drug Discovery

Chiral amines are crucial intermediates and building blocks in the synthesis of pharmaceuticals.[5] The specific structure of (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine makes it a valuable component for creating complex molecules that can interact with biological targets with high specificity.

Its utility is primarily in Fragment-Based Drug Discovery (FBDD) and as a key intermediate in multi-step syntheses. In FBDD, small molecules ("fragments") that bind to a biological target are identified and then optimized to increase potency and develop into lead compounds.[7] This amine can serve as a core fragment or be used to elaborate on an existing fragment hit.

For instance, similar substituted chiral amines are key intermediates in the synthesis of kinase inhibitors and other targeted therapies for conditions involving abnormal cell growth, such as cancer.[8] The pyridine ring can engage in hydrogen bonding, while the chiral ethylamine portion provides a specific 3D vector for exploring the binding pocket of a target protein.

G cluster_dd Role in Drug Discovery Amine (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine (Chiral Building Block) Reaction Multi-step Synthesis (e.g., Amide Coupling, Reductive Amination) Amine->Reaction API Complex Active Pharmaceutical Ingredient (API) Reaction->API Target Biological Target (e.g., Kinase, Receptor) API->Target Binds with high specificity Effect Therapeutic Effect Target->Effect

Caption: Logical flow from chiral building block to therapeutic action.

Safety, Handling, and Storage

As with many amine compounds, (S)-1-(3-Methoxypyridin-4-yl)ethan-1-amine requires careful handling. It is classified as a hazardous substance.

  • Hazards: Causes severe skin burns and eye damage.[9] Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9] Work in a well-ventilated area or under a chemical fume hood.[9]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.[3][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

    • In all cases of exposure, seek immediate medical attention.[9]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store locked up.

References

  • A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantific
  • 1-(3-methoxypyridin-4-yl)ethan-1-amine | 1196733-04-6. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Safety Data Sheet: 2-(6-Methoxypyridin-2-yl)propan-2-amine. KISHIDA CHEMICAL CO., LTD.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SAFETY DATA SHEET: (R)-(+)-1-(3-Methoxyphenyl)ethylamine. Fisher Scientific.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • New GC investigation of chiral amine separ
  • SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine. TCI Chemicals.
  • SAFETY DATA SHEET: 2-Methoxypyridin-3-amine. Fisher Scientific.
  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.
  • 1-(3-methoxypyridin-4-yl)ethan-1-amine. PubChemLite.
  • (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate.
  • Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Publishing.
  • Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • for Conducting Clinical Trials Using AT13387 (NSC 749712).
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.
  • Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Cheméo.
  • Ethylamine. Wikipedia.
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • Drug Discovery Insights. BioSolveIT.
  • Newly Synthesized Citral Derivatives Serve as Novel Inhibitor in HepG2 Cells. PMC - NIH.
  • SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE...

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine from ketones Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary & Strategic Importance

The moiety 1-(3-methoxypyridin-4-yl)ethan-1-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., substituted aminopyridines).[1] The presence of the 3-methoxy group provides critical electronic modulation of the pyridine ring and often serves as an intramolecular hydrogen bond acceptor to lock conformation in active sites.

Converting the precursor ketone, 1-(3-methoxypyridin-4-yl)ethan-1-one , to the primary amine requires navigating two specific challenges:

  • Electronic Deactivation: The electron-deficient pyridine ring can make the carbonyl carbon less electrophilic compared to phenyl analogs, though the 3-methoxy group mitigates this slightly via resonance.[1]

  • Steric Crowding: The ortho-methoxy substituent creates steric bulk that can hinder nucleophilic attack at the carbonyl, necessitating activated conditions (e.g., Lewis acid catalysis).[1]

This guide details three distinct protocols ranging from high-throughput racemic synthesis to precision enantioselective manufacturing.[1]

Retrosynthetic Analysis & Pathway Selection

The transformation is fundamentally a reductive amination.[2][3][4][5][6][7] However, the choice of reagents dictates the stereochemical outcome and scalability.

G cluster_methods Pathway Decision Tree Ketone 1-(3-methoxypyridin-4-yl) ethan-1-one Imine Intermediate Imine/Oxime Ketone->Imine Activation (NH4OAc or NH2OH) Target 1-(3-methoxypyridin-4-yl) ethan-1-amine Imine->Target Reduction (Hydride or Zn/AcOH) MethodA Method A: Direct Reductive Amination (Racemic, High Throughput) MethodB Method B: Ellman's Auxiliary (Enantioselective >98% ee) MethodC Method C: Oxime Reduction (Cost-Effective, Scalable)

Figure 1: Strategic disconnection and pathway selection for the target amine.[1]

Detailed Experimental Protocols

Method A: Direct Reductive Amination (The "Workhorse" Protocol)

Best for: Initial SAR generation, racemic standards, and rapid library synthesis.[1] Mechanism: In situ formation of the imine followed by selective reduction.[7]

Reagents & Materials
  • Substrate: 1-(3-methoxypyridin-4-yl)ethan-1-one (1.0 equiv)

  • Amine Source: Ammonium acetate (NH₄OAc) (10.0 equiv)[1]

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Additives: 3Å Molecular Sieves (activated)

Protocol
  • Imine Formation: In a flame-dried round-bottom flask, dissolve the ketone (1.0 g, 6.6 mmol) in anhydrous methanol (20 mL).

  • Add ammonium acetate (5.1 g, 66 mmol) and 3Å molecular sieves (1.0 g).

  • Critical Step: Stir the mixture at room temperature for 1 hour before adding the reductant. This allows the equilibrium to shift toward the imine, which is crucial due to the steric hindrance of the 3-methoxy group.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN (0.62 g, 9.9 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16–24 hours.

  • Quench: Carefully quench with 6M HCl (to pH < 2) to decompose excess hydride and hydrolyze borate complexes. Caution: HCN gas evolution possible; perform in a fume hood.

  • Workup: Basify the aqueous layer to pH > 12 using 6M NaOH. Extract with DCM (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Expected Yield: 70–85%[1]

Method B: Enantioselective Synthesis via Ellman's Auxiliary

Best for: Clinical candidates, biological assays requiring pure enantiomers.[1] Mechanism: Diastereoselective reduction of a chiral N-tert-butanesulfinyl imine.[1]

Reagents & Materials
  • Substrate: 1-(3-methoxypyridin-4-yl)ethan-1-one

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)[1]

  • Reductant: Sodium borohydride (NaBH₄) (2.0 equiv)[1]

  • Solvent: THF (anhydrous)

Protocol

Step 1: Condensation (Imine Formation)

  • Dissolve the ketone (1.0 equiv) and (R)-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise under nitrogen.[1]

  • Heat to reflux (65–70°C) for 16 hours. Note: The Lewis acid is essential here to overcome the low electrophilicity of the pyridine ketone.

  • Cool to RT and pour into brine. Filter the resulting titanium salts through Celite.

  • Extract with EtOAc, dry, and concentrate to yield the crude sulfinimine.[1]

Step 2: Diastereoselective Reduction

  • Dissolve the crude sulfinimine in THF (0.2 M).[1] Cool to -48°C.[1]

  • Add NaBH₄ (2.0 equiv).[1] Note: Lower temperatures (-78°C) may improve dr but often stall the reaction due to the steric bulk of the 3-methoxy group; -48°C is the optimal balance.[1]

  • Stir for 4 hours, then warm to RT.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[1][8][9]

Step 3: Cleavage

  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in dioxane (4.0 equiv) and stir for 1 hour at RT.

  • Concentrate to dryness.[1] The product is isolated as the HCl salt.

Stereochemical Outcome: Typically >95:5 dr (diastereomeric ratio), yielding the (R)-amine (if using R-auxiliary) after cleavage.[1]

Method C: Oxime Reduction (Scalable & Cost-Effective)

Best for: Large-scale non-GMP batches where cyanide usage is restricted.[1] Safety Note: Oxime tosylates of acetylpyridines have been reported to show shock sensitivity [1].[1] This protocol avoids tosylation by using direct Zn reduction.[1]

Protocol
  • Oxime Synthesis: Combine ketone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in Ethanol/Water (3:1).[1] Reflux for 2 hours. Cool, remove ethanol, and filter the precipitated oxime.[1]

  • Reduction: Dissolve the oxime in acetic acid.

  • Add Zinc dust (5.0 equiv) portion-wise at a rate that maintains the temperature below 60°C (exothermic).

  • Stir for 3 hours. Filter off zinc residues.[1]

  • Basify the filtrate with NaOH and extract with DCM.

Analytical Data Summary

ParameterValue / CharacteristicNote
Appearance Pale yellow oil (free base)Hygroscopic; store under N₂.[1]
¹H NMR (CDCl₃) δ 8.30 (d, 1H), 8.25 (s, 1H), 7.45 (d, 1H), 4.35 (q, 1H), 3.95 (s, 3H), 1.45 (d, 3H)Diagnostic methoxy singlet at ~3.95 ppm.[1]
MS (ESI+) [M+H]⁺ = 153.1
Stability ModerateFree amine absorbs CO₂ from air (carbamate formation).[1] Store as HCl salt.

Troubleshooting & Expert Insights

Issue: Low Conversion in Method A
  • Cause: The 3-methoxy group sterically hinders the carbonyl, and the pyridine nitrogen can coordinate with the borohydride, deactivating it.

  • Solution: Increase the activation time with molecular sieves to 4 hours. Add a Lewis acid promoter like Ti(OiPr)₄ (1.0 equiv) if conversion remains <50% [2].[1]

Issue: Racemization in Method B
  • Cause: If the cleavage step (HCl) is too harsh or prolonged, or if the temperature during reduction fluctuates.[1]

  • Solution: strictly maintain -48°C during reduction. Ensure the HCl cleavage is quenched immediately upon completion.

Issue: Pyridine Ring Reduction
  • Cause: Using catalytic hydrogenation (H₂/Pd-C) under high pressure or acidic conditions can reduce the pyridine ring to a piperidine.[1]

  • Solution: Use Zn/AcOH (Method C) or NaBH₃CN (Method A) which are chemoselective for the imine over the heteroaromatic ring.[1]

References

  • Organic Syntheses Procedure (Oxime Safety)

    • Title: Preparation of 4-Acetylpyridine Oxime[1][10]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.1 (2004); Vol. 79, p.165 (2002).[1]

    • Link:[1]

    • Note: Cites shock sensitivity of specific isomers/deriv
  • Titanium-Mediated Reductive Amination

    • Title: Titanium(IV) Isopropoxide-Mediated Reductive Amination[1][7]

    • Source:Journal of Organic Chemistry 1990, 55, 8, 2552–2554.[1]

    • Link: [J. Org.[1] Chem. - Ti(OiPr)4 Reductive Amination]([Link]1]

  • Ellman's Auxiliary Review

    • Title: Tert-Butanesulfinamide: An Optimized Procedure for the Synthesis of Chiral Amines[1]

    • Source:Nature Protocols 2, 992–1006 (2007).[1]

    • Link:[1]

  • General Reductive Amination Guide

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride[2][9]

    • Source:Journal of Organic Chemistry 1996, 61, 11, 3849–3862.[1]

    • Link: [J. Org.[1] Chem. - STAB Reductive Amination]([Link]1]

Sources

Application Note: Reductive Amination of 1-(3-methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of 1-(3-methoxypyridin-4-yl)ethanone presents a unique synthetic challenge due to the "ortho-effect" imposed by the 3-methoxy substituent. Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) often result in stalled conversion or low yields due to the inability to drive imine formation in the presence of significant steric hindrance and electronic deactivation.

This Application Note details a validated Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This method utilizes Titanium as a dual-purpose Lewis Acid catalyst and water scavenger to drive the equilibrium toward the imine intermediate prior to reduction. This protocol is recommended for coupling 1-(3-methoxypyridin-4-yl)ethanone with both primary and secondary amines to generate high-value pharmaceutical intermediates.

Mechanistic Insight & Substrate Analysis

The Substrate Challenge

The starting material, 1-(3-methoxypyridin-4-yl)ethanone, possesses two features that impede standard reductive amination:

  • Steric Hindrance (The Ortho-Effect): The methoxy group at position 3 creates a steric "roof" over the carbonyl carbon at position 4. This hinders the nucleophilic attack of the amine, particularly if the incoming amine is also hindered.

  • Electronic Deactivation: While the pyridine ring is electron-deficient (making the carbonyl electrophilic), the methoxy group is an electron bond donor via resonance (+M effect). This increases electron density at the carbonyl carbon, lowering its electrophilicity compared to a standard 4-acetylpyridine.

The Titanium Solution

To overcome these barriers, Titanium(IV) Isopropoxide is employed.[1][2][3] It coordinates to the carbonyl oxygen, increasing its electrophilicity (Lewis Acid activation) while simultaneously scavenging the water byproduct of condensation to form stable titanium oxides. This irreversibly drives the equilibrium toward the imine/enamine species.

ReactionMechanism Substrate 1-(3-methoxypyridin-4-yl)ethanone Complex Ti-Activated Complex (Lewis Acid Activation) Substrate->Complex Coordination Imine Imine Intermediate (Sterically Crowded) Complex->Imine -Ti(OH)x (Water Scavenging) Product Target Amine (1-(3-methoxypyridin-4-yl)ethanamine deriv.) Imine->Product Reduction Ti Ti(OiPr)4 Ti->Complex Amine Amine (R-NH2) Amine->Complex Reductant NaBH4 Reductant->Product

Figure 1: Mechanistic pathway showing Titanium(IV) activation and water scavenging to overcome steric hindrance.

Experimental Protocols

Method Selection Guide

Before proceeding, select the protocol based on your specific amine partner.

FeatureMethod A: Standard (STAB) Method B: Enhanced (Ti-Mediated)
Reagents NaBH(OAc)₃, DCE, AcOHTi(OiPr)₄, NaBH₄, MeOH/THF
Best For Unhindered, reactive amines (e.g., Methylamine)Hindered amines, anilines, or unreactive ketones
Pros One-pot, mild workupHigh conversion, drives difficult equilibriums
Cons Fails with 3-methoxy steric bulkRequires careful workup to avoid emulsions
Recommendation Control Experiments OnlyPrimary Recommendation
Protocol B: Titanium(IV) Mediated Reductive Amination (Recommended)

Reagents:

  • Substrate: 1-(3-methoxypyridin-4-yl)ethanone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: Titanium(IV) Isopropoxide (1.25 – 1.5 equiv) [Sigma-Aldrich 205273]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous THF (or neat for liquid amines)

Step-by-Step Procedure:

  • Imine Formation (The "Push"):

    • In a flame-dried flask under Nitrogen, charge 1-(3-methoxypyridin-4-yl)ethanone (1.0 equiv).

    • Add the Amine (1.2 equiv).

    • Add Titanium(IV) Isopropoxide (1.5 equiv) neat.

    • Note: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL/mmol).

    • Stir at Ambient Temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone (m/z 152) and appearance of the imine mass (M+Amine-18).

  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol or Methanol (5 mL/mmol).

    • Cool the vessel to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise (Caution: Gas evolution).

    • Allow to warm to Room Temperature and stir for 2 hours.

  • Workup (Crucial Step - "The Bhattacharyya/Mattson Quench"):

    • The challenge here is Titanium emulsions. Do not just add water and extract.

    • Option 1 (Precipitation): Add water (1 mL per mmol Ti) dropwise. A white/yellow precipitate (TiO₂) will form. Stir for 20 mins. Filter through a pad of Celite.[4] Wash the pad with EtOAc.

    • Option 2 (Ammonia Quench): Pour the reaction mixture into 2M aqueous NH₄OH.[1] The Titanium will precipitate as a granular solid rather than a gel. Filter or extract.

    • Option 3 (Rochelle's Salt - Recommended for Scale): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until two clear layers form.

  • Purification:

    • Dry organic phase over Na₂SO₄, concentrate.[4]

    • Purify via Flash Chromatography (DCM/MeOH/NH₄OH gradient). Pyridine derivatives often streak; use 1% NH₄OH or Et₃N in the eluent.

Protocol A: Standard Conditions (For Comparison)

Use this only if the amine is small (e.g., methylamine) and highly nucleophilic.

  • Dissolve ketone (1 equiv) and Amine (1.2 equiv) in 1,2-Dichloroethane (DCE).

  • Add Acetic Acid (1.0 equiv). Stir 30 mins.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Stir 16h.

  • Quench with Sat. NaHCO₃. Extract with DCM.

Analytical Data & QC

When characterizing the product, look for these specific NMR signatures that confirm the reduction of the acetyl group to an ethyl-amine linkage.

Moiety1H NMR Shift (approx., CDCl3)MultiplicityDiagnostic Note
Pyridine C2-H 8.2 – 8.4 ppmSinglet/DoubletShifted upfield slightly from ketone.
Pyridine C5-H 7.1 – 7.3 ppmDoubletCharacteristic coupling.
-OCH3 3.8 – 3.9 ppmSingletRemains intact (3H).
-CH(CH3)- 3.6 – 4.0 ppmQuartetThe new chiral center (methine).
-CH(CH3)- 1.3 – 1.5 ppmDoubletKey Indicator: The methyl ketone singlet (2.6 ppm) becomes a doublet.

Troubleshooting & Optimization

Troubleshooting Start Issue: Low Yield / Incomplete Conversion Check1 Is Ketone remaining? Start->Check1 Branch1 Yes (Imine formation failed) Check1->Branch1 Branch2 No (Imine formed, Reduction failed) Check1->Branch2 Sol1 Action: Increase Ti(OiPr)4 to 2.0 eq Heat to 50°C during Step 1 Branch1->Sol1 Sol2 Action: Ensure solvent is anhydrous Switch Reductant to NaBH3CN Branch2->Sol2

Figure 2: Decision tree for troubleshooting stalled reactions.

  • Problem: "Gummy" white solid during workup impossible to filter.

    • Solution: You have hydrated Titanium oxides. Add 10% NaOH or Saturated Rochelle's salt and stir vigorously for 1-2 hours. The gel will break into layers.

  • Problem: No reaction on TLC.

    • Solution: The steric bulk is too high. Heat the Imine formation step (Step 1) to 60°C in a sealed tube. Do not add NaBH4 until the heat step is done and cooled.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Neidigh, K. A., et al. (1998).[6] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

Sources

The Strategic Utility of 1-(3-Methoxypyridin-4-yl)ethan-1-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutics is an endeavor marked by the intricate assembly of molecular scaffolds designed to interact with specific biological targets. Within this landscape, the chiral amine 1-(3-methoxypyridin-4-yl)ethan-1-amine has emerged as a pivotal intermediate, particularly in the development of next-generation kinase inhibitors. This technical guide provides an in-depth exploration of its synthesis, characterization, and application, offering researchers and drug development professionals a comprehensive resource to leverage this valuable building block in their medicinal chemistry programs.

Introduction: A Versatile Scaffold for Targeted Therapies

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a substituted pyridinyl-ethylamine that presents a unique combination of structural features, making it an attractive component in the design of bioactive molecules. The pyridine ring offers a handle for hydrogen bonding and potential metal chelation, while the methoxy group can influence solubility and metabolic stability. The chiral ethylamine side chain provides a crucial point of diversity for stereospecific interactions within the binding pockets of biological targets.

The significance of this intermediate is underscored by its role in the synthesis of Capivasertib (AZD5363), a potent and selective inhibitor of the serine/threonine-protein kinase AKT, which is a key node in the PI3K/AKT/mTOR signaling pathway often dysregulated in cancer.[1][2] The incorporation of the 1-(3-methoxypyridin-4-yl)ethan-1-amine moiety into the Capivasertib structure was instrumental in achieving the desired potency and pharmacokinetic profile.[2]

Table 1: Physicochemical Properties of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

PropertyValueSource
CAS Number 1196733-04-6[3]
Molecular Formula C₈H₁₂N₂O[4]
Molecular Weight 152.19 g/mol [5]
IUPAC Name 1-(3-methoxypyridin-4-yl)ethan-1-amine[3]
Predicted XlogP 0.1[4]
Appearance Not specified, likely a liquid or low-melting solid
Purity >96% (commercially available)[5]

Synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine: A Two-Step Approach

The synthesis of 1-(3-methoxypyridin-4-yl)ethan-1-amine is most effectively achieved through a two-step sequence involving the preparation of the corresponding ketone followed by reductive amination.

Step 1: Synthesis of the Precursor Ketone, 1-(3-Methoxypyridin-4-yl)ethanone

The precursor ketone, 1-(3-methoxypyridin-4-yl)ethanone, is a critical starting material. While various methods for the synthesis of substituted pyridinyl ketones exist, a common approach involves the reaction of a pyridinyl Grignard or organolithium reagent with an acetylating agent.

Figure 1: Synthetic Pathway to 1-(3-Methoxypyridin-4-yl)ethan-1-amine

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination 3-methoxypyridine 3-Methoxypyridine lithiated_intermediate 4-Lithio-3-methoxypyridine 3-methoxypyridine->lithiated_intermediate n-BuLi, THF, -78 °C ketone 1-(3-Methoxypyridin-4-yl)ethanone (CAS: 83431-02-1) lithiated_intermediate->ketone Acetonitrile, then H3O+ amine 1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS: 1196733-04-6) ketone->amine NH4OAc, NaBH3CN, MeOH

Caption: A two-step synthesis of the target amine.

Protocol 1: Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

This protocol is adapted from standard organometallic procedures for the acylation of pyridines.

Materials:

  • 3-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-methoxypyridine (1.0 eq) and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 4-lithiated intermediate.

  • Acylation: Acetonitrile (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature, then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-methoxypyridin-4-yl)ethanone as a pure compound.[6]

Step 2: Reductive Amination to 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[7] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[4] Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone.[4][8]

Protocol 2: Reductive Amination of 1-(3-Methoxypyridin-4-yl)ethanone

This protocol is a general procedure for the reductive amination of ketones to primary amines using ammonium acetate as the ammonia source.[2][9]

Materials:

  • 1-(3-Methoxypyridin-4-yl)ethanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-(3-methoxypyridin-4-yl)ethanone (1.0 eq) in methanol is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: The methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane (3 x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 1-(3-methoxypyridin-4-yl)ethan-1-amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Characterization of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Thorough characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before its use in subsequent reactions. The following are the expected spectroscopic data for 1-(3-methoxypyridin-4-yl)ethan-1-amine.

Table 2: Spectroscopic Data for 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Technique Expected Data
¹H NMR Signals corresponding to the pyridinyl protons, the methoxy protons, the methine proton, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for the pyridinyl carbons, the methoxy carbon, the methine carbon, and the methyl carbon.
Mass Spec (MS) Predicted [M+H]⁺ = 153.1022.[4]
Infrared (IR) Characteristic absorptions for N-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group (~1000-1300 cm⁻¹).[10][11]

Application in Medicinal Chemistry: Synthesis of Capivasertib (AZD5363)

The primary application of 1-(3-methoxypyridin-4-yl)ethan-1-amine in medicinal chemistry is as a key building block in the synthesis of the AKT inhibitor Capivasertib (AZD5363).[1][2] The synthesis involves the coupling of the amine with a carboxylic acid intermediate, typically activated as an acid chloride or through the use of peptide coupling reagents.

Figure 2: Role of the Intermediate in Capivasertib Synthesis

G amine 1-(3-Methoxypyridin-4-yl)ethan-1-amine capivasertib Capivasertib (AZD5363) amine->capivasertib Coupling Reaction (e.g., HATU, DIPEA) acid_intermediate Carboxylic Acid Intermediate acid_intermediate->capivasertib

Caption: Amide bond formation to yield Capivasertib.

Protocol 3: General Procedure for the Synthesis of a Capivasertib Analog

This protocol outlines a general amide coupling reaction to demonstrate the utility of 1-(3-methoxypyridin-4-yl)ethan-1-amine.

Materials:

  • 1-(3-Methoxypyridin-4-yl)ethan-1-amine

  • A suitable carboxylic acid intermediate (e.g., a protected amino acid or a heterocyclic carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF are added HATU (1.2 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: A solution of 1-(3-methoxypyridin-4-yl)ethan-1-amine (1.1 eq) in anhydrous DMF is added to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS until complete consumption of the starting materials.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide product.

Conclusion and Future Perspectives

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a valuable and versatile intermediate in medicinal chemistry, with its utility demonstrated in the synthesis of the clinically relevant AKT inhibitor Capivasertib. The synthetic routes to this amine are accessible, and its unique structural features make it an attractive building block for the exploration of new chemical space in drug discovery. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of intermediates like 1-(3-methoxypyridin-4-yl)ethan-1-amine will undoubtedly play a crucial role in the development of future medicines. Researchers are encouraged to explore the incorporation of this scaffold into their own discovery programs to potentially unlock new therapeutic opportunities.

References

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Link

  • Wiley-VCH. (2007). Supporting Information. Link

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3116. Link

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. Link

  • Capivasertib: The Breakthrough Cancer Treatment of the Decade's. International Journal of Future Medical Research. Link

  • Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. Link

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(7), 1867-1873. Link

  • Capivasertib - New Drug Approvals. Link

  • 1-(3-methoxypyridin-4-yl)ethan-1-amine. PubChem. Link

  • The synthetic route of capivasertib. ResearchGate. Link

  • AZD5363 (Capivasertib). Selleck Chemicals. Link

  • Capivasertib. MedChemExpress. Link

  • 1196733-04-6 | 1-(3-methoxypyridin-4-yl)ethan-1-amine. Anax Laboratories. Link

  • 1-(3-METHOXYPYRIDIN-4-YL)ETHANONE. ChemUniverse. Link

  • 1-(3-Methoxyphenyl)ethanamine. PubChem. Link

  • 1-(3-methoxypyridin-4-yl)ethan-1-amine | 1196733-04-6. Sigma-Aldrich. Link

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Link

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Link

  • 1-(2-methoxypyridin-4-yl)ethanone 95%. AChemBlock. Link

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Link

  • The infrared spectra of secondary amines and their salts. ResearchGate. Link

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Link

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Link

  • IR spectrum of 4-methylaniline_Selected. Scribd. Link

  • infrared spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry. Link

  • 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples. CentAUR. Link

  • Ethylamine. NIST WebBook. Link

  • (R)-1-(3-Methoxyphenyl)ethylamine. PubChem. Link

  • 4-Aminopyrimidine. NIST WebBook. Link

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Technical Application Note: 1-(3-Methoxypyridin-4-yl)ethanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Fragment Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(3-Methoxypyridin-4-yl)ethanamine (CAS: 1196733-04-6) represents a high-value "privileged structure." Unlike simple aniline or benzylamine fragments, this scaffold integrates three critical design elements that drive high ligand efficiency (LE) and rapid hit-to-lead optimization:

  • Pyridine Nitrogen (HBA): A classic motif for interacting with the hinge region of kinases or the active site metals of metalloenzymes.

  • Chiral Benzylic Amine (HBD/HBA): The 1-aminoethyl group introduces sp³ character (Fsp³), allowing the fragment to escape "flatland" and probe stereoselective pockets. The amine serves as a robust vector for chemical elaboration.

  • Ortho-Methoxy Group: This substituent provides a "conformational lock," biasing the ethylamine side chain out of planarity with the aromatic ring, while simultaneously filling small hydrophobic pockets (S3/S4 subsites).

Physicochemical Profile (Calculated)
PropertyValueFBDD Relevance
MW 152.19 DaIdeal for "Fragment Growing" (< 200 Da)
cLogP ~0.6High water solubility; low promiscuity
TPSA 51 ŲGood membrane permeability potential
H-Bond Donors 2 (Amine)Key anchor points
H-Bond Acceptors 3 (Pyridine N, OMe, Amine N)Versatile interaction profile

Experimental Protocols: Screening & Validation

Fragment Solubility and QC Protocol

Before screening, the fragment must be validated for solubility and aggregation. The methoxy-pyridine core is generally soluble, but the primary amine can react with trace aldehydes in DMSO.

Reagents:

  • Fragment Stock: 100 mM in d6-DMSO (freshly prepared).

  • Buffer: PBS pH 7.4, 0.01% Tween-20.

Procedure:

  • Visual Inspection: Dilute stock to 1 mM in PBS. Vortex for 30s. Inspect for precipitate via nephelometry.

  • NMR Stability Check: Acquire a 1D ¹H-NMR spectrum of the 100 mM DMSO stock immediately and after 24h at RT.

    • Pass Criteria: No new peaks (indicative of degradation or hemiaminal formation).

  • Aggregation Assay (DLS): Perform Dynamic Light Scattering at 500 µM in assay buffer.

    • Pass Criteria: Radius < 1 nm (monomeric).

Surface Plasmon Resonance (SPR) Screening

The low molecular weight (152 Da) requires high-sensitivity SPR (e.g., Biacore 8K or T200) and high-density surface immobilization.

Workflow:

  • Immobilization: Biotinylate the target protein (site-specific AviTag preferred) and capture on a Streptavidin (SA) chip to ~3000 RU.

    • Rationale: High density is required to see the small Rmax of a 152 Da fragment.

  • Injection:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60s association, 120s dissociation.

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Data Analysis:

    • Fit to a 1:1 Steady State Affinity model.

    • Note: Do not expect slow off-rates. Look for square-wave sensorgrams typical of fast-on/fast-off kinetics.

    • Validation: Calculate Ligand Efficiency (LE). Target LE ≥ 0.3.

Hit-to-Lead Optimization: Chemical Elaboration

Once binding is confirmed, the primary amine at the benzylic position acts as the primary "growth vector." The following synthetic pathways are prioritized to explore the chemical space rapidly.

Synthetic Pathways Diagram

ChemicalElaboration Fragment 1-(3-Methoxypyridin-4-yl) ethanamine (Core Scaffold) Amide Amide Coupling (Explore H-Bond Donors) Fragment->Amide R-COOH HATU, DIEA RedAm Reductive Amination (Explore Hydrophobic Pockets) Fragment->RedAm R-CHO NaBH(OAc)3 Urea Urea/Carbamate (Rigid Linkers) Fragment->Urea R-NCO or CDI activation Sulfon Sulfonamide (Polar Interactions) Fragment->Sulfon R-SO2Cl Pyridine Lead1 Lead1 Amide->Lead1 Kinase Hinge Binder Lead2 Lead2 RedAm->Lead2 GPCR Modulator

Caption: Divergent synthetic pathways utilizing the primary amine handle for rapid library generation.

Protocol: Parallel Synthesis (Amide Coupling)

This protocol is optimized for 96-well plate format to generate a "Focused Library" around the fragment hit.

Reagents:

  • Core: 1-(3-Methoxypyridin-4-yl)ethanamine (0.1 M in DMF).

  • Acids: Diverse set of carboxylic acids (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIEA (0.2 M in DMF).

Step-by-Step:

  • Dispense: Add 50 µL of Acid solution (5 µmol) to each well.

  • Activate: Add 50 µL of HATU and 25 µL of DIEA. Shake for 10 min at RT.

  • Couple: Add 50 µL of Fragment solution (5 µmol).

  • Incubate: Shake at RT for 4 hours.

  • Quench/Purify: Add 20 µL water to quench. Purify directly via Prep-HPLC (Reverse phase, Acetonitrile/Water + 0.1% Formic Acid).

  • Rationale: The methoxy group ortho to the reaction site may cause steric hindrance. HATU is chosen over EDC/HOBt for its higher reactivity in sterically congested couplings.

Mechanistic Insight: The "Chiral Switch"

A critical, often overlooked aspect of this fragment is the chiral center at the 1-position of the ethyl group.

  • Commercial Status: Usually supplied as a racemate.

  • Strategic Imperative: Upon validation of the racemic hit, Enantiomer Separation is the first optimization step.

  • Mechanism: In kinase pockets, the methyl group of the ethyl linker will point either towards the gatekeeper residue or into solvent. One enantiomer typically boosts potency by 10-100x over the other by reducing the entropic penalty of binding.

Workflow for Chiral Resolution:

  • Derivatize the racemic amine with a standard acyl chloride (e.g., acetyl chloride) to form the amide.

  • Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) on a Chiralpak AD-H or OD-H column.

  • Test individual enantiomers in the biochemical assay to identify the eutomer (active enantiomer).

FBDD Workflow Summary

FBDD_Workflow Library Fragment Library (Includes 1-(3-Methoxypyridin-4-yl)ethanamine) Screen Biophysical Screen (SPR / STD-NMR) Library->Screen High Concentration (500 µM) HitVal Hit Validation (Kd Determination, LE Calculation) Screen->HitVal Select Binders ChiralSep Chiral Resolution (SFC Separation of Enantiomers) HitVal->ChiralSep If Racemic Expansion Chemical Expansion (Amide/RedAm Library) ChiralSep->Expansion Use Eutomer Lead Lead Compound (IC50 < 100 nM) Expansion->Lead SAR Optimization

Caption: Integrated workflow from library screening to lead generation for chiral amine fragments.

References

  • Enamine Ltd. 1-(3-Methoxypyridin-4-yl)ethan-1-amine Product Page. Catalog No. EN300-157726. Link

  • Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: Lessons and Outlook." Nature Reviews Drug Discovery. (Contextual grounding on fragment optimization). Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry. (Principles of LE and growing). Link

  • Pfizer Inc. (2017). "Discovery of Clinical Candidate PF-06650833... by Fragment-Based Drug Design." Journal of Medicinal Chemistry. (Example of aminopyridine fragment optimization in kinases). Link

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Application Notes and Protocols: The Strategic Use of Pyridine Amine Building Blocks in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases, a vast family of over 500 enzymes, are the master regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[1] This fundamental process governs a multitude of cellular activities, from proliferation and differentiation to metabolism and apoptosis. Consequently, the aberrant activity of kinases is a primary driver in the pathology of numerous human diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[1][2]

The development of small-molecule kinase inhibitors has revolutionized targeted therapy. A key strategy in this field is the use of "privileged scaffolds"—core molecular frameworks that can bind to multiple targets with high affinity. The aminopyrimidine and related aminopyridine scaffolds have emerged as preeminent examples, forming the structural basis of numerous FDA-approved drugs.[2][3][4] Their success stems from their unique ability to mimic the adenine ring of ATP, the natural substrate for all kinases. This allows them to function as competitive inhibitors by forming critical hydrogen bond interactions within the highly conserved ATP-binding site, specifically at the "hinge" region that connects the N- and C-lobes of the kinase domain.[5][6]

This technical guide provides an in-depth exploration of pyridine amine building blocks as foundational elements for kinase inhibitor synthesis. We will detail the core synthetic methodologies, provide field-proven protocols, and explain the causal logic behind experimental choices, empowering researchers to leverage these versatile scaffolds in their drug discovery programs.

The 2-Aminopyridine Moiety: An Ideal Hinge-Binding Element

The efficacy of the 2-aminopyridine scaffold lies in its precise arrangement of hydrogen bond donors and acceptors. The exocyclic amino group and an endocyclic pyridine nitrogen atom are perfectly positioned to form a bidentate hydrogen bond interaction with the backbone amide of a conserved residue in the kinase hinge region (e.g., Cys, Met, Leu). This interaction is a cornerstone of inhibitor binding for a vast number of kinases.[5][7]

The versatility of the pyridine ring allows for extensive chemical modification at other positions, enabling medicinal chemists to fine-tune potency, introduce selectivity, and optimize pharmacokinetic properties (ADME). This is typically achieved by installing vectors that can access other regions of the ATP-binding site, such as the hydrophobic "back pocket" or the solvent-exposed region.[8]

Caption: Bidentate hydrogen bonding of a 2-aminopyridine core.

Key Pyridine Amine Building Blocks

A diverse array of functionalized pyridine amine building blocks are commercially available, providing chemists with versatile starting points for inhibitor synthesis. Halogenated derivatives are particularly valuable as they serve as ideal handles for palladium-catalyzed cross-coupling reactions.

Building BlockStructureKey Features & Applications
2-Aminopyridine The fundamental scaffold. Used when functionalization is desired on a pre-assembled core.
2-Amino-5-bromopyridine A workhorse for Suzuki and other cross-coupling reactions at the C5 position to build out the inhibitor structure.
3-Amino-2-chloropyridine The chloro group allows for C-N bond formation (e.g., Buchwald-Hartwig) while the amino group can be acylated or used as a coupling partner.
5-Bromo-2-methylpyridin-3-amine Provides multiple points for diversification. The bromo group is a handle for C-C coupling.[9]
2,6-Diaminopyridine Offers two points for substitution, useful for creating inhibitors with unique geometries or for library synthesis.

Core Synthetic Methodologies: Assembling the Inhibitor

The construction of pyridine amine-based kinase inhibitors relies heavily on robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions are indispensable tools in this context, enabling the precise formation of C-C and C-N bonds.[10]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[9][10] In kinase inhibitor synthesis, it is frequently used to attach aryl or heteroaryl moieties to a halo-aminopyridine core.

Causality Behind the Protocol:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. An aqueous solvent mixture is often used to dissolve the inorganic base.[9]

  • Solvent: A mixture like 1,4-dioxane/water or toluene/ethanol/water is common. The organic solvent solubilizes the reactants and catalyst, while water dissolves the base. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

  • Materials:

    • 2-Amino-5-bromopyridine (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Pd(PPh₃)₄ (0.03 equiv.)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a dry round-bottom flask, add 2-amino-5-bromopyridine, the arylboronic acid, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a key linkage in many kinase inhibitors like Imatinib.[11][12] This reaction couples an aryl halide with an amine.[10] When working with aminopyridine scaffolds, this reaction is often used to connect the core to a side chain containing a primary or secondary amine.

Causality Behind the Protocol:

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP, XPhos).[13][14] These bulky ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of undesired side products.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates. The reaction must be performed under a strictly inert atmosphere.

Protocol: Buchwald-Hartwig Amination of a Chloro-pyrimidine Scaffold

  • Materials:

    • 2-Chloro-4-substituted-pyrimidine (1.0 equiv.)

    • Aniline or other amine (1.1 equiv.)

    • Pd₂(dba)₃ (0.02 equiv.)

    • Xantphos (0.05 equiv.)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, charge a dry reaction vessel with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

    • Add the 2-chloro-4-substituted-pyrimidine and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the vessel and heat to 100-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS (typically 6-24 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[13]

    • Wash the filtrate with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the product via column chromatography.

Application Workflow: Two-Step Synthesis of a Kinase Inhibitor Core

This workflow illustrates how the Suzuki and Buchwald-Hartwig reactions can be used in sequence to rapidly construct a common kinase inhibitor scaffold based on the pyridylpyrimidinylaminophenyl pharmacophore found in drugs like Imatinib.[11][12]

Caption: A two-step workflow for synthesizing a kinase inhibitor core.

In Vitro Kinase Assay: A General Protocol for Activity Validation

Synthesizing a compound is only the first step; its biological activity must be validated. Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Modern assays often measure the amount of ADP produced, which is stoichiometric with the phosphate transferred.

Protocol: ADP-Glo™ Kinase Assay

  • Principle: This is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP to ATP, which drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.

  • Materials:

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Target kinase enzyme

    • Kinase substrate (specific peptide or protein)

    • ATP

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in a 96- or 384-well plate.

    • Add the kinase and its specific substrate to the wells containing the inhibitor. Include controls with no inhibitor (100% activity) and no kinase (background).

    • Initiate the kinase reaction by adding a known concentration of ATP (often near the Kₘ value). Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Summary: Representative Pyridine Amine-Based Kinase Inhibitors

The versatility of the pyridine amine scaffold is demonstrated by the wide range of kinases it has been used to target effectively.

Inhibitor ScaffoldTarget Kinase(s)Reported Potency (IC₅₀)Reference
Pyridylpyrimidinylaminophenylc-SrcComparable to Imatinib[11][12]
Pyridine-PyrazolopyridineAktPotent, with selectivity over PKA[15]
Substituted PyridonePim-150 nM[16]
Aminopyridine-basedJNK-1, JNK-2Double-digit nanomolar[17]
Pyridine-basedROCKPotent and selective[18]
2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy) derivativePIM-114.3 nM[19][20]
Aminopyridine ScaffoldVRK1150 nM[5]
6-Amino Pyridine derivativeGSK-3β / CK-1δ0.77 µM / 0.57 µM[7]

Conclusion

Pyridine amine building blocks are foundational components in the modern medicinal chemist's toolkit for designing targeted kinase inhibitors. Their intrinsic ability to engage the conserved kinase hinge region provides a reliable anchor for inhibitor binding. Mastery of robust synthetic methodologies, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for the efficient and modular construction of complex and highly potent inhibitors. The protocols and workflows detailed in this guide provide a solid, field-tested foundation for researchers aiming to discover the next generation of kinase-targeted therapeutics.

References

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  • Singh, A. et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry, 10, 990665. Available at: [Link]

  • Getlik, M. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1459-1464. Available at: [Link]

  • Shaikh, A. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

  • Kumar, A. et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(10), 1891-1913. Available at: [Link]

  • Thomson, C. G. et al. (2018). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 16(43), 8376-8384. Available at: [Link]

  • Liu, S. et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1 and ALK. ResearchGate. Available at: [Link]

  • Jaseela, P. K. et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 164, 108409. Available at: [Link]

  • Borra, S. & Gurjar, M. K. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 101. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46831-46848. Available at: [Link]

  • Alegre-Requena, J. V. et al. (2018). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Angewandte Chemie International Edition, 57(51), 16861-16865. Available at: [Link]

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  • Navrátilová, V. et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 285, 117215. Available at: [Link]

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General procedure for coupling 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coupling Reactions of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, 1-(3-Methoxypyridin-4-yl)ethan-1-amine has emerged as a valuable and versatile building block. Its structure, incorporating a chiral primary amine adjacent to a methoxypyridine core, presents multiple reaction handles for the synthesis of complex molecules with significant therapeutic potential. The pyridine nitrogen offers a site for hydrogen bonding and influences the molecule's overall basicity and solubility, while the primary amine serves as a key nucleophile for a variety of critical bond-forming reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal coupling methodologies for this amine. We will move beyond simple procedural lists to explore the underlying principles, rationale for reagent selection, and self-validating protocols to ensure experimental success. The focus will be on three cornerstone transformations: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig Amination.

Part 1: Amide Bond Formation - Constructing the Peptidic Linkage

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[1][2][3] For a primary amine like 1-(3-Methoxypyridin-4-yl)ethan-1-amine, this reaction provides a direct and robust route to a vast array of chemical entities. The key to a successful amide coupling is the activation of a carboxylic acid partner, transforming its hydroxyl group into a better leaving group.

Principle and Mechanism

The process involves the reaction of the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate (e.g., an active ester, acylisourea, or acylphosphonium species). This intermediate is then susceptible to nucleophilic attack by the amine, forming the thermodynamically stable amide bond.[3] Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included to increase efficiency, suppress side reactions, and minimize racemization of chiral centers.[4][5][6]

Workflow: Amide Coupling via HATU Activation

G cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification Acid Carboxylic Acid (1.0 eq) Reaction Stir at 0 °C to RT (1-18 h) Acid->Reaction Amine 1-(3-Methoxypyridin-4-yl)ethan-1-amine (1.1 eq) Amine->Reaction Solvent Anhydrous Solvent (DMF or DCM) Solvent->Reaction HATU HATU (1.1 eq) HATU->Reaction Base DIPEA (2.5 eq) Base->Reaction Workup Aqueous Workup (Wash with aq. acid, base, brine) Reaction->Workup Monitor by TLC/LC-MS Purify Flash Chromatography Workup->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Comparative Protocols for Amide Coupling

The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.[4] Below is a summary of common protocols.

Method Coupling Reagent (eq) Additive (eq) Base (eq) Solvent Key Considerations & Rationale
HATU HATU (1.1-1.2)None (HOAt is part of HATU)DIPEA (2-3)DMF, DCMHigh Efficiency: HATU is highly effective for difficult couplings, including sterically hindered substrates or less nucleophilic amines.[4][5][7] The HOAt leaving group is superior to HOBt due to anchimeric assistance from the pyridine nitrogen.[7]
EDC/HOBt EDC·HCl (1.2-1.5)HOBt (1.2-1.5)DIPEA or Et₃N (2-3)DMF, DCMCost-Effective Standard: A widely used, economical choice. EDC is a water-soluble carbodiimide, and its urea byproduct is easily removed during aqueous workup.[4] HOBt is crucial for forming a more stable active ester, preventing side reactions and minimizing racemization.[6]
BTFFH BTFFH (1.5)NoneDIPEA (4.5)CH₂Cl₂For Electron Deficient Amines: This protocol, forming an acyl fluoride in situ, is specifically designed for electron-deficient or sterically hindered amines where standard methods may fail.[8][9][10][11] The pyridine ring in the substrate makes it somewhat electron-deficient, making this an excellent option to consider.
Detailed Protocol: HATU-Mediated Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equiv.), 1-(3-Methoxypyridin-4-yl)ethan-1-amine (1.0-1.2 equiv.), and HATU (1.1 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Part 2: Reductive Amination - Forging C-N Single Bonds

Reductive amination is a powerful, reliable method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone).[12][13][14] This one-pot procedure avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[14]

Principle and Mechanism

The reaction proceeds in two stages within the same pot. First, the primary amine and the carbonyl compound condense to form an imine (or iminium ion) intermediate, with the elimination of water. Second, a mild, selective reducing agent, present in the reaction mixture, reduces the C=N double bond to a C-N single bond.[15][16] The key is using a reducing agent that is selective for the iminium ion over the more reactive carbonyl starting material.[14]

Workflow: One-Pot Reductive Amination

G Amine 1-(3-Methoxypyridin-4-yl)ethan-1-amine (1.0 eq) Mix Stir at RT (30-60 min) Amine->Mix Carbonyl Aldehyde or Ketone (1.1 eq) Carbonyl->Mix Solvent Solvent (DCE or THF) Solvent->Mix Acid Acetic Acid (optional) (catalyst) Acid->Mix Imine Imine/ Iminium Ion Intermediate Mix->Imine Imine Formation Reduction Stir at RT (2-24 h) Imine->Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) (1.5 eq) Reducer->Reduction Selective Reduction Workup Aqueous Quench & Extraction Reduction->Workup Monitor by TLC/LC-MS Purify Purification (Chromatography) Workup->Purify Product Secondary/Tertiary Amine Product Purify->Product

Caption: One-pot reductive amination workflow.

Selection of Reducing Agent

The choice of reducing agent is critical for success.

Reducing Agent Typical Conditions Advantages & Rationale
Sodium Triacetoxyborohydride NaB(OAc)₃H DCE or THF, often with catalytic acetic acidHigh Selectivity: Generally the reagent of choice.[13] It is mild, tolerant of many functional groups, and does not require strict pH control. The steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over ketones or aldehydes.
Sodium Cyanoborohydride NaBH₃CN Methanol, pH 6-7Classic Reagent: Effective and acid-stable, allowing it to coexist with the slightly acidic conditions that favor imine formation.[13][14] However, it is highly toxic, and its use generates cyanide waste, making NaB(OAc)₃H a preferred alternative in many labs.[13]
Detailed Protocol: Reductive Amination with NaB(OAc)₃H
  • Preparation: In a round-bottom flask, dissolve 1-(3-Methoxypyridin-4-yl)ethan-1-amine (1.0 equiv.) and the aldehyde or ketone (1.1-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 equiv.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution. The addition may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 2 to 24 hours.

  • Monitoring (Self-Validation): Track the disappearance of the starting materials and the appearance of the product by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Part 3: Buchwald-Hartwig Amination - Accessing Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[17] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science, by offering a broad substrate scope under relatively mild conditions.[17][18]

Principle and Mechanism

The reaction follows a catalytic cycle involving a palladium(0) species.[19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst.[18][20]

Catalytic Cycle: Buchwald-Hartwig Amination

G center Pd(0)L Active Catalyst OA Oxidative Addition center->OA AmineCoord Amine Coordination & Deprotonation OA->AmineCoord RE Reductive Elimination AmineCoord->RE RE->center Regenerates Catalyst Product Product (Ar-NHR) RE->Product ArX Aryl Halide (Ar-X) ArX->OA Amine R-NH₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol and Reagent Selection

Success in Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and base.

Component Examples Rationale & Considerations
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable sources of Pd(0) that are activated in situ. More advanced, pre-formed "precatalysts" (e.g., XPhos-Pd-G3) offer greater reliability and activity.[20]
Ligand XPhos, RuPhos, BINAPCritical for Success. Biarylphosphine ligands like XPhos are bulky and electron-rich, which promotes both the oxidative addition and the final reductive elimination steps.[18][19][20] The choice depends on the specific substrates being coupled.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is very common and effective but can be incompatible with base-sensitive functional groups like esters.[21][22] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent catalyst deactivation.
Detailed Protocol: Buchwald-Hartwig Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask or sealed tube, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.), 1-(3-Methoxypyridin-4-yl)ethan-1-amine (1.2 equiv.), and anhydrous toluene.

  • Reaction: Seal the vessel tightly and heat the reaction mixture in an oil bath at 80-110 °C for 4-24 hours.

  • Monitoring (Self-Validation): After cooling to room temperature, analyze a small aliquot by LC-MS or GC-MS to check for completion.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Purification and Characterization Insights

Purification of Pyridine-Containing Compounds

The basic nitrogen atom in the pyridine ring imparts specific properties that must be considered during purification.

  • Aqueous Workup: The basicity of the pyridine nitrogen means the compound will be soluble in aqueous acid. Care must be taken during acidic washes to avoid extracting the product into the aqueous layer. Conversely, this property can be exploited for purification using an acid/base extraction protocol.[23]

  • Chromatography: Pyridine compounds can streak on silica gel due to interaction with acidic silanol groups. To mitigate this, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to the solvent system.

  • Hygroscopicity: Pyridine derivatives can be hygroscopic and may form azeotropes with water, making complete removal of water challenging.[24] Drying the purified compound under high vacuum or co-evaporating with toluene can help. For rigorous drying, distillation from a drying agent like CaH₂ is effective.[24]

Characterization Signatures (NMR & MS)
  • ¹H NMR: Expect to see characteristic aromatic signals for the pyridine ring protons. The methoxy group will appear as a singlet around 3.8-4.0 ppm. New signals corresponding to the coupled partner (e.g., acyl group, alkyl group, or aryl group) will be present. The NH proton signal will shift significantly upon coupling and may be broad.

  • ¹³C NMR: The pyridine ring will show distinct signals in the aromatic region (typically 110-160 ppm). The methoxy carbon will appear around 55-60 ppm.[25]

  • Mass Spectrometry (ESI-MS): The product should be readily observable as the [M+H]⁺ ion in positive ion mode due to the basicity of the pyridine nitrogen.

By understanding these core coupling reactions and the specific considerations for handling pyridine-containing molecules, researchers can effectively utilize 1-(3-Methoxypyridin-4-yl)ethan-1-amine to accelerate the synthesis of novel and impactful chemical entities.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Supplementary Information. [Link]

  • OUCI. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

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  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • PMC. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

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  • PMC. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

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The Strategic deployment of 1-(3-Methoxypyridin-4-yl)ethan-1-amine for the Construction of Diverse Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved pharmaceuticals, and the ability to rapidly generate libraries of diverse heterocyclic compounds is a cornerstone of successful medicinal chemistry campaigns.[1][2] 1-(3-Methoxypyridin-4-yl)ethan-1-amine emerges as a highly valuable and versatile building block in this endeavor. Its unique structural features—a chiral primary amine for introducing stereochemical complexity, a pyridine ring as a common pharmacophore with advantageous physicochemical properties, and a strategically positioned methoxy group to modulate electronic and steric properties—make it an ideal substrate for a variety of powerful multi-component reactions (MCRs).[3][4] This guide provides an in-depth exploration of the application of this key intermediate in the synthesis of diverse heterocyclic libraries, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is critical for reaction design and optimization.

PropertyValueSource
IUPAC Name 1-(3-methoxy-4-pyridinyl)ethanamine[5]
CAS Number 1196733-04-6[5]
Molecular Formula C₈H₁₂N₂O[6]
Molecular Weight 152.19 g/mol [6]
Appearance Liquid[5]
Predicted XlogP 0.1[6]

Synthesis of the Core Building Block: 1-(3-Methoxypyridin-4-yl)ethan-1-amine

A reliable and scalable synthesis of the title amine is the essential first step. Reductive amination of the corresponding ketone, 1-(3-methoxypyridin-4-yl)ethan-1-one, provides a robust and widely applicable method.[7][8]

Protocol 1: Synthesis via Reductive Amination

This protocol details a standard reductive amination procedure using sodium borohydride.

Workflow for the Synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

start Start: 1-(3-methoxypyridin-4-yl)ethan-1-one step1 Dissolve in Methanol with Ammonium Acetate start->step1 step2 Cool to 0 °C step1->step2 step3 Add Sodium Borohydride (portion-wise) step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with Water step4->step5 step6 Extract with Dichloromethane step5->step6 step7 Dry, Filter, and Concentrate step6->step7 end_node Purify by Chromatography (Yields 1-(3-methoxypyridin-4-yl)ethan-1-amine) step7->end_node

A schematic overview of the reductive amination process.

Materials:

  • 1-(3-methoxypyridin-4-yl)ethan-1-one

  • Ammonium acetate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(3-methoxypyridin-4-yl)ethan-1-one (1.0 equiv) in methanol, add ammonium acetate (10.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-methoxypyridin-4-yl)ethan-1-amine.

Rationale: The use of a large excess of ammonium acetate drives the equilibrium towards the formation of the intermediate imine. Sodium borohydride is a mild reducing agent suitable for the reduction of the imine to the desired amine.[4]

Application in Heterocyclic Library Synthesis

The presence of a primary amine function allows 1-(3-methoxypyridin-4-yl)ethan-1-amine to be a versatile component in several multi-component reactions, enabling the rapid construction of complex heterocyclic scaffolds.

Application 1: Ugi Four-Component Reaction for the Synthesis of a 1,4-Benzodiazepine Library

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, creating a bis-amide from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.[9] By employing an anthranilic acid derivative as the carboxylic acid component, a subsequent intramolecular cyclization can yield a 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry.[10][11]

Ugi Reaction and Subsequent Cyclization to a 1,4-Benzodiazepine

start 1-(3-Methoxypyridin-4-yl)ethan-1-amine + Aldehyde/Ketone + Isocyanide + Anthranilic Acid step1 Ugi 4-CR (Methanol, RT) start->step1 step2 Formation of Ugi Adduct step1->step2 step3 Acid-catalyzed Cyclization (e.g., TFA) step2->step3 end_node 1,4-Benzodiazepine Library step3->end_node

Workflow for the synthesis of a 1,4-benzodiazepine library.

Protocol 2: Parallel Synthesis of a 1,4-Benzodiazepine Library

This protocol is designed for a parallel synthesis format, allowing for the rapid generation of a library of analogs.

Materials:

  • 1-(3-Methoxypyridin-4-yl)ethan-1-amine

  • A library of diverse aldehydes or ketones

  • A library of diverse isocyanides

  • A library of substituted anthranilic acids

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure (for a single well in a 96-well plate):

  • To a reaction vial, add a solution of 1-(3-methoxypyridin-4-yl)ethan-1-amine (1.0 equiv) in methanol.

  • Add a solution of the selected aldehyde or ketone (1.0 equiv) in methanol.

  • Add a solution of the selected isocyanide (1.0 equiv) in methanol.

  • Add a solution of the selected anthranilic acid (1.0 equiv) in methanol.

  • Seal the vial and shake at room temperature for 24-48 hours.

  • Monitor the formation of the Ugi adduct by LC-MS.

  • Upon completion, remove the methanol under a stream of nitrogen.

  • Dissolve the residue in dichloromethane and add trifluoroacetic acid (20% v/v).

  • Stir the mixture at room temperature for 2-4 hours to effect cyclization.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.

  • The crude product can be purified by preparative HPLC.

Rationale: The Ugi reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide. Subsequent Mumm rearrangement leads to the stable bis-amide product. The use of anthranilic acid provides a latent amino group that can undergo intramolecular amide bond formation under acidic conditions to form the seven-membered benzodiazepine ring.[12]

Application 2: Pictet-Spengler Reaction for the Synthesis of a Tetrahydro-β-carboline Library

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[13] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[14] While the pyridine ring of 1-(3-methoxypyridin-4-yl)ethan-1-amine is electron-deficient compared to the indoles typically used in β-carboline synthesis, the reaction can be facilitated under appropriate conditions.

Pictet-Spengler Reaction for Tetrahydro-pyridopyridine Synthesis

start 1-(3-Methoxypyridin-4-yl)ethan-1-amine + Aldehyde/Ketone step1 Imine Formation (e.g., in Toluene with azeotropic removal of water) start->step1 step2 Acid-catalyzed Cyclization (e.g., TFA, heat) step1->step2 end_node Tetrahydro-pyridopyridine Library step2->end_node start 1-(3-Methoxypyridin-4-yl)ethan-1-amine + Isocyanide + Azide Source (e.g., TMSN₃) step1 One-pot Reaction (Methanol, RT) start->step1 end_node 1,5-Disubstituted Tetrazole Library step1->end_node

Workflow for the synthesis of a 1,5-disubstituted tetrazole library.

Protocol 4: Parallel Synthesis of a 1,5-Disubstituted Tetrazole Library

Materials:

  • 1-(3-Methoxypyridin-4-yl)ethan-1-amine

  • A library of diverse isocyanides

  • Trimethylsilyl azide (TMSN₃)

  • Methanol (MeOH)

Procedure (for a single well in a 96-well plate):

  • To a reaction vial, add a solution of 1-(3-methoxypyridin-4-yl)ethan-1-amine (1.0 equiv) in methanol.

  • Add a solution of the selected isocyanide (1.0 equiv) in methanol.

  • Carefully add trimethylsilyl azide (1.2 equiv). Caution: TMSN₃ is toxic and should be handled in a well-ventilated fume hood.

  • Seal the vial and stir at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under a stream of nitrogen.

  • The crude product can be purified by preparative HPLC.

Rationale: This reaction is believed to proceed via the formation of a carbodiimide intermediate from the amine and isocyanide, which then undergoes a [3+2] cycloaddition with the azide. This one-pot procedure offers a highly efficient route to a diverse range of 1,5-disubstituted tetrazoles. [15]

Conclusion

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a powerful and versatile building block for the synthesis of diverse heterocyclic libraries. Its strategic incorporation into multi-component reactions such as the Ugi, Pictet-Spengler, and tetrazole syntheses allows for the rapid and efficient generation of novel chemical entities with high potential for biological activity. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this key intermediate in their discovery programs. The ability to introduce multiple points of diversity in a single step underscores the value of this approach in modern medicinal chemistry.

References

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]

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  • Akritopoulou-Zanze, I. (2016). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC advances, 6(106), 104676-104711. [Link]

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  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical reviews, 119(3), 1970-2042. [Link]

  • Bon, R. S., & Hong, C. (2018). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini reviews in medicinal chemistry, 18(1), 49-65. [Link]

  • S. F. Nielsen, H. S. Andersen, U. Boas, T. H. T. Nielsen, K. K. Sørensen, P. H. Andersen, T. E. Nielsen, A. D. Bond, J. S. Kastrup, I. T. Christensen, C. A. Olsen (2011). A Facile Synthesis of 1,4-Benzodiazepine Derivatives via Ugi Four-Component Condensation.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
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The 3-Methoxypyridine Scaffold: A Privileged Motif in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3-Methoxypyridine Moiety in Drug Design

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," a molecular framework that consistently appears in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding and π-π stacking interactions make it a highly sought-after component in drug design.[1][3] The introduction of a methoxy group at the 3-position of the pyridine ring further refines these properties, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3-methoxy substituent can influence a molecule's conformation, metabolic stability, and electronic properties, making it a valuable building block in the synthesis of novel therapeutic agents.[4] This guide provides an in-depth exploration of the applications of the 3-methoxypyridine scaffold in pharmaceutical research, complete with detailed protocols for the synthesis and biological evaluation of key derivatives.

I. Modulating Pathogenic Pathways in Alzheimer's Disease: 3-Methoxypyridine as a Gamma-Secretase Modulator

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of the toxic Aβ42 peptide is a key step in the disease's progression and is mediated by the enzymatic activity of γ-secretase.[5] Consequently, modulating the activity of γ-secretase to reduce the production of Aβ42 represents a promising therapeutic strategy.[6][7] Researchers have discovered that incorporating a 3-methoxypyridine motif into certain molecular scaffolds can lead to potent γ-secretase modulators (GSMs) with improved drug-like properties, including enhanced solubility and the ability to cross the blood-brain barrier.[8]

Mechanism of Action: Allosteric Modulation of Gamma-Secretase

Unlike γ-secretase inhibitors (GSIs) which can cause toxicity by inhibiting the processing of other essential substrates like Notch, GSMs are thought to bind to an allosteric site on the presenilin component of the γ-secretase complex.[6] This binding induces a conformational change in the enzyme, shifting its cleavage preference away from the production of the highly amyloidogenic Aβ42 peptide towards the generation of shorter, less harmful Aβ species.[6]

Signaling Pathway Diagram: Gamma-Secretase Processing of Amyloid Precursor Protein (APP)

gamma_secretase_pathway APP APP C99 C99 fragment APP->C99 cleavage beta_secretase β-secretase beta_secretase->APP gamma_secretase γ-secretase (Presenilin) gamma_secretase->C99 Ab_short Shorter Aβ (less toxic) gamma_secretase->Ab_short Ab42 Aβ42 (toxic) C99->Ab42 cleavage AICD AICD C99->AICD sAPPb sAPPβ (soluble) GSM 3-Methoxypyridine GSM GSM->gamma_secretase modulates

Caption: Gamma-secretase pathway modulation by 3-methoxypyridine GSMs.

Experimental Protocols

This protocol outlines a general procedure for the synthesis of a 3-methoxypyridine-containing GSM, adapted from the literature.[9]

Materials:

  • 2,6-Dibromo-3-aminopyridine

  • Sodium methoxide (NaOMe)

  • 1,4-Dioxane

  • Formic acid

  • Acetic anhydride

  • Tetrahydrofuran (THF)

  • Chloroacetone

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • Ammonium acetate

  • Acetic acid

  • Appropriate coupling partner (e.g., a boronic acid or organotin reagent)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., triethylamine)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-bromo-2-methoxy-3-aminopyridine: To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide. Reflux the mixture for 18 hours. After cooling, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • N-formylation: Dissolve the product from step 1 in THF at 0°C. Add a mixture of formic acid and acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Isolate the formamide product.

  • Ketoformamide formation: To a solution of the formamide in DMF, add chloroacetone, potassium carbonate, and potassium iodide. Stir the mixture at room temperature for 4-18 hours. Work up the reaction to obtain the ketoformamide.

  • Imidazole ring formation: Dissolve the ketoformamide in acetic acid and add ammonium acetate. Heat the mixture to 120°C for 10 hours. After cooling, neutralize the reaction and extract the imidazole product.

  • Palladium-catalyzed cross-coupling: Combine the bromo-imidazole intermediate, the desired coupling partner, a palladium catalyst, and a base in a suitable solvent (e.g., ethylene glycol or dioxane). Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Final purification: After cooling, work up the reaction and purify the final 3-methoxypyridine-containing GSM by column chromatography.

Workflow Diagram: Synthesis of a 3-Methoxypyridine GSM

synthesis_workflow start Start: 2,6-Dibromo-3-aminopyridine step1 Methoxylation (NaOMe, Dioxane) start->step1 step2 N-formylation (Formic acid, Ac2O) step1->step2 step3 Alkylation (Chloroacetone) step2->step3 step4 Imidazole formation (NH4OAc, Acetic acid) step3->step4 step5 Cross-Coupling (Pd catalyst) step4->step5 end Final Product: 3-Methoxypyridine GSM step5->end

Caption: Synthetic workflow for a 3-methoxypyridine GSM.

This protocol provides a method to assess the modulatory activity of synthesized compounds on γ-secretase in a cellular context.[10]

Materials:

  • CHO-K1 cells stably expressing a γ-secretase substrate-luciferase reporter construct (e.g., APP-C99 fused to Gal4-VP16 and a Gal4-luciferase reporter)

  • Cell culture medium (e.g., F12 Ham's with 10% FBS and selection antibiotics)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Test compounds dissolved in DMSO

  • DAPT (a known γ-secretase inhibitor, as a control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the CHO-K1 reporter cells into a 96-well plate at a density of approximately 25,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well. Mix gently by orbital shaking for 5 minutes to ensure complete cell lysis and signal development.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the compound-treated wells to the DMSO-treated control wells (representing 100% activity). Calculate the IC50 value for the reduction of the luciferase signal.

II. Targeting Cancer Proliferation: 3-Methoxypyridine as a PI3K/mTOR Dual Inhibitor

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[11] The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy as it can lead to a more complete blockade of the pathway and potentially overcome resistance mechanisms. The 3-methoxypyridine scaffold has been successfully incorporated into the design of potent and selective dual PI3K/mTOR inhibitors.

Mechanism of Action: Competitive Inhibition of ATP Binding

3-Methoxypyridine-containing PI3K/mTOR inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PI3K and mTOR kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting the pro-survival signaling cascade.

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway Inhibition

pi3k_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->AKT activates Inhibitor 3-Methoxypyridine PI3K/mTOR Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 3-methoxypyridine dual inhibitor.

Experimental Protocols

This protocol describes a method for measuring the inhibitory activity of compounds against the PI3Kα isoform using HTRF technology.[2][4]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • PIP2 substrate

  • ATP

  • Test compounds dissolved in DMSO

  • HTRF detection reagents:

    • Europium-labeled anti-GST antibody

    • GST-tagged GRP1-PH domain

    • Biotinylated PIP3

    • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume black plates

  • HTRF-compatible plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add 2 µL of the test compound in DMSO. Then, add 4 µL of a solution containing PI3Kα enzyme and PIP2 substrate in reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding 4 µL of ATP solution in reaction buffer. The final concentrations should be optimized, but typical ranges are 5-10 ng/well for the enzyme, 10 µM for PIP2, and 10-100 µM for ATP. Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mix containing the europium-labeled antibody, GST-GRP1-PH, biotinylated PIP3, and SA-APC. Incubate for 1-2 hours at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the DMSO control. Determine the IC50 values for the test compounds.

III. Expanding Therapeutic Horizons: Anti-inflammatory and Antibacterial Applications

While the applications in Alzheimer's disease and cancer are well-documented, the versatility of the 3-methoxypyridine scaffold extends to other therapeutic areas, including inflammatory diseases and bacterial infections.

Anti-inflammatory Potential

Derivatives of 3-methoxypyridine have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation.[12]

This protocol outlines a method to assess the COX-2 inhibitory activity of 3-methoxypyridine derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (a known COX-2 inhibitor, as a control)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound or control in reaction buffer. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for an additional 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antibacterial Activity

The pyridine ring is a common feature in many antibacterial agents. The incorporation of a 3-methoxy group can modulate the antibacterial spectrum and potency of these compounds.[13]

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.[14]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Ciprofloxacin (a broad-spectrum antibiotic, as a control)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and control antibiotic in MHB in a 96-well plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Quantitative Data Summary

The following table summarizes the reported biological activities of representative 3-methoxypyridine-containing compounds in the therapeutic areas discussed.

Compound ClassTargetRepresentative CompoundIC50 ValueTherapeutic AreaReference
Gamma-Secretase Modulatorγ-SecretaseCompound 22d 60 nM (Aβ42 reduction)Alzheimer's Disease[7]
PI3K/mTOR Dual InhibitorPI3KαSulfonamide derivative0.22 nMCancerN/A
PI3K/mTOR Dual InhibitormTORSulfonamide derivative23 nMCancerN/A
Anti-inflammatory AgentCOX-2Pyrazole derivativeVariesInflammation[15]
Antibacterial AgentBacterial growthQuinazolinone derivative6-12 µg/mL (MIC)Bacterial Infections[14]

Conclusion: A Scaffold of Continued Promise

The 3-methoxypyridine scaffold has demonstrated its value as a versatile and effective component in the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of challenging biological targets in Alzheimer's disease, cancer, and beyond. The detailed protocols provided in this guide are intended to empower researchers to further explore the potential of this privileged scaffold in their own drug discovery efforts. As our understanding of disease biology deepens, the strategic application of well-characterized molecular building blocks like 3-methoxypyridine will undoubtedly continue to drive the innovation of next-generation medicines.

References

  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. (2018). Journal of Visualized Experiments. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. [Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease. (2013). ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2012). PubMed. [Link]

  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). (2022). Magna Scientia. [Link]

  • CHO-K1/CRE/Luciferase Parental Cell Line. (n.d.). GenScript. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). MDPI. [Link]

  • PI3Kalpha (PIK3CA) (p110a/p85a) Human PtdIns(4,5)P 3-Kinase Enzymatic TR-FRET [Km ATP] KinaseProfiler LeadHunter Assay - FR. (n.d.). Eurofins Discovery. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2020). ResearchGate. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). PubMed. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2020). PMC. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). MDPI. [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2020). PMC. [Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. (2013). PMC. [Link]

  • γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds. (2025). Alzheimer's Research & Therapy. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023). Frontiers in Molecular Neuroscience. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methoxypyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-Methoxypyridin-4-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral amine and need to overcome common purification challenges. Whether you are dealing with impurities from synthesis or resolving the racemic mixture, this guide provides practical, in-depth solutions in a direct question-and-answer format.

Section 1: General FAQs and Troubleshooting

This section addresses initial questions regarding the handling, stability, and common impurities associated with crude 1-(3-Methoxypyridin-4-yl)ethanamine.

Q1: What are the most common impurities I can expect in my crude 1-(3-Methoxypyridin-4-yl)ethanamine?

A1: Impurities in your crude product are typically process-related and can originate from several sources.[1][2] These include:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Reagent-Related Impurities: Excess reagents, catalysts, or their by-products.

  • Side-Reaction Products: Isomers or other compounds formed through competing reaction pathways. For instance, reactions involving substituted pyridines can sometimes lead to competitive substitutions at different positions on the ring.[3]

  • Degradation Products: Amines, particularly pyridyl amines, can be susceptible to oxidation or decomposition if exposed to air, light, or extreme temperatures for prolonged periods.

Q2: My purified 1-(3-Methoxypyridin-4-yl)ethanamine is a liquid that darkens over time. Why is this happening and how can I ensure its stability?

A2: The darkening of amines upon storage is a common issue, often caused by gradual air oxidation. The pyridine ring and the primary amine group can be susceptible to forming colored impurities. To ensure stability:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Temperature: Store at the recommended temperature, typically refrigerated (e.g., 4°C), to slow down potential degradation pathways.[4]

  • Light Protection: Use amber vials or store in a dark location to prevent light-induced degradation.

  • Chemical Stability: The product is generally chemically stable under standard ambient conditions, but these precautions will maximize its shelf-life.

Q3: Before attempting chiral resolution, should I first purify the crude racemic mixture?

A3: Yes, it is highly recommended. The success of a chiral resolution, especially by diastereomeric salt crystallization, depends on the purity of the starting racemate. The presence of significant impurities can interfere with the crystallization process, potentially inhibiting crystal formation or becoming entrapped in the crystal lattice, which leads to a lower enantiomeric purity of the final product.[5] A preliminary purification step, such as standard column chromatography or distillation, to remove non-chiral impurities is a crucial investment in the success of the resolution.

Section 2: Diastereomeric Salt Crystallization for Chiral Resolution

This is the most common and industrially scalable method for separating the enantiomers of a chiral amine.[6][7][8] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][9]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Q4: I've added the chiral resolving agent to my racemic amine solution, but no crystals are forming. What's wrong?

A4: A failure to crystallize can be attributed to several factors:

  • Incorrect Solvent: The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved. Conversely, it could be too poor, causing the material to "oil out" instead of crystallizing. Experimentation with different solvents or solvent mixtures (e.g., ethanol/water, methanol/heptane) is key.[10][11]

  • Concentration Issues: The solution may not be saturated. You can try to slowly evaporate some of the solvent to increase the concentration.

  • Supersaturation Not Achieved: A saturated solution needs a nudge to begin crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal (if available).[8]

  • Cooling Rate: Cooling the solution too rapidly can favor the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize yield.[7][10]

Q5: My recovered amine has a low enantiomeric excess (e.e.). How can I improve its purity?

A5: Achieving high enantiomeric purity often requires optimization:

  • Recrystallization: The initial filtered salt is rarely enantiomerically pure. One or more subsequent recrystallizations of the diastereomeric salt from a fresh, hot solvent are typically necessary to enrich the less soluble diastereomer and achieve high e.e.[9][12]

  • Choice of Resolving Agent: The "fit" between the amine and the resolving agent is critical for forming well-defined, separable crystalline salts. If one agent gives poor results, screen others. Common choices for amines include tartaric acid, dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid.[5][8]

  • Molar Ratio of Resolving Agent: While a 1:1 or 0.5:1 ratio of amine to resolving agent is a common starting point, the optimal ratio can vary.[5] Modeling and experimental data suggest that ratios greater than 1.5 can sometimes improve resolution yields and enantiomeric excess by shifting chemical equilibria.[6]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow using L-tartaric acid as an example resolving agent.

  • Dissolution: Dissolve 1.0 equivalent of racemic 1-(3-Methoxypyridin-4-yl)ethanamine in a suitable solvent (e.g., warm methanol or ethanol).

  • Salt Formation: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same warm solvent. Slowly add the acid solution to the amine solution with constant stirring.[7]

  • Crystallization: Allow the mixture to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[7]

  • Isolation of Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[7][13]

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, redissolve the collected crystals in a minimum amount of the hot solvent and repeat the cooling and filtration steps.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt crystals in water and transfer to a separatory funnel. Add a base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 10) and all the salt has dissolved.

  • Extraction and Purification: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

G cluster_0 Workflow: Diastereomeric Salt Resolution racemate 1. Dissolve Racemic Amine (e.g., in warm Methanol) mix 3. Mix Solutions (Salt Formation) racemate->mix reagent 2. Dissolve Chiral Acid (e.g., L-Tartaric Acid) reagent->mix cool 4. Slow Cooling & Crystallization mix->cool filter1 5. Vacuum Filter (Isolate Salt) cool->filter1 mother_liquor Mother Liquor (Contains other enantiomer) filter1->mother_liquor liberate 6. Liberate Free Amine (Add Base, e.g., NaOH) filter1->liberate extract 7. Extract & Dry (e.g., with DCM) liberate->extract product Pure Enantiomer extract->product G start Problem: Amine Streaking on Silica Column q1 Did you add a basic modifier to the eluent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is streaking still a major issue? a1_yes->q2 sol1 Add 0.1-1% Triethylamine or NH₃/MeOH to the eluent. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider alternative stationary phases: - Alumina (Neutral or Basic) - Amine-functionalized silica - Reverse Phase (C18) a2_yes->sol2 end Problem Solved a2_no->end

Sources

Technical Guide: Stability & Handling of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

For researchers working with 1-(3-Methoxypyridin-4-yl)ethan-1-amine , the choice between the Free Base and the Hydrochloride (HCl) salt is not merely a matter of solubility—it is the determining factor in experimental reproducibility.

This molecule features a primary aliphatic amine at a benzylic-like position relative to a pyridine ring. This structural motif creates a distinct stability profile:

  • Free Base: Kinetically unstable in air due to rapid

    
     sequestration (carbamate formation) and oxidative degradation.
    
  • HCl Salt: Chemically stable but physically sensitive (hygroscopic).

Quick Comparison Matrix
FeatureFree BaseHydrochloride Salt (HCl)
Physical State Viscous oil or low-melting solidWhite to off-white crystalline solid
Air Stability Poor. Absorbs

rapidly.
Good. Protonation blocks

reaction.
Hygroscopicity Low to Moderate.High. Pyridinium salts are prone to deliquescence.
Storage

C, Inert Gas (Argon/Nitrogen).

C or RT, Desiccator.
Primary Risk Chemical degradation (Purity loss).Physical change (Clumping/Water uptake).[1]

Module 1: The Free Base Instability (Troubleshooting)

Issue: "My sample was a clear oil yesterday, but now it has a white crust and the LCMS shows a mass shift of +44."

The Mechanism: The "Carbamate Trap"

The primary amine on the ethyl side chain is a strong nucleophile (


). Upon exposure to atmospheric carbon dioxide, it undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt.[2] This is the "white crust" often observed on the surface of the oil.

Additionally, the position of the amine (alpha to the pyridine ring) activates the C-H bond, making the free base susceptible to oxidative deamination over prolonged exposure to air and light.

Diagram 1: Degradation Pathways

The following diagram illustrates the chemical fate of the free base when improperly stored.

degradation_pathway FB Free Base (Reactive Nucleophile) Air Atmospheric Exposure (CO2 + O2) FB->Air Carb Carbamate Salt (+44 Da Mass Shift) Air->Carb Reaction with CO2 (Rapid Surface Crusting) Ox Oxidative Degradation (Yellowing/Impurities) Air->Ox Reaction with O2/Light (Slow Discoloration)

Caption: The dual degradation pathway of the free base amine upon exposure to standard atmosphere.

FAQ: Free Base Handling

Q: Can I reverse the carbamate formation? A: Yes. The reaction is reversible.[2] Acidifying the sample (converting to HCl salt) will decarboxylate the carbamate, releasing


 and restoring the amine as the ammonium salt. However, oxidative impurities cannot be reversed.

Q: Why does my free base turn yellow? A: Pyridine derivatives are electron-rich. The yellowing indicates N-oxide formation or oxidative coupling products. If the color is faint, purification may not be necessary; if dark orange/brown, redistillation or chromatography is required.

Module 2: The Hydrochloride Salt (Troubleshooting)

Issue: "The powder has turned into a sticky gum or a hard rock inside the bottle."

The Mechanism: Hygroscopicity

While the HCl salt protects the amine chemically, pyridine-based salts are notoriously hygroscopic . The lattice energy of the crystal is easily overcome by the hydration energy of atmospheric water.

  • Note on Stoichiometry: Depending on the manufacturing process, you may have the Monohydrochloride (protonated aliphatic amine) or Dihydrochloride (protonated aliphatic amine + protonated pyridine nitrogen). The Dihydrochloride is significantly more acidic and more hygroscopic.

Diagram 2: Handling & Usage Workflow

How to correctly use the salt in synthesis to avoid side reactions.

salt_workflow Start Start: HCl Salt Stock Check Visual Inspection: Is it free-flowing? Start->Check Dry Action: Dry under Vacuum (40°C, P2O5 trap) Check->Dry No (Clumped/Wet) Weigh Weigh Rapidly (Minimize Air Exposure) Check->Weigh Yes Dry->Weigh React Reaction Setup Weigh->React Base CRITICAL STEP: Add Auxiliary Base (TEA, DIPEA, or NaH) React->Base To liberate nucleophile

Caption: Decision tree for handling the hygroscopic HCl salt prior to synthesis.

FAQ: HCl Salt Handling

Q: Does the water content matter for my reaction? A: If you are performing a hydrolytically sensitive reaction (e.g., using acid chlorides, isocyanates, or anhydrous coupling reagents like EDC/HATU), yes . The absorbed water will quench your reagents. Dry the salt under high vacuum over


 overnight before use.

Q: Can I store the HCl salt at room temperature? A: Yes, provided the container is tightly sealed (Parafilm/tape) and preferably stored in a desiccator. For long-term storage (>6 months),


C is recommended to slow any potential demethylation of the 3-methoxy group, though this is rare under neutral conditions.

Module 3: Experimental Protocols

Protocol A: Recovering the Free Base from the HCl Salt

Use this when you need the pure amine for a reaction where auxiliary bases (TEA/DIPEA) are detrimental or when checking purity via GC-MS.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water (

    
     mL/g).
    
  • Basification: Cool to

    
    C. Slowly add 1M NaOH or Saturated 
    
    
    
    until pH
    
    
    .
    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Extract

    
     with Dichloromethane (DCM) or Ethyl Acetate.
    
    • Tip: DCM is preferred for pyridine derivatives due to better solubility.

  • Drying: Dry the combined organic layers over Anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Filter and concentrate in vacuo.

    • CRITICAL: Do not use high heat (

      
      C) during evaporation to prevent racemization or oxidation.
      
  • Storage: Use immediately or store under Argon at

    
    C.
    
Protocol B: Converting Free Base to HCl Salt (for Storage)

Use this to stabilize a degrading oil.

  • Solvation: Dissolve the free base oil in Diethyl Ether or 1,4-Dioxane (anhydrous).

  • Acidification: Add 1.1 eq of 4M HCl in Dioxane dropwise at

    
    C with vigorous stirring.
    
  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If it forms a gum, add more Ether and scratch the glass with a spatula to induce crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture uptake during filtration).

  • Drying: Dry under high vacuum for 4 hours.

References

  • Reactivity of Amines with CO2

    • Source: MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide."
    • Context: Explains the mechanism of carbamate form
  • Pyridine Hydrochloride Properties

    • Source: Fisher Scientific / Alfa Aesar.
    • Context: Details the hygroscopic nature and storage requirements of pyridine salts.
  • Basicity of Pyridines vs.

    • Source: Chemistry LibreTexts. "Relative Basicity of Amines and Other Compounds."
    • Context: Provides pKa comparison (Alkyl amine ~10 vs Pyridine ~5)
  • General Stability of Drug-Like Amines

    • Source: ARL Bio Pharma. "Drug Formulation and The Impact on Analytical Testing: Salt vs. Free Base."
    • Context: Discusses the impact of salt forms on potency and stability in pharmaceutical development.

Sources

Technical Support Center: Troubleshooting Reductive Amination of 3-Methoxypyridyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 3-methoxypyridyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The unique electronic properties of the pyridyl ring can introduce specific challenges not always encountered with simpler aromatic or aliphatic ketones. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My reductive amination of a 3-methoxypyridyl ketone is showing low to no conversion. What are the most likely causes?

Several factors can contribute to poor conversion in the reductive amination of 3-methoxypyridyl ketones. The primary suspects are often related to imine formation, the choice and activity of the reducing agent, and reaction conditions.[1]

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine.[2] This can be particularly true for less reactive ketones or sterically hindered amines. The pyridyl nitrogen can also be protonated under acidic conditions, which can affect the reactivity of the ketone.

  • Reducing Agent Selection: The choice of reducing agent is critical.[3] A reagent that is too aggressive might reduce the ketone before imine formation, while one that is too mild may not effectively reduce the iminium ion.

  • Reaction pH: The pH of the reaction is crucial for efficient imine formation, which is typically optimal under mildly acidic conditions (pH 4-5).[4][5] If the pH is too low, the amine starting material can be fully protonated, rendering it non-nucleophilic. If the pH is too high, the dehydration step to form the imine can be slow.

  • Catalyst Deactivation (for catalytic hydrogenation): If you are using a metal catalyst like Pd/C, the pyridine nitrogen can act as a ligand and poison the catalyst surface, leading to deactivation.[2]

Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?

The formation of an alcohol byproduct indicates that the ketone is being reduced directly by the reducing agent before it has a chance to form the imine. This is a common chemoselectivity issue.[2]

To mitigate this, consider the following:

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for reducing iminium ions over ketones compared to sodium borohydride (NaBH₄).[3][6] Sodium cyanoborohydride (NaBH₃CN) is also a good option, as its reactivity is attenuated at neutral pH, favoring iminium ion reduction.[5][6][7]

  • Employ a Stepwise Procedure: Instead of a one-pot reaction, you can pre-form the imine before adding the reducing agent.[3] This can be achieved by stirring the ketone and amine together, often with a dehydrating agent like magnesium sulfate or molecular sieves, before introducing the hydride.

  • Adjust the pH: As mentioned, a mildly acidic pH (4-5) favors imine formation and subsequent protonation to the more electrophilic iminium ion, which is more readily reduced than the ketone.[4]

Q3: The reaction is messy, and I'm having difficulty purifying my desired amine product. What are some common side reactions and purification strategies?

Common side reactions in reductive aminations include over-alkylation (especially with primary amines), formation of the reduced ketone (alcohol), and unreacted starting materials.[3] For pyridyl systems, polymerization or other degradation pathways can also occur under harsh conditions.

Purification Strategies:

  • Acid-Base Extraction: The basicity of the desired amine product can be exploited for purification. An acid wash (e.g., with dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Chromatography: Silica gel chromatography is a standard method for purifying amines. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to prevent streaking and improve peak shape.

  • SCX Cartridges: Solid-phase extraction using a strong cation exchange (SCX) cartridge can be a very effective method for purifying basic amines.[8] The crude reaction mixture is loaded onto the cartridge, which retains the basic amine. Non-basic impurities are washed away, and the desired product is then eluted with a solution of a base, such as ammonia in methanol.[8]

II. Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Yield with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Question: I'm using NaBH(OAc)₃, which is supposed to be ideal for this reaction, but my yields are still low. What can I do?

Answer: While NaBH(OAc)₃ is a robust reagent, its effectiveness can be hampered by several factors, especially with heteroaromatic ketones.

Troubleshooting Workflow

start Low Yield with NaBH(OAc)₃ check_reagent Check Reagent Quality (fresh, dry) start->check_reagent check_solvent Ensure Anhydrous Solvent (DCE, THF, DCM) start->check_solvent add_acid Add Acetic Acid (1-2 eq.) to facilitate iminium ion formation check_reagent->add_acid check_solvent->add_acid increase_temp Increase Reaction Temperature (e.g., to 40-50 °C) add_acid->increase_temp preform_imine Pre-form Imine (with dehydrating agent, e.g., MgSO₄) increase_temp->preform_imine lewis_acid Consider a Lewis Acid Additive (e.g., Ti(OiPr)₄) preform_imine->lewis_acid outcome Improved Yield lewis_acid->outcome

Caption: Troubleshooting low yields with NaBH(OAc)₃.

Detailed Protocol: Reductive Amination with Acetic Acid Additive
  • To a stirred solution of the 3-methoxypyridyl ketone (1.0 eq.) and the amine (1.1-1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (1.0-2.0 eq.).[9]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine and iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Scenario 2: Reaction Stalls with Catalytic Hydrogenation (e.g., Pd/C, H₂)

Question: I'm attempting a catalytic hydrogenation for my reductive amination, but the reaction stops after a short period. Why is this happening?

Answer: The pyridine nitrogen in your 3-methoxypyridyl ketone can act as a poison to many transition metal catalysts, particularly palladium and platinum.[2] The lone pair on the nitrogen can coordinate strongly to the metal surface, blocking active sites and halting the catalytic cycle.

Strategies to Overcome Catalyst Poisoning
StrategyRationaleKey Considerations
Increase Catalyst Loading Provides more active sites, some of which may remain available despite poisoning.Can be costly and may lead to more side reactions.
Use a Poison-Resistant Catalyst Catalysts like Rhodium on carbon (Rh/C) or certain nickel catalysts (e.g., Raney Nickel) can be more tolerant to nitrogen-containing substrates.[2]May require different reaction conditions (e.g., higher pressure or temperature).
Add an Acidic Additive An acid (e.g., acetic acid) will protonate the pyridine nitrogen, preventing it from coordinating to the catalyst.The choice of acid and amount must be carefully optimized to avoid unwanted side reactions.
Switch to a Homogeneous Catalyst Some homogeneous catalysts, such as those based on iridium or rhodium, can be less susceptible to poisoning by pyridines.[2][10]May be more expensive and require specific ligands and conditions.
Scenario 3: Formation of a Dialkylated Amine with a Primary Amine

Question: I'm using a primary amine and getting a significant amount of the tertiary amine (dialkylated product). How can I favor the formation of the secondary amine?

Answer: The formation of a dialkylated amine is a common side reaction when using primary amines.[3] The initially formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the ketone.

Controlling Over-Alkylation

start Dialkylation Side Reaction amine_excess Use an Excess of the Primary Amine (e.g., 2-5 equivalents) start->amine_excess slow_addition Slowly Add the Ketone to the amine and reducing agent mixture start->slow_addition lower_temp Lower the Reaction Temperature amine_excess->lower_temp slow_addition->lower_temp stepwise Stepwise Procedure: Isolate the secondary amine before potential over-reaction lower_temp->stepwise outcome Increased Selectivity for Secondary Amine stepwise->outcome

Caption: Strategies to minimize dialkylation.

By using a large excess of the primary amine, you can statistically favor the reaction of the ketone with the primary amine over the secondary amine product.[3] Additionally, slowly adding the ketone to a mixture of the amine and the reducing agent can help to maintain a low concentration of the ketone, further suppressing the dialkylation reaction.

III. References

  • Reductive amination - Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 898. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. [Link]

  • Myers, A. G. (2007). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 332. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. ResearchGate. [Link]

  • Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. PubMed. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 1-(3-Methoxypyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(3-Methoxypyridin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the separation of this chiral amine via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is chiral resolution, and why is it critical for 1-(3-Methoxypyridin-4-yl)ethanamine?

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.[1] Enantiomers are non-superimposable mirror images of a molecule that possess identical physical and chemical properties in an achiral environment.[2] However, in the chiral environment of the human body, they often exhibit different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even cause undesirable side effects.[3][4] Therefore, isolating the single, active enantiomer of 1-(3-Methoxypyridin-4-yl)ethanamine is a crucial step in pharmaceutical development to ensure drug safety and efficacy.[3]

Q2: What is the most common and scalable method for resolving a chiral amine like this?

For resolving chiral amines on a scale ranging from milligrams to kilograms, the most common and industrially viable method is diastereomeric salt formation followed by fractional crystallization.[5][6] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[7] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, most importantly, different solubilities in a given solvent, which allows them to be separated by crystallization.[7][8]

Q3: How do I select an appropriate chiral resolving agent?

The selection of the resolving agent is a critical parameter and often requires empirical screening.[1] For resolving a primary amine like 1-(3-Methoxypyridin-4-yl)ethanamine, chiral carboxylic acids are the agents of choice. The goal is to form a stable, crystalline salt with one diastereomer being significantly less soluble than the other in a practical solvent system.

Table 1: Common Chiral Resolving Agents for Primary Amines

Resolving AgentTypeKey AttributesCommon Sources
Tartaric Acid & DerivativesDicarboxylic AcidReadily available, relatively inexpensive, and widely successful for a broad range of amines.[4][5]Natural product (from grapes)
Mandelic Acidα-Hydroxy AcidOften forms highly crystalline salts.[9]Synthetic
Camphorsulfonic AcidSulfonic AcidA strong acid that can be effective when carboxylic acids fail to form stable salts.[1][4]Derived from natural camphor
Dibenzoyl/Ditoluoyl Tartaric AcidTartaric Acid DerivativeIncreased steric bulk can enhance diastereomeric differentiation and lead to better crystal packing.[5]Synthetic derivative
(S)-(-)-α-MethylbenzylamineChiral AmineUsed for resolving racemic acids.[3]Synthetic

A rational approach involves screening a small library of these agents in parallel to identify the one that provides the best combination of yield and diastereomeric excess.

Q4: What analytical techniques are used to measure the success of the resolution?

Determining the enantiomeric excess (ee) of your resolved amine is essential. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately determining ee. It uses a chiral stationary phase to separate the two enantiomers, and the ee is calculated from the relative peak areas.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • With a Chiral Derivatizing Agent (CDA): The amine is reacted with a CDA (e.g., Mosher's acid chloride) to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated.[12][13]

    • With a Chiral Solvating Agent (CSA): A chiral solvating agent (e.g., a BINOL derivative) is added to the NMR sample, forming transient diastereomeric complexes that can also lead to resolvable signals for the two enantiomers.[14]

  • Mass Spectrometry (MS): Specialized MS methods can determine enantiomeric excess by observing the differing fragmentation or reaction rates of diastereomeric complexes in the gas phase.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during the diastereomeric salt crystallization of 1-(3-Methoxypyridin-4-yl)ethanamine.

Problem 1: No crystals or precipitate form after mixing the amine and resolving agent.

  • Possible Causes & Scientific Rationale:

    • Insufficient Supersaturation: Crystallization requires the concentration of the diastereomeric salt to exceed its solubility limit. If the solution is too dilute, it will remain in the undersaturated or metastable zone, and nucleation will not occur.[16]

    • Inappropriate Solvent Choice: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching its solubility limit and precipitating.[17]

    • Inhibition by Impurities: Trace impurities in the racemic amine or solvent can sometimes interfere with the nucleation process.[16]

  • Solutions & Protocols:

    • Increase Concentration: Slowly evaporate the solvent under reduced pressure or with a gentle stream of nitrogen to reach the point of supersaturation.

    • Employ an Anti-Solvent: If the salt is soluble in a solvent like methanol, slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble, e.g., ethyl acetate or hexanes) to induce precipitation.[17] The goal is to find a solvent/anti-solvent mixture that maximizes the solubility difference between the two diastereomers.

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[16]

      • Seeding: If available, add a single, tiny crystal of the desired diastereomeric salt to the supersaturated solution to provide a template for crystal growth.[18]

    • Perform a Solvent Screen: A systematic solvent screening is the most effective way to identify an optimal system.[17] See the protocol below.

Problem 2: An oil forms instead of solid crystals ("oiling out").

  • Possible Causes & Scientific Rationale:

    • High Supersaturation: The concentration of the salt is too high, causing it to separate as a liquid phase (oil) instead of an ordered crystalline solid.[16]

    • Low Melting Point: The melting point of the diastereomeric salt may be lower than the temperature of the experiment, causing it to form as a molten phase.[16]

  • Solutions & Protocols:

    • Add More Solvent: Dilute the mixture slightly with the primary solvent to move out of the "oiling out" concentration range.[16]

    • Lower the Crystallization Temperature: Cool the mixture slowly. A lower temperature may be below the salt's melting point, favoring solid crystal formation.[16]

    • Change the Solvent System: A different solvent, often one with a different polarity, may disrupt the interactions leading to oiling and instead promote proper crystal lattice formation.[17]

Problem 3: The yield of the desired diastereomeric salt is very low.

  • Possible Causes & Scientific Rationale:

    • High Solubility of Target Salt: Even if it's the "less soluble" salt, the desired diastereomer may still have significant solubility in the mother liquor, especially at higher temperatures.[19]

    • Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact yield and purity. Ratios other than 1:1 or 0.5:1 are often more effective.[5]

    • Premature Isolation: The crystallization process is a time-dependent equilibrium. Isolating the crystals too early may not allow for the maximum amount of product to crystallize.[19]

  • Solutions & Protocols:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Once crystals form, cool the mixture slowly to a lower final temperature (e.g., 0-4 °C) to maximize precipitation before filtration.[19]

    • Vary Resolving Agent Ratio: Experiment with different molar equivalents of the resolving agent (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 eq.). A study by Silva et al. (2006) demonstrated that using molar ratios greater than 1.5 can sometimes lead to more enantiopure products.[5]

    • Increase Aging Time: Allow the crystal slurry to stir at the final temperature for an extended period (e.g., 2-24 hours). This "aging" process, known as Ostwald ripening, can improve both yield and purity.[19]

Problem 4: The diastereomeric excess (de) or enantiomeric excess (ee) is low.

  • Possible Causes & Scientific Rationale:

    • Similar Solubilities: This is the most common cause. If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, they will co-precipitate, leading to low purity.[19]

    • Rapid Cooling: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice of the less soluble one (kinetic trapping), reducing the overall purity.[16]

    • Unfavorable Solid-Liquid Equilibrium: The phase diagram of the diastereomeric system may be complex, with eutectic points that limit the achievable purity in a single crystallization step.[18]

  • Solutions & Protocols:

    • Extensive Solvent Screening: This is the most critical action. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the diastereomers.[16][17]

    • Controlled Cooling: Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow the system to remain near equilibrium, favoring the crystallization of only the least soluble salt.

    • Recrystallization: Purify the obtained salt by recrystallizing it one or more times. Often, a different solvent system for the recrystallization can dramatically improve the diastereomeric excess.[5] It is not uncommon in the literature to find reports of four to five consecutive recrystallizations to achieve high purity.[5]

Experimental Protocols & Visualizations

Workflow for Chiral Resolution by Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic Amine (1-(3-Methoxypyridin-4-yl)ethanamine) mix Mix & Dissolve (with heating if necessary) racemate->mix agent Chiral Resolving Agent (e.g., L-DTTA) agent->mix solvent Solvent (e.g., Methanol) solvent->mix cool Slow Cooling & Aging mix->cool filter Filtration cool->filter solid Solid: Less Soluble Diastereomeric Salt filter->solid liquid Liquid: Mother Liquor (Enriched in more soluble salt) filter->liquid liberate Liberate Free Amine (Add Base, e.g., NaOH) solid->liberate extract Extract & Purify liberate->extract pure Pure Enantiomer 1 extract->pure analysis Analyze Purity (ee) (Chiral HPLC) pure->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: High-Throughput Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify promising candidates for the resolution.

  • Prepare Stock Solutions:

    • Prepare a stock solution of racemic 1-(3-Methoxypyridin-4-yl)ethanamine in a volatile solvent like dichloromethane (DCM).

    • Prepare a stock solution of the chosen chiral resolving agent (e.g., L-DTTA) with the desired molar equivalence in the same volatile solvent.

  • Aliquot: In a 96-well plate or an array of small vials, add equal volumes of the amine and resolving agent stock solutions to each well/vial.

  • Evaporate: Remove the volatile solvent (e.g., DCM) under a stream of nitrogen or in a vacuum centrifuge to leave behind the solid diastereomeric salt mixture in each well.[17]

  • Add Screening Solvents: To each well, add a fixed volume (e.g., 200 µL) of a different screening solvent or solvent mixture. Table 2: Example Solvents for Screening

    Solvent Class Examples
    Alcohols Methanol, Ethanol, Isopropanol
    Esters Ethyl Acetate, Isopropyl Acetate
    Ketones Acetone, Methyl Ethyl Ketone
    Ethers Tetrahydrofuran (THF), 2-Methyl-THF
    Hydrocarbons Toluene, Heptane (often as anti-solvents)

    | Nitriles | Acetonitrile |

  • Equilibrate: Seal the plate/vials and agitate (shake or stir) at a constant temperature (e.g., room temperature or 40 °C) for 12-24 hours to allow the system to reach solid-liquid equilibrium.[17]

  • Analyze: Carefully sample the supernatant (mother liquor) from each well and analyze by chiral HPLC to determine the concentration and ee of the amine remaining in solution. The solvent that results in the highest ee in the solid phase (inferred from the ee of the mother liquor) and a reasonable yield is the best candidate.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Suspend the Salt: Suspend the collected crystals of the diastereomeric salt in water.

  • Basify: Add an aqueous solution of a strong base (e.g., 1-2 M Sodium Hydroxide) dropwise with vigorous stirring until the salt is completely dissolved and the solution is strongly basic (pH > 12). This deprotonates the amine and breaks the ionic bond with the resolving agent.[8]

  • Extract: Transfer the basic aqueous mixture to a separatory funnel. Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Wash & Dry: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the enantiomerically enriched free amine, which is typically a liquid.

Troubleshooting Logic for Low Enantiomeric Excess (ee)

G start Low ee/de Observed q1 Was the cooling rate slow and controlled? start->q1 s1 Action: Repeat experiment with a slow cooling ramp (e.g., 5°C/hour). q1->s1 No q2 Have you tried recrystallizing the isolated salt? q1->q2 Yes a1_no No a1_yes Yes s1->q2 s2 Action: Perform one or more recrystallizations, potentially using a different solvent. q2->s2 No q3 Was a systematic solvent screen performed? q2->q3 Yes a2_no No a2_yes Yes s2->q3 s3 Action: Perform a comprehensive solvent screen (Protocol 1) to find a system with better selectivity. q3->s3 No end_node Consider screening alternative chiral resolving agents. q3->end_node Yes a3_no No a3_yes Yes

Caption: A decision-making flowchart for troubleshooting low enantiomeric excess.

References

  • Silva, M. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(45), 10546-10555. Available at: [Link]

  • Amin, A. & Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(20), 7954-7963. Available at: [Link]

  • Lam, A. W. H. & Ng, K. M. (2003). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Conference Proceedings. Available at: [Link]

  • Chiralpedia (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • St-Jean, O., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1047-1053. Available at: [Link]

  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2519–2537. Available at: [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances, 12(42), 27289-27295. Available at: [Link]

  • Yoshikawa, M., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules, 30(6), 1234. Available at: [Link]

  • Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(17), 4275-4281. Available at: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3161–3173. Available at: [Link]

  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Chemistry LibreTexts (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Pályi, G., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 653. Available at: [Link]

  • Szekely, G., et al. (2012). Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Chemical Communications, 48(77), 9574-9576. Available at: [Link]

  • PubChem. 1-(3-methoxypyridin-4-yl)ethan-1-amine. Compound Summary. Available at: [Link]

  • Google Patents. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • PubChemLite. 1-(3-methoxypyridin-4-yl)ethan-1-amine. Available at: [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. Compound Summary. Available at: [Link]

  • ResearchGate. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Available at: [Link]

  • Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available at: [Link]

  • Kagan, H. B., et al. (1996). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 118(39), 9225–9235. Available at: [Link]

  • SlidePlayer. Resolution of Enantiomers. Available at: [Link]

  • BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • National Institutes of Health (NIH). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • National Institutes of Health (NIH). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

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Technical Support Center: Synthesis and Purification of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-Methoxypyridin-4-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key pharmaceutical intermediate. The following content is structured in a question-and-answer format to directly address specific challenges, providing in-depth explanations and actionable protocols.

I. Reaction Troubleshooting: Reductive Amination

The synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine is commonly achieved through the reductive amination of 4-acetyl-3-methoxypyridine. This process involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.

Diagram 1: Reductive Amination Workflow

A 4-Acetyl-3-methoxypyridine C Imine Intermediate A->C Condensation B Amine Source (e.g., NH4OAc) B->C E 1-(3-Methoxypyridin-4-yl)ethan-1-amine (Product) C->E Reduction F Side Products C->F Side Reactions D Reducing Agent (e.g., NaBH4) D->E D->F

Caption: General workflow for the synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine via reductive amination.

Frequently Asked Questions (FAQs): Reaction Phase

Question 1: My reaction shows low conversion of the starting ketone. What are the likely causes and how can I improve the yield?

Answer:

Low conversion of the starting ketone, 4-acetyl-3-methoxypyridine, is a common issue that can stem from several factors related to imine formation and the activity of the reducing agent.

Probable Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonium acetate or aqueous ammonia) to form the imine is a reversible equilibrium.

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture.[1]

  • Decomposition of the Reducing Agent: Sodium borohydride (NaBH₄), a common reducing agent, can decompose in acidic conditions or react with protic solvents like methanol over time.[2][3]

    • Solution: Ensure your reagents and solvents are dry. When using NaBH₄, it is often added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize decomposition and side reactions.[1] Alternatively, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are more stable in the presence of mild acids often used to catalyze imine formation.[3][4][5]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious as this can also promote side reactions.

Question 2: I am observing a significant amount of an alcohol byproduct, 1-(3-methoxypyridin-4-yl)ethanol. Why is this happening and how can I prevent it?

Answer:

The formation of the corresponding alcohol is a classic side reaction in reductive aminations where the reducing agent directly reduces the starting ketone.

Probable Causes & Solutions:

  • Premature Addition or High Reactivity of the Reducing Agent: If a strong reducing agent like NaBH₄ is added before the imine has had sufficient time to form, it will preferentially reduce the more electrophilic carbonyl group of the ketone.[1][3]

    • Solution 1 (Two-step, one-pot): Allow the ketone and amine source to stir for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent.[1][4]

    • Solution 2 (Choice of reducing agent): Employ a more selective reducing agent that reacts faster with the iminium ion than the carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[5][6][7]

II. Purification Troubleshooting

Effective purification is critical to obtaining 1-(3-Methoxypyridin-4-yl)ethan-1-amine with the high purity required for pharmaceutical applications. The basic nature of the amine product is key to its separation from neutral or acidic impurities.

Diagram 2: Purification Workflow

A Crude Reaction Mixture B Quench Reaction A->B C Acid-Base Extraction B->C D Aqueous Layer (Protonated Amine) C->D E Organic Layer (Neutral Impurities) C->E Discard F Basify Aqueous Layer D->F G Extract with Organic Solvent F->G H Purified Amine in Organic Phase G->H I Dry and Concentrate H->I J Final Product I->J

Caption: A typical acid-base extraction workflow for the purification of the amine product.

Frequently Asked Questions (FAQs): Purification Phase

Question 3: My final product is contaminated with the unreacted starting ketone. How can I effectively remove it?

Answer:

The presence of unreacted 4-acetyl-3-methoxypyridine indicates either an incomplete reaction or inefficient purification. Due to the difference in the chemical properties of the basic amine product and the neutral ketone, an acid-base extraction is a highly effective purification method.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral ketone will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the ketone can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the amine, making it soluble in organic solvents again.

  • Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Question 4: I am struggling to remove a persistent impurity that has a similar polarity to my product, and it co-elutes during column chromatography.

Answer:

This scenario often points to the presence of the intermediate imine, which can be difficult to separate from the final amine product due to similar structural features.

Probable Causes & Solutions:

  • Incomplete Reduction: The reduction of the imine to the amine may not have gone to completion.

    • Solution 1 (Drive the reaction to completion): Increase the amount of the reducing agent or extend the reaction time. Monitor by TLC or LC-MS until the imine spot/peak is no longer visible.[8]

    • Solution 2 (Hydrolysis of the Imine): During the workup, the imine is susceptible to hydrolysis back to the starting ketone and amine source, especially under acidic conditions. A thorough acidic wash, as described in the previous question, can help to remove the reformed ketone.

  • Co-elution in Chromatography: Amines can exhibit tailing on silica gel, leading to poor separation.

    • Solution 1 (Modified Eluent): If column chromatography is necessary, consider adding a small amount of a basic modifier to the eluent system (e.g., 1-2% triethylamine or ammonia in methanol/DCM) to reduce tailing and improve separation.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina or a basic-functionalized silica gel, which can offer different selectivity for basic compounds.

Question 5: My NMR spectrum shows complex signals that I suspect are from over-alkylation byproducts. How are these formed and how can I avoid them?

Answer:

Over-alkylation can occur where the newly formed primary amine product reacts with another molecule of the imine intermediate, leading to the formation of a secondary amine.

Probable Causes & Solutions:

  • Reaction Stoichiometry and Conditions: This is more likely to happen if the primary amine product is a more potent nucleophile than the initial amine source.

    • Solution 1 (Use a Large Excess of the Amine Source): Employing a significant excess of the initial amine source (e.g., ammonium acetate) can statistically favor the reaction of the ketone with the intended amine rather than the product amine.

    • Solution 2 (Stepwise Procedure): A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can help to minimize the concentration of both the imine and the product amine at the same time, thus reducing the likelihood of over-alkylation.[4][9]

III. Impurity Profile and Analytical Methods

A summary of potential impurities, their sources, and recommended analytical techniques for their detection is provided below.

ImpurityLikely SourceRecommended Analytical Method
4-Acetyl-3-methoxypyridineIncomplete reactionLC-MS, GC-MS, ¹H NMR
1-(3-Methoxypyridin-4-yl)ethanolReduction of starting ketoneLC-MS, GC-MS, ¹H NMR
Imine IntermediateIncomplete reductionLC-MS, ¹H NMR[8]
Secondary Amine (Over-alkylation product)Reaction of product with imineLC-MS, ¹H NMR
Borate SaltsByproducts from NaBH₄ reduction¹H NMR (can be complex), often removed during aqueous workup[2]

Analytical Notes:

  • ¹H NMR: The product amine will show a characteristic signal for the CH-NH₂ proton. Impurities like the starting ketone will have a distinct methyl ketone singlet. The N-H protons of amines can sometimes be broad and their chemical shift is concentration-dependent.[10]

  • LC-MS/GC-MS: These are powerful techniques to identify the molecular weights of the product and any impurities, providing strong evidence for their identities.[11][12]

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Hullaert, J. (2014). Answer to "Is anyone familiar with a reductive amination?". ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). The Reductive Amination of Aldehydes and Ketones. In The Organic Chemistry of Drug Design and Drug Action (pp. 263-306). Academic Press.

  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University.

  • Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 83(6), 929.

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Simple and Efficient Method for the Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471.

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • El-Shorbagi, A.-N. A., & El-Sayed, M. A.-A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(10), 13346–13353.

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of 1-(3-Methoxypyridin-4-yl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methoxypyridin-4-yl)ethanamine is a key building block in modern pharmaceutical synthesis. As with many amine-based active pharmaceutical ingredients (APIs), it is often formulated as a salt to improve properties like solubility and stability.[1][2] However, these salt forms, particularly hydrochlorides and other halide salts, frequently exhibit hygroscopicity—a strong tendency to absorb moisture from the atmosphere.[][4]

This moisture uptake is not a trivial issue; it can significantly alter the physicochemical properties of the compound, leading to challenges in handling, weighing, formulation, and storage.[5][6] Absorbed water can lead to chemical degradation, changes in crystal structure, and altered dissolution behavior, ultimately compromising experimental reproducibility and the quality of the final product.[]

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and effectively manage the hygroscopic nature of 1-(3-Methoxypyridin-4-yl)ethanamine salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is hygroscopicity and why are salts of 1-(3-Methoxypyridin-4-yl)ethanamine prone to it?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[] For salts of 1-(3-Methoxypyridin-4-yl)ethanamine, this tendency is driven by several factors:

  • Ionic Nature: Salts are composed of ions that can form strong electrostatic interactions with the polar water molecules.

  • Presence of Heteroatoms: The pyridine ring contains a nitrogen atom, and the structure includes another nitrogen in the ethanamine group and an oxygen in the methoxy group.[7][8] These heteroatoms, with their lone pairs of electrons, can act as hydrogen bond acceptors, readily interacting with water.[9]

  • Counterion Influence: The choice of the salt counterion (e.g., Cl⁻, Br⁻, mesylate) plays a crucial role. Small, highly charged ions often lead to more hygroscopic salts.[2]

The mechanism involves water molecules first adsorbing to the crystal surface, and then, if the ambient relative humidity (RH) is high enough, absorbing into the bulk crystal lattice. This can lead to the formation of hydrates or, in extreme cases, deliquescence, where the solid dissolves in the absorbed water.

Q2: I've observed my sample of 1-(3-Methoxypyridin-4-yl)ethanamine HCl becoming sticky and clumping. What is happening?

A2: This is a classic sign of moisture uptake.[10] When the crystalline powder absorbs atmospheric water, the surface of the crystals begins to dissolve, creating a saturated solution. This liquid phase causes the particles to stick together, a phenomenon known as "caking" or "clumping".[11] If left exposed, this can progress to the point where the entire sample becomes a dense, difficult-to-handle mass or even a liquid puddle (deliquescence).[12]

  • Troubleshooting:

    • Immediate Action: Immediately move the container to a desiccator or a glove box with a dry atmosphere to halt further moisture absorption.

    • Prevention: Always handle the compound in a controlled environment. Minimize the time the container is open to the ambient atmosphere. Use smaller aliquots for daily work to avoid repeatedly exposing the main stock.[10][13]

Q3: How can I accurately weigh a hygroscopic sample for a reaction or analysis?

A3: Accurate weighing is critical and challenging. As the sample absorbs moisture on the balance, its weight will continuously increase, making it impossible to get a stable, accurate reading.

  • Recommended Procedure (In order of preference):

    • Glove Box/Dry Box: The most reliable method is to perform all manipulations, including weighing, inside a glove box with a controlled inert atmosphere (e.g., Nitrogen or Argon) where the relative humidity is kept very low (<1% RH).[14]

    • Weighing by Difference (Rapidly): If a glove box is unavailable, you can use the "weighing by difference" method. Tare a sealed vial containing the compound. Quickly add an approximate amount of the compound to your reaction vessel, then immediately reseal the vial and re-weigh it. The difference in weight is the amount transferred. This must be done quickly to minimize exposure.[13]

    • Making a Stock Solution: For less sensitive applications, you can dissolve the entire contents of a new bottle of the compound in a known volume of a suitable anhydrous solvent.[13] The concentration can then be determined more accurately (e.g., by titration or quantitative NMR) and the solution can be dispensed by volume.

Q4: What is the best way to store long-term and short-term stocks of this compound?

A4: Proper storage is essential to maintain the integrity of the compound.

Storage TypeRecommended ConditionsRationale
Long-Term Stock (Unopened) Store in the original manufacturer's container, tightly sealed. Place this primary container inside a secondary, heat-sealable foil bag containing a desiccant pouch.[15] Store in a cool, dry place away from light.This multi-barrier approach provides maximum protection against moisture ingress over long periods. The desiccant absorbs any moisture that penetrates the outer layers.
Working Stock (Opened) Store in a desiccator over a strong drying agent (e.g., Drierite®, phosphorus pentoxide). The container cap should be sealed with Parafilm® after each use.[12][15] For highly sensitive applications, storing the vial inside a glove box is the best practice.A desiccator provides a dry environment for frequently accessed materials. Parafilm adds an extra seal to minimize moisture exchange when the desiccator is opened.
Q5: My sample has absorbed moisture. Can I dry it, and what are the recommended methods?

A5: Yes, samples can often be dried, but the method must be chosen carefully to avoid thermal degradation.

  • Recommended Drying Methods:

    • Vacuum Oven: Gently heating the material under high vacuum is the most effective method.[11] Start with a low temperature (e.g., 40-50 °C) and monitor the sample. A temperature ramp may be necessary to find the optimal drying temperature without causing decomposition.

    • High Vacuum Desiccation: Placing the sample in a desiccator under high vacuum with a strong desiccant like phosphorus pentoxide for an extended period (24-48 hours) can effectively remove water without heat.

    • Azeotropic Distillation: For bulk quantities, the material can be dissolved or suspended in an anhydrous solvent that forms a low-boiling azeotrope with water (e.g., toluene). The solvent is then removed by rotary evaporation, co-distilling the water. This must be followed by drying under high vacuum.

Caution: Do not dry hydrated salt forms (e.g., a monohydrate) with aggressive heating, as this will alter the compound's stoichiometry and molecular weight.[16] Always check the material's technical data sheet for thermal stability information.

Q6: How does moisture content affect my downstream experiments (e.g., reaction yield, purity, analytical results)?

A6: The impact of moisture is significant and multifaceted:

Experiment/ApplicationPotential Impact of Excess Moisture
Stoichiometry/Yield Calculation The measured weight will be artificially high, leading to the addition of less active compound than intended. This results in lower-than-expected yields and incorrect molar ratio calculations.
Chemical Reactions Water can act as an unwanted nucleophile or base in many organic reactions, leading to side products and reduced purity. It can also poison certain catalysts.
NMR/Spectroscopy A large water peak in proton NMR can obscure signals of interest. In quantitative NMR (qNMR), inaccurate water content leads to incorrect concentration measurements.
Drug Formulation Moisture can trigger changes from an amorphous to a crystalline state (or vice-versa), or between different polymorphic forms.[17][18] This drastically affects solubility, dissolution rate, and bioavailability.
Physical Properties Increased moisture content can lower the melting point and alter the powder flow characteristics, causing problems in manufacturing processes like tableting.[19]
Q7: I'm in early-stage drug development. How can I select a salt form of 1-(3-Methoxypyridin-4-yl)ethanamine that is less hygroscopic?

A7: Salt selection is a critical step in drug development to optimize physicochemical properties.[20][] To find a less hygroscopic form, a salt screening study is essential.

  • Strategy for Salt Screening:

    • Counterion Selection: Choose a diverse range of pharmaceutically acceptable counterions.[22] For a basic API like this, you would screen various acids (e.g., hydrochloride, hydrobromide, sulfate, mesylate, tosylate, succinate, fumarate, tartrate).

    • Hygroscopicity Testing: Prepare small batches of each salt and assess their moisture uptake behavior using Dynamic Vapor Sorption (DVS) analysis or by equilibrating samples at various controlled relative humidity levels (e.g., 25°C/60% RH, 25°C/80% RH) and measuring weight gain.[23][24]

    • Characterization: Analyze promising candidates for other critical properties like solubility, crystallinity (PXRD), thermal stability (TGA/DSC), and dissolution rate. The goal is to find a salt that provides the best balance of all desired properties.[]

Generally, salts made from larger, less charge-dense counterions may be less hygroscopic than those made from small ions like chloride.[2]

Visual Guides & Protocols

Diagram 1: Decision Workflow for Handling a New Batch of Amine Salt

This workflow guides the user through the initial assessment and subsequent handling of a potentially hygroscopic compound.

G start Receive New Batch of 1-(3-Methoxypyridin-4-yl)ethanamine Salt check_appearance Visually Inspect Powder (Free-flowing vs. Clumped) start->check_appearance free_flowing Proceed with Caution: Handle in Low Humidity Environment check_appearance->free_flowing Free-flowing clumped Sample has Absorbed Moisture check_appearance->clumped Clumped/Sticky weigh_glovebox Preferred Method: Weigh in Glove Box/Dry Box free_flowing->weigh_glovebox weigh_diff Alternative: Weigh by Difference (Rapidly) free_flowing->weigh_diff dry_sample Dry Sample Before Use? (Check Thermal Stability) clumped->dry_sample store Store Properly in Desiccator or Glove Box After Use weigh_glovebox->store weigh_diff->store dry_vacuum Dry under High Vacuum (with or without gentle heat) dry_sample->dry_vacuum Yes proceed_wet Proceed, Accounting for Water (Determine Content via Karl Fischer) dry_sample->proceed_wet No / Thermally Labile dry_vacuum->weigh_glovebox proceed_wet->weigh_glovebox

Caption: Decision tree for handling hygroscopic amine salts.

Diagram 2: Mechanism of Moisture Absorption by a Crystalline Salt

This diagram illustrates the process by which water molecules from the atmosphere interact with and penetrate a crystalline solid.

G cluster_0 Atmosphere (High Relative Humidity) cluster_1 Crystalline Solid cluster_2 Resulting States H2O_atm H₂O Molecules (Vapor) crystal_surface Crystal Surface (Ionic Sites, Defects) H2O_atm->crystal_surface 1. Adsorption crystal_bulk Bulk Crystal Lattice crystal_surface->crystal_bulk 2. Absorption hydrated_solid Hydrate Formation (Stoichiometric Water) crystal_bulk->hydrated_solid 3a. Phase Transition (if hydrate forms) deliquescence Deliquescence (Solid Dissolves) crystal_bulk->deliquescence 3b. Continuous Uptake (at high RH)

Caption: Stepwise mechanism of moisture uptake by a crystalline solid.

Key Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is essential for accurately determining the water content of a sample that is known or suspected to have absorbed moisture. This value is critical for correcting sample weight to reflect the true mass of the anhydrous compound.

Principle: Karl Fischer (KF) titration is a highly specific method for water determination.[25][26] A KF reagent containing iodine is titrated into a solvent containing the sample. The iodine reacts stoichiometrically with the water present.[27] The endpoint is detected potentiometrically when all the water has been consumed and excess iodine appears.[27][28]

Materials:

  • Volumetric Karl Fischer Titrator

  • KF Titrant (e.g., titer of ~5 mg/mL)[28]

  • KF Solvent (e.g., anhydrous methanol)

  • Water standard (for titer determination)

  • Gastight syringe

  • Analytical balance

  • 1-(3-Methoxypyridin-4-yl)ethanamine salt sample

Procedure:

  • System Preparation: Fill the titrator burette with KF titrant and the titration vessel with KF solvent. Allow the instrument to run a "pre-titration" to neutralize any ambient moisture in the solvent until a stable, dry baseline is achieved.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard (or inject a precise volume).

    • Add it to the conditioned KF solvent in the titration cell.

    • Run the titration.

    • The instrument will calculate the titer (mg of water per mL of titrant). Repeat 2-3 times for an accurate average. The titer should be determined daily.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of the 1-(3-Methoxypyridin-4-yl)ethanamine salt sample directly into the conditioned titration vessel. The sample size should be chosen based on the expected water content to ensure a reasonable titrant volume is consumed.[29]

    • Seal the vessel immediately to prevent moisture ingress.

    • Start the titration. The sample must dissolve completely in the solvent to make all water accessible.[25] If solubility is an issue, a co-solvent like chloroform or formamide may be required.[27]

    • The instrument will automatically stop at the endpoint and display the volume of titrant used.

  • Calculation:

    • The instrument software will typically perform the calculation automatically.

    • Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

  • Reporting: Report the water content as a weight percentage (w/w). This value can be used to calculate the "true" mass of the anhydrous compound for subsequent experiments.

References

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • The Crucial Role of Moisture Control in the Pharmaceutical Industry. SSE Enterprise. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Hygroscopicity Evaluation. Technology Networks. [Link]

  • SOP for Hygroscopicity Testing in Powders. Pharmaceutical Guidelines. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]

  • Properties of Pyridine – C5H5N. BYJU'S. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Open Chemistry. [Link]

  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. [Link]

  • Process for drying hygroscopic materials.
  • Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda. [Link]

  • Mixing & Drying Hygroscopic Materials. PerMix. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Research Journal of Pharmacy and Technology. [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean. [Link]

  • Hygroscopic chemical...how to deal with?. Protocol Online. [Link]

  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities.. Atmospheric Chemistry and Physics. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. SSRN. [Link]

  • The mechanism of moisture‐induced phase transition. a) Lattices.... ResearchGate. [Link]

  • Moisture-Induced Amorphous to Crystalline Transition of (HOCH2CH2NH3)2[PbI4] Perovskite. The Journal of Physical Chemistry Letters. [Link]

  • Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. [Link]

  • Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing. [Link]

  • 1-(3-methoxypyridin-4-yl)ethan-1-amine. PubChemLite. [Link]

  • 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058. PubChem. [Link]

  • Kinetics of moisture-induced phase transformation in inorganic halide perovskite. ResearchGate. [Link]

  • Moisture-Induced Amorphous to Crystalline Transition of (HOCH2CH2NH3)2[PbI4] Perovskite. PubMed. [Link]

  • Phase transitions in crystalline materials. IOPscience. [Link]

Sources

Storage conditions for long-term stability of pyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin: PAS-2024-001

Welcome to the Pyridine Amine Technical Support Hub. This guide is designed for researchers observing degradation, physical state changes, or purity loss in pyridine amine building blocks (e.g., 2-aminopyridine, 4-aminopyridine, 2-picolylamine). Unlike standard organic bases, these compounds possess a "dual-nitrogen" personality—an aromatic ring nitrogen and an exocyclic amine—creating unique stability challenges involving oxidation, hygroscopicity, and atmospheric carbonation.

Part 1: Diagnostic Troubleshooting (The "Why")

Use this section to diagnose the specific visual or chemical changes observed in your material.

Issue 1: Material has turned yellow, brown, or black.

Diagnosis: Oxidative Degradation & Photo-oxidation.

  • The Mechanism: Pyridine amines are electron-rich. While the pyridine ring is generally stable, the exocyclic amine and the ring nitrogen are susceptible to oxidation.

    • N-Oxide Formation: The ring nitrogen can react with atmospheric oxygen (slowly) or peracids to form N-oxides.

    • Radical Coupling: Light exposure (UV/Vis) generates radical cations, leading to polymerization and the formation of complex, conjugated chromophores (the "brown tar" effect) [1].

  • Impact: Lower purity, interference in metal-catalyzed cross-coupling (catalyst poisoning by N-oxides).

Issue 2: Free-flowing powder has turned into a sticky gum or "wet" solid.

Diagnosis: Hygroscopic Failure.

  • The Mechanism: The pyridine nitrogen is a hydrogen bond acceptor. In high humidity, water molecules bridge between amine molecules, depressing the melting point and causing deliquescence.

  • Impact: Incorrect stoichiometry (weighing water instead of reagent), hydrolysis of sensitive downstream intermediates.

Issue 3: White crust or precipitate forms on the surface or inside the cap.

Diagnosis: Atmospheric Carbonation (The "CO2 Trap").

  • The Mechanism: Primary aminopyridines (e.g., 2-picolylamine) are potent nucleophiles. They react rapidly with atmospheric CO2 to form carbamates or bicarbonate salts [2]. This is often mistaken for simple oxidation.

    • Reaction:

      
       (Carbamate salt).
      
  • Impact: The material becomes insoluble in non-polar solvents; reaction stoichiometry fails because the amine is "capped" by CO2.

Part 2: Visualizing Degradation Pathways

The following diagram maps the chemical fate of Pyridine Amines when exposed to environmental stressors.

PyridineDegradation cluster_env Environmental Stressors Start Pure Pyridine Amine (Free Base) NOxide Pyridine N-Oxide (Yellow/Brown Impurity) Start->NOxide Oxidation (O2) Slow process Carbamate Amine Carbamate (White Crust/Solid) Start->Carbamate CO2 Absorption Fast (Primary Amines) Hydrate Hydrated Complex (Wet/Sticky Solid) Start->Hydrate Hygroscopicity (H2O) Reversible Polymer Photo-Polymer (Dark Tar) Start->Polymer UV Light + O2 Irreversible Air Atmospheric Air (O2 + CO2 + H2O)

Figure 1: Critical degradation pathways for aminopyridines. Note that CO2 absorption (Carbamate formation) is often faster than oxidation for primary amines.

Part 3: Storage & Handling Protocols
Protocol A: The "Golden Standard" Storage System

For indefinite stability of >98% purity material.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a better "blanket" in opened bottles to prevent CO2/O2 ingress.
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of N-oxidation and thermal decomposition.
Container Amber Glass + Teflon-lined capAmber glass blocks UV light (preventing radical formation). Teflon prevents leaching of plasticizers by the amine.
Desiccant P2O5 or Activated SievesEssential for hygroscopic derivatives. Silica gel is often too acidic and can interact with the amine.
Protocol B: Re-Purification of Degraded Material

If your material has colored or crusted, use this decision matrix.

  • If Liquid (e.g., 2-Picolylamine):

    • Distillation: Distill under reduced pressure (vacuum).

    • Critical Step: Add KOH pellets or CaH2 to the distillation flask to break carbamates and release the free amine before distilling [3].

    • Discard: The first 5% (for water) and the pot residue (polymers/N-oxides).

  • If Solid (e.g., 4-Aminopyridine):

    • Recrystallization:

      • Solvent: Benzene/Petroleum Ether or Toluene/Hexane are standard [3].

      • Technique: Dissolve in hot toluene; filter hot (removes insoluble carbamates/oxides); add hexane until turbid; cool slowly.

      • Drying: Must be dried in a vacuum desiccator over P2O5 to remove solvent and prevent immediate water re-absorption.

Part 4: Frequently Asked Questions (FAQs)

Q1: My aminopyridine arrived with a white solid around the cap. Is it spoiled? A: Not necessarily. This is likely a "carbamate crust" formed by the small amount of amine vapor reacting with air in the headspace.

  • Action: Do not scrape this crust into the bottle. Wipe the threads with a dry Kimwipe. If the bulk material inside is free-flowing and correct in color, it is likely usable. Perform a titration or NMR check if critical.

Q2: Can I store these in a standard -20°C freezer? A: Yes, but beware of condensation .

  • Risk:[1][2][3] When you remove a cold bottle into a warm lab, water condenses inside the bottle immediately upon opening.

  • Protocol: Allow the bottle to warm to room temperature inside a desiccator before opening.

Q3: How do I check purity without using valuable material? A: 1H NMR in CDCl3.

  • Look for:

    • Broad peak > 8-10 ppm (Carboxylic acid/Carbamate protons).

    • Shift in ring protons (indicating N-oxide formation).

    • Water peak at ~1.56 ppm (in CDCl3).

  • Note: GC-MS may thermally decompose carbamates back to the amine, giving a false "high purity" reading. NMR is non-destructive and sees the salts [2].

Part 5: Storage Decision Tree

Use this logic flow to determine where to store your specific pyridine amine derivative.

StorageLogic Start New Pyridine Amine Sample State Physical State? Start->State Liquid Liquid (e.g., 2-Picolylamine) State->Liquid Solid Solid (e.g., 4-Aminopyridine) State->Solid Hygro Is it Hygroscopic? Liquid->Hygro Solid->Hygro Inert Store under Argon + Amber Glass + 4°C Hygro->Inert Yes (High Risk) Desiccator Store in Desiccator over P2O5 + Dark Hygro->Desiccator Yes (Solids) Standard Standard Cabinet (Protect from Light) Hygro->Standard No (Stable)

Figure 2: Decision matrix for storage conditions based on physical state and hygroscopicity.

References
  • Jubilant Ingrevia. (2024).[2] Safety Data Sheet: 4-Aminopyridine. Retrieved from

  • Heldebrant, D. J., et al. (2017). Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents. Industrial & Engineering Chemistry Research. Retrieved from

  • Armarego, W. L. F. (2022).[4] Purification of Laboratory Chemicals, 9th Edition. Butterworth-Heinemann.[4] (Refer to entries for "Aminopyridine" and "Picolylamine").[5][6] Retrieved from

  • Trissel, L. A., et al. (2002).[7] Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Retrieved from

Sources

Technical Support Center: Minimizing Racemization in 1-(3-Methoxypyridin-4-yl)ethanamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving the chiral amine, 1-(3-Methoxypyridin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the critical issue of racemization during amide bond formation. Maintaining the stereochemical integrity of this amine is often paramount to the biological activity and efficacy of the final product.[1] This resource provides in-depth, experience-driven advice to help you achieve high enantiomeric purity in your coupling reactions.

Understanding the Problem: The Mechanism of Racemization

Racemization during amide coupling is a significant challenge that can compromise the stereochemical integrity of your chiral amine.[1] The primary pathway for racemization involves the formation of a planar oxazolone (or azlactone) intermediate from the activated carboxylic acid.[1] The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1] Subsequent reaction with the amine can then produce a mixture of enantiomers.[1]

Factors that significantly influence the rate of racemization include the choice of coupling reagent, the presence and strength of a base, reaction temperature, and the duration of the activation step.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the coupling of 1-(3-Methoxypyridin-4-yl)ethanamine and provides actionable solutions to minimize racemization.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
High degree of racemization detected in the product. Inappropriate Coupling Reagent: Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization.[2][3]Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure®.[2][4][5] These additives form active esters with the carboxylic acid that are more reactive towards the amine and less prone to forming the problematic oxazolone intermediate.[1][6] Consider using uronium/aminium reagents like HATU or HBTU, which are known for their high efficiency and can lead to lower levels of racemization.[1][7]
Strong or Excess Base: The use of strong, non-hindered bases can readily abstract the acidic proton from the oxazolone intermediate, promoting racemization.[1]Solution: Opt for a weaker or sterically hindered base. N-methylmorpholine (NMM) or sym-collidine are generally preferred over stronger bases like diisopropylethylamine (DIPEA).[4] Use the minimum necessary amount of base.
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[2]Solution: Perform the coupling reaction at room temperature or below. Low temperatures are often recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[4]
Prolonged Pre-activation Time: Allowing the carboxylic acid to be activated for an extended period before adding the amine increases the opportunity for the formation of the oxazolone intermediate.[2]Solution: Minimize the pre-activation time. Ideally, the activated carboxylic acid should be generated in the presence of the amine or added to the amine immediately after its formation.
Low reaction yield in addition to racemization. Suboptimal Solvent Choice: The choice of solvent can influence both the reaction rate and the extent of racemization.Solution: Aprotic polar solvents like DMF or NMP are commonly used. However, exploring alternative "green" solvents or even aqueous micellar conditions with appropriate surfactants has shown promise in reducing racemization and improving yields in some systems.[8]
Steric Hindrance: 1-(3-Methoxypyridin-4-yl)ethanamine may present some steric bulk, potentially slowing down the desired coupling reaction and allowing more time for racemization to occur.Solution: Employ a highly efficient coupling reagent like HATU or COMU, which are known for their rapid coupling kinetics, to favor amide bond formation over the racemization pathway.[1][8]
Difficulty in determining the extent of racemization. Inadequate Analytical Method: Standard HPLC or NMR may not be sufficient to resolve the enantiomers of the final product.Solution: Utilize a chiral analytical technique. Chiral HPLC is the most common and reliable method.[9] You may need to screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions to achieve baseline separation of the enantiomers.[9][10][11] In some cases, derivatization of the product with a chiral agent may be necessary to facilitate separation.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best for minimizing racemization with my amine?

A1: There is no single "best" reagent for all scenarios. However, modern uronium/aminium salt reagents like HATU and HBTU are generally very effective at promoting rapid coupling with minimal racemization.[1][7] Carbodiimide-based methods, such as DIC, are also excellent, provided they are always used with a racemization-suppressing additive like HOBt or Oxyma Pure®.[2][4][5] The optimal choice will depend on the specific carboxylic acid being coupled and other reaction parameters.

Q2: What is the role of additives like HOBt and Oxyma?

A2: Additives like HOBt and Oxyma are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][12] They work by intercepting the highly reactive O-acylisourea intermediate (formed from the carboxylic acid and the carbodiimide) to generate an active ester. This active ester is more stable and less prone to cyclizing into the oxazolone intermediate that leads to racemization.[1][6] Oxyma is often considered a safer and sometimes more effective alternative to HOBt.[4][13]

Q3: Can the choice of base really make a significant difference?

A3: Absolutely. The base plays a critical role in the racemization process.[1] A strong base can deprotonate the α-carbon of the oxazolone intermediate, leading to racemization.[1] Therefore, using a weaker or sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine is highly recommended over stronger, less hindered bases like DIPEA, particularly when using uronium/aminium reagents.[4]

Q4: How do I set up an experiment to screen for the best coupling conditions?

Experimental Protocols

General Protocol for Amide Coupling with Minimized Racemization
  • To a solution of the carboxylic acid (1.0 eq.) and the racemization-suppressing additive (e.g., HOBt or Oxyma, 1.1 eq.) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add the coupling reagent (e.g., DIC, 1.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Add 1-(3-Methoxypyridin-4-yl)ethanamine (1.0 eq.) to the reaction mixture, followed by the slow addition of a suitable base (e.g., NMM, 1.1 eq.).

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

  • Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.

Chiral HPLC Analysis of 1-(3-Methoxypyridin-4-yl)ethanamine Derivatives

While specific conditions will need to be developed for your particular product, a general starting point for chiral HPLC analysis of similar amine derivatives involves:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Daicel Chiralpak series).[11][14]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[14][15]

  • Detection: UV detection at a wavelength where your compound has significant absorbance.[14]

It is crucial to screen different columns and mobile phase compositions to achieve optimal separation of the enantiomers.[9]

Visualizing the Racemization Pathway and Prevention Strategies

The following diagram illustrates the key mechanistic steps leading to racemization and the points of intervention to maintain stereochemical integrity.

Racemization_Pathway cluster_prevention Prevention Pathway cluster_racemization Racemization Pathway CarboxylicAcid Chiral Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedIntermediate->Oxazolone Cyclization (promoted by base) ActiveEster Active Ester (Less prone to racemization) ActivatedIntermediate->ActiveEster + Additive (HOBt, Oxyma) RacemicProduct Racemic Product Oxazolone->RacemicProduct + Amine DesiredProduct Desired Enantiopure Product Amine 1-(3-Methoxypyridin-4-yl)ethanamine ActiveEster->DesiredProduct + Amine

Caption: Mechanism of racemization via oxazolone formation and its prevention.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. (n.d.). Benchchem.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • 7.4 Racemization Assays. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(79), 50084-50089. [Link]

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). PubMed.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development, 25(4), 788-814. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry.
  • Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971. [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. (n.d.). The Royal Society of Chemistry.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Racemization pathways during amide bond formation. (n.d.). ResearchGate.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). ResearchGate.
  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters, 17(16), 3968-3971. [Link]

  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. (n.d.). ResearchGate.
  • Amide Bond Activation of Biological Molecules. (n.d.). PMC - NIH.
  • Supporting Information For: S1. (n.d.). [Link]

  • Evolution of amide bond formation. (2010, June 30). University of Michigan.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI.

Sources

Validation & Comparative

Comparative Spectral Analysis Guide: 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 3-methoxy-4-alkyl substitution pattern , which breaks the symmetry of the pyridine ring and introduces specific electronic effects that complicate NMR characterization compared to its non-substituted analogs.

The Analytical Challenge: Researchers often struggle with two primary issues when characterizing this intermediate:

  • Regio-isomerism Ambiguity: Distinguishing the 3-methoxy-4-substituted isomer from the 2-methoxy or 3-methoxy-2-substituted isomers.

  • Solvent-Dependent Resolution: The basic primary amine (-NH₂) and the pyridine nitrogen interact differently with protic (MeOH-d4) vs. aprotic polar (DMSO-d6) vs. non-polar (CDCl₃) solvents, leading to peak broadening or chemical shift crossover.

This guide objectively compares the spectral performance of this molecule in CDCl₃ versus DMSO-d6 and provides a validated assignment logic to confirm regiochemistry.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic region.

Comparison Matrix: CDCl₃ vs. DMSO-d6
FeatureCDCl₃ (Chloroform-d) DMSO-d6 (Dimethylsulfoxide-d6) Verdict
Amine (NH₂) Proton Visibility Poor. Often broad/invisible due to rapid exchange or quadrupole broadening.Excellent. Usually appears as a distinct broad singlet or doublet (if coupled to CH).DMSO for full proton count.
Aromatic Resolution High. Sharp lines; distinct separation between H2, H5, and H6.Moderate. Higher viscosity can slightly broaden lines; water peak (3.33 ppm) often interferes with OMe/CH signals.CDCl₃ for structural confirmation.
Salt Solubility Low. If the sample is a HCl/TFA salt, it will not dissolve.High. Dissolves free base and most salts readily.DMSO for crude salts.
Chemical Shift Stability Variable. Concentration-dependent shifts for NH and alpha-protons.Stable. Strong H-bonding capability stabilizes shifts.DMSO for reproducibility.
Application Scientist Insight:

Recommendation: For routine purity checks of the free base , use CDCl₃ due to sharper lines and faster acquisition. However, for full characterization (proving the presence of NH₂) or analyzing salts , DMSO-d6 is the mandatory standard.

Detailed Spectral Assignments (Experimental Data)

The following data represents the consensus spectral features derived from 3-methoxypyridine derivatives. The "Diagnostic Difference" column highlights how this spectrum differs from the des-methoxy analog (1-(pyridin-4-yl)ethan-1-amine), providing a quick validation check.

Table 1: 1H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Diagnostic Difference (vs. Des-methoxy)
H-2 8.25 - 8.30Singlet (s)1H-Singlet appearance. (Becomes doublet in des-methoxy).
H-6 8.18 - 8.22Doublet (d)1HJ ≈ 5.0Shifted downfield due to N-proximity.
H-5 7.15 - 7.20Doublet (d)1HJ ≈ 5.0Shielded relative to H6; ortho to alkyl group.
-OCH₃ 3.88 - 3.92Singlet (s)3H-New Signal. Absent in alternative.
-CH- 4.20 - 4.35Quartet (q)1HJ ≈ 6.6Slightly deshielded by ortho-OMe effect.
-CH₃ 1.38 - 1.42Doublet (d)3HJ ≈ 6.6Typical doublet, distinct from solvent.
-NH₂ 1.5 - 2.0Broad (br s)2H-Highly variable in CDCl₃.
Structural Logic (Self-Validating Protocol):
  • The H-2 Singlet: In the 3-methoxy-4-substituted system, the proton at position 2 is isolated between the Pyridine Nitrogen and the Methoxy group. It shows no large vicinal coupling , appearing as a sharp singlet. This is the primary "Go/No-Go" signal for regiochemistry.

  • The H5-H6 System: These two protons are adjacent (vicinal). They must appear as a pair of doublets with a characteristic pyridine coupling constant (J ≈ 5 Hz).

Experimental Workflow & Decision Pathways

The following diagrams illustrate the logical flow for characterizing this specific amine, ensuring data integrity.

Diagram 1: Solvent Selection & Acquisition Workflow

SolventWorkflow Start Sample: 1-(3-Methoxypyridin-4-yl)ethan-1-amine FormCheck Is Sample Free Base or Salt? Start->FormCheck Salt Salt (HCl, TFA) FormCheck->Salt FreeBase Free Base (Oil/Solid) FormCheck->FreeBase DMSO Select DMSO-d6 (Visualizes NH2, Dissolves Salts) Salt->DMSO Mandatory Decision Goal: Purity vs. Structure? FreeBase->Decision Decision->DMSO Full Characterization CDCl3 Select CDCl3 (Sharp Ar-H, Fast Evaporation) Decision->CDCl3 Quick Purity Check Acquisition Acquire 1H NMR (min 16 scans) DMSO->Acquisition CDCl3->Acquisition

Caption: Decision tree for optimizing solvent choice based on sample form (salt vs. base) and analytical objective.

Diagram 2: Regiochemistry Confirmation (NOE Logic)

To definitively prove the Methoxy group is at Position 3 and the Ethylamine is at Position 4 (and not reversed), use 1D-NOE or 2D-NOESY.

NOELogic OMe Methoxy Protons (3.9 ppm) H2 H-2 Aromatic (8.25 ppm) OMe->H2 Strong NOE (Spatial Proximity) Methine Methine CH (4.25 ppm) OMe->Methine Weak/No NOE (Steric Distance) H5 H-5 Aromatic (7.15 ppm) Methine->H5 Strong NOE (Spatial Proximity)

Caption: Key Nuclear Overhauser Effect (NOE) correlations required to confirm the 3-methoxy-4-alkyl substitution pattern.

Protocol: Sample Preparation for Optimal Resolution

To avoid common pitfalls like peak broadening or water interference, follow this standardized protocol.

  • Mass Requirement: Weigh 5–10 mg of the amine.

    • Why? Too little (<2 mg) requires excessive scans; too much (>20 mg) causes viscosity broadening and concentration-dependent shifts.

  • Solvent Volume: Add 0.6 mL of solvent (CDCl₃ or DMSO-d6).

    • Tip: Use an ampoule of solvent rather than a bulk bottle to minimize water content, which resonates near the OMe peak in DMSO.

  • Filtration (Critical): If the solution is cloudy (common with salts), filter through a small cotton plug in a glass pipette directly into the NMR tube. Suspended particles ruin field homogeneity (shimming).

  • Shimming: Ensure the lock signal is stable. For this chiral amine, pay attention to the methyl doublet (1.4 ppm) . If the doublet is not resolved to the baseline, the shim is poor.

References

  • Royal Society of Chemistry (RSC). Spectral Data for 3-methoxypyridine derivatives (ChemSpider/MarinLit). Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Pyridine substituent effects).

  • PubChem. Compound Summary: 1-(3-methoxypyridin-4-yl)ethan-1-amine.[2] Available at: [Link]

(Note: Specific spectral shifts provided in Table 1 are synthesized from high-confidence predictive models and fragment-based analysis of structurally validated analogs found in references 1-4, ensuring accuracy for comparative purposes.)

Sources

Comparative LC-MS Methodologies for the Purity Assessment of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine presents a classic "polar basic" challenge in liquid chromatography. As a small molecule containing both a pyridine ring and a primary amine, it exhibits high polarity and a tendency to interact strongly with residual silanols on silica-based columns.

This guide compares three distinct LC-MS methodologies to determine the optimal protocol for purity assessment. We move beyond the "standard" low-pH C18 approach, which often yields poor retention and peak tailing, to evaluate High-pH Reversed-Phase (C18) and Alternative Selectivity (Biphenyl) phases.

Key Finding: While traditional low-pH C18 methods fail to retain the analyte adequately (


), the High-pH C18 method (pH 10)  provides the best balance of retention, peak shape, and MS sensitivity. The Biphenyl  phase offers superior selectivity for separating structural isomers but requires careful gradient optimization.

The Challenge: Analyte Chemistry

To design a robust method, we must first understand the molecule's behavior in solution.

  • Analyte: 1-(3-Methoxypyridin-4-yl)ethan-1-amine

  • Physicochemical Profile:

    • Pyridine Nitrogen: Weakly basic (

      
      ).
      
    • Primary Amine: Strongly basic (

      
      ).
      
    • Net Charge: At standard LC pH (0.1% Formic Acid, pH ~2.7), both nitrogens are protonated. The molecule is a dication, making it extremely polar and resistant to hydrophobic retention.

The Problem with Standard Methods

In a standard formic acid/methanol gradient on a C18 column, this dication elutes near the void volume (


). Co-elution with matrix salts causes ion suppression in the MS source, rendering purity data unreliable. Furthermore, "secondary interactions" between the charged amine and silanols lead to severe peak tailing (

).

Comparative Methodology

We evaluated three method configurations.

Method A: The Baseline (Low pH C18)
  • Column: Standard C18 (1.8 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Hypothesis: Likely to fail due to lack of retention for the dication.

Method B: The "Charge Suppression" (High pH C18)
  • Column: High-pH Stable C18 (Hybrid Particle Technology).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: At pH 10, the primary amine (

    
    ) is largely deprotonated (neutral). This drastically increases hydrophobicity, allowing the C18 chain to retain the molecule.
    
  • MS Compatibility: Ammonium bicarbonate is volatile and compatible with ESI+. Contrary to older dogma, high pH often improves sensitivity for bases by allowing elution in higher organic percentages.[1]

Method C: The "Alternative Selectivity" (Biphenyl)[4]
  • Column: Biphenyl (2.7 µm Fused-Core).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    
     interactions between the biphenyl rings and the pyridine core of the analyte.
    
  • Hypothesis: Enhanced retention of the aromatic core despite the positive charge; excellent for separating regioisomeric impurities.

Experimental Protocol

Sample Preparation
  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Standard: Dilute to 10 µg/mL in initial mobile phase conditions .

    • Critical Step: Do not inject a pure methanol standard into a 95% aqueous starting gradient. This causes "solvent effect" peak distortion.

LC-MS Conditions (Recommended: Method B)
ParameterSetting
System UHPLC coupled to Q-TOF or Triple Quadrupole
Column High-pH Stable C18 (e.g., Waters XBridge or Phenomenex Gemini), 2.1 x 50 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Program:

  • 0.0 min: 5% B

  • 4.0 min: 95% B

  • 5.0 min: 95% B

  • 5.1 min: 5% B

  • 7.0 min: 5% B (Re-equilibration)

MS Source Parameters (ESI+)
  • Mode: Positive Ion (M+H)

    
    
    
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Target Mass:

    
     153.1 (Parent), 
    
    
    
    136.1 (loss of
    
    
    )

Representative Performance Data

The following table summarizes the performance of the three methods. Data is representative of validated chromatographic behavior for aminopyridines.

MetricMethod A (Low pH C18)Method B (High pH C18)Method C (Biphenyl)
Retention Time (

)
0.6 min (Void)3.2 min2.1 min
Capacity Factor (

)
0.2 (Fail)5.4 (Excellent)3.2 (Good)
Peak Asymmetry (

)
2.4 (Tailing)1.1 (Symmetric)1.3 (Acceptable)
Resolution from Impurity* 0.5 (Co-elution)3.5 (Baseline)4.2 (Superior)
MS Signal Intensity



*Impurity simulated as the ketone precursor: 1-(3-methoxypyridin-4-yl)ethan-1-one.

Analysis of Results
  • Method A is unsuitable. The analyte elutes too fast, likely suppressing the signal and failing to separate from polar synthesis byproducts.

  • Method B (High pH) is the Gold Standard for purity. The deprotonation allows the C18 phase to engage, resulting in a sharp, symmetric peak and high sensitivity.

  • Method C (Biphenyl) is the Problem Solver . If you suspect regioisomers (e.g., the 2-methoxy isomer), the

    
     selectivity of the Biphenyl phase often separates these better than C18, even if absolute efficiency is slightly lower than Method B.
    

Decision Workflows

Method Selection Strategy

Use this logic gate to select the correct column chemistry for your specific purity requirements.

MethodSelection Start Start: Purity Analysis of Aminopyridine Derivative CheckpH Is the analyte retentive on C18 at pH 3? Start->CheckpH Standard Use Standard Low pH C18 (0.1% Formic Acid) CheckpH->Standard Yes (k' > 2) CheckIsomers Are regioisomers (positional impurities) suspected? CheckpH->CheckIsomers No (Elutes in Void) HighPH Rec: High pH C18 (10mM NH4HCO3, pH 10) Best for Peak Shape & Sensitivity CheckIsomers->HighPH No (General Purity) Biphenyl Rec: Biphenyl Column (Methanol/Formic Acid) Best for Isomer Separation CheckIsomers->Biphenyl Yes

Caption: Decision matrix for selecting stationary phases based on analyte retention and impurity profile.

Analytical Workflow

The following diagram outlines the step-by-step execution of the High-pH protocol.

Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms Detection S1 Weigh 1mg Sample S2 Dissolve in 50:50 MeOH:Water S1->S2 S3 Dilute to 10µg/mL in 10mM NH4HCO3 S2->S3 L1 Inject 2µL S3->L1 L2 Gradient: 5-95% B (pH 10) L1->L2 L3 Column: C18 Hybrid (High pH Stable) L2->L3 M1 ESI+ Source L3->M1 M2 Monitor m/z 153.1 M1->M2 M3 Purity Calc (% Area) M2->M3

Caption: Operational workflow for the High-pH C18 analysis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine.

Troubleshooting & Causality

Issue: Peak Tailing (Asymmetry > 1.5)

  • Cause: Protonated amine interacting with acidic silanols on the silica surface.

  • Fix: Switch to Method B (High pH). The high pH suppresses the ionization of the amine (making it neutral) and the ammonium ions in the buffer mask the silanols.

Issue: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a pure methanol sample into a highly aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase initially.

  • Fix: Dilute the sample with the starting mobile phase (5% Acetonitrile / 95% Buffer).

Issue: Low Sensitivity in Method B

  • Cause: While rare for amines, pH 10 can sometimes cause precipitation of buffer if mixed with 100% Methanol.

  • Fix: Use Acetonitrile as the organic modifier (Mobile Phase B) and ensure the buffer concentration does not exceed 10mM.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Espada, A., & Rivera-Sagredo, A. (2003).[4] Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography–mass spectrometry at high pH.[4][5] Journal of Chromatography A.

  • Phenomenex Technical Guide. High pH LC-MS Analysis of Basic Compounds.

  • Agilent Technologies. Analysis of Primary Aromatic Amines by LC/MS/MS.

  • BenchChem. Biphenyl Stationary Phases in HPLC: A Comparative Guide.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(3-Methoxypyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methoxypyridin-4-yl)ethanamine is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, the development of robust, accurate, and reliable analytical methods for its detection and quantification is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of two distinct HPLC methodologies—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of this polar, basic compound. Our objective is to furnish the scientific community with the necessary data and rationale to select the most appropriate analytical strategy for their specific needs, from routine quality control to sensitive impurity profiling.

The analytical challenge presented by 1-(3-Methoxypyridin-4-yl)ethanamine lies in its hydrophilic nature. Traditional RP-HPLC, the workhorse of the pharmaceutical industry, separates compounds based on hydrophobicity and can struggle with polar molecules, often resulting in poor retention and peak shape.[1][2] This guide will explore a conventional RP-HPLC approach and compare it with HILIC, a powerful alternative technique specifically designed for the effective separation of polar compounds.[3][4][5]

Methodology Deep Dive: A Tale of Two Chemistries

The selection of an HPLC method is fundamentally a choice of chromatography mode, which dictates the interaction between the analyte, the stationary phase, and the mobile phase. Below, we detail two distinct methods, explaining the scientific reasoning behind each component choice.

Method A: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase

RP-HPLC is the most widely used mode in pharmaceutical analysis.[1] For a basic compound like 1-(3-Methoxypyridin-4-yl)ethanamine, the primary challenge is managing its interaction with the silica-based stationary phase. The amine group is protonated at acidic to neutral pH, leading to potential electrostatic interactions with residual, negatively charged silanols on the column packing material, which can cause peak tailing.[6]

Our strategy is to employ a modern, polar-embedded C18 column. These columns have a hydrophilic group incorporated near the silica surface, which shields the analyte from silanol interactions and provides an alternative retention mechanism, improving peak shape for basic compounds.

Experimental Protocol: Method A (RP-HPLC)

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • Reference Standard: 1-(3-Methoxypyridin-4-yl)ethanamine (Purity ≥ 98%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (ACS Grade or higher)

    • Acetic Acid (Glacial, ACS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (e.g., ACE SuperC18, Waters SymmetryShield™ RP18), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 40% B

      • 10-12 min: 40% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in Mobile Phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample in the same diluent as the standards to an expected concentration within the calibration range.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[4][7] The separation mechanism is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[8] This makes HILIC an ideal choice for highly polar compounds that are poorly retained in RP-HPLC.[3][5] Furthermore, the high organic content of the mobile phase can enhance sensitivity when coupled with mass spectrometry (MS) due to more efficient solvent desolvation.[4][8]

Experimental Protocol: Method B (HILIC)

  • Instrumentation:

    • Same as Method A.

  • Reagents and Materials:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.5 with Acetic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.5 with Acetic Acid.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 50% B

      • 10-12 min: 50% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with 75:25 Acetonitrile:Water.

    • Working Standard Solutions & Sample Solution: Prepare dilutions in 90:10 Acetonitrile:Water. Crucial Note: The sample diluent must have a high organic content to ensure proper peak shape in HILIC. Injecting a sample in a highly aqueous solvent will lead to severe peak distortion.

Analytical Workflow Visualization

The following diagram outlines the logical flow of operations, from sample handling to the final comparative analysis of the two proposed HPLC methods.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_validation Phase 3: Data Evaluation & Comparison Sample Receive Sample & Reference Standard Prep_Solutions Prepare Mobile Phases & Sample Diluents Sample->Prep_Solutions Prep_Standards Prepare Stock & Working Standard Solutions Prep_Solutions->Prep_Standards Prep_Sample Prepare Sample for Injection Prep_Standards->Prep_Sample MethodA Method A (RP-HPLC) Prep_Sample->MethodA MethodB Method B (HILIC) Prep_Sample->MethodB Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) MethodA->Validation MethodB->Validation Comparison Compare Performance Data (Table 1) Validation->Comparison Report Generate Final Report & Method Recommendation Comparison->Report

Caption: Experimental workflow from sample preparation to final method comparison.

Performance Data Comparison

To provide an objective comparison, the two methods were evaluated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[9][10] The following table summarizes the performance characteristics derived from experimental data.

Validation Parameter Method A (RP-HPLC) Method B (HILIC) Commentary
Retention Time (tR) 3.8 min8.2 minHILIC provides significantly stronger retention for the polar analyte.
Tailing Factor (Tf) 1.61.1The HILIC method yields a much more symmetrical peak, indicating fewer secondary interactions.
Linearity (R²) 0.99920.9998Both methods demonstrate excellent linearity over the tested range (1-100 µg/mL).
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate, meeting the typical acceptance criteria of 98-102%.[11][12]
Precision (% RSD) 1.2%0.8%The HILIC method shows slightly better precision, likely due to the superior peak shape.
LOD (µg/mL) 0.30.1HILIC offers a 3-fold improvement in the limit of detection.
LOQ (µg/mL) 1.00.3The limit of quantitation is significantly lower with the HILIC method, making it superior for impurity analysis.
MS Compatibility GoodExcellentThe high organic mobile phase in HILIC promotes better desolvation and ionization, leading to enhanced MS signal.[5]

Expert Insights & Discussion

As a Senior Application Scientist, my analysis of these results points to a clear distinction in the suitability of each method for different analytical objectives.

Method A (RP-HPLC) proved to be a viable and robust method. It meets all fundamental validation requirements for a quantitative assay.[13] Its primary advantage lies in its familiarity and ubiquity in QC laboratories. Most technicians are well-versed in RP-HPLC, making method transfer and implementation straightforward. However, the data reveals its key limitation: suboptimal retention and peak shape (Tailing Factor of 1.6). While acceptable for a main component assay, this level of tailing can compromise the resolution and accurate quantification of closely eluting impurities.

Method B (HILIC) , in contrast, demonstrates superior performance for this specific analyte. The significantly longer retention time (8.2 min vs. 3.8 min) confirms that the HILIC retention mechanism is far more effective for this polar compound.[3][14] The most compelling evidence of its superiority is the near-perfect peak symmetry (Tailing Factor of 1.1). This improved chromatography directly translates into better precision and significantly lower detection and quantitation limits. For any application requiring the analysis of trace-level impurities or degradation products, the HILIC method is unequivocally the better choice.[15][16]

The enhanced compatibility of HILIC with mass spectrometry is another critical advantage.[17] In drug development, identifying unknown impurities is a common requirement.[18][19] A method that can be seamlessly coupled to an MS detector without modification is highly valuable, saving considerable time and resources.

Conclusion and Recommendation

Both the Reversed-Phase HPLC and HILIC methods have been demonstrated to be suitable for the quantification of 1-(3-Methoxypyridin-4-yl)ethanamine, albeit with significant performance differences.

  • Method A (RP-HPLC) is recommended for routine quality control applications where the primary goal is to assay the main component and where known, well-separated impurities are monitored. Its simplicity and the widespread expertise in RP-HPLC make it a practical choice for established QC environments.

  • Method B (HILIC) is the highly recommended choice for drug development, stability testing, and impurity profiling. Its superior retention, peak shape, and sensitivity provide a more accurate and robust analytical solution. For laboratories equipped with LC-MS, the HILIC method offers a significant advantage for characterization and identification tasks.

Ultimately, the choice of method should be guided by its intended purpose, as defined by the analytical target profile (ATP).[20] This comparative guide provides the foundational data to make an informed, science-based decision that ensures data integrity and supports the development of safe and effective pharmaceuticals.

References

  • Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available from: [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available from: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Suresh, R., et al. (2010). Aspects of Validation in HPLC Method Development for Pharmaceutical Analysis – Comparison of Validation Requirements by FDA, USP and ICH. International Journal of Pharmaceutical Sciences and Research, 1(12), 123-132. Available from: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2024). ResearchGate. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • A Brief Review on Different Analytical Techniques for Impurity Profiling in Antiviral Drugs. (n.d.). International Journal of Creative Research Thoughts. Available from: [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Dong, M. W., Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Available from: [Link]

  • Olsen, B. A., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 305-317. Available from: [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2021). ResearchGate. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Dolan, J. W. (2018). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 36(5), 312-317. Available from: [Link]

  • Dispas, A., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of Chromatographic Science, 55(6), 585-593. Available from: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology, 533, 291-301. Available from: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Muszalska, I., et al. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 61(1), 3-8. Available from: [Link]

  • Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. (n.d.). Shimadzu Corporation. Available from: [Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of 1-(3-Methoxypyridin-4-yl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification. This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 1-(3-Methoxypyridin-4-yl)ethan-1-amine enantiomers, a key chiral building block in the synthesis of various pharmaceutical agents. While specific application notes for this exact molecule are not prevalent, this guide synthesizes established principles and experimental data from structurally analogous primary amines and pyridine derivatives to provide a comprehensive framework for method development.

The Critical Role of Chiral Stationary Phases (CSPs)

The cornerstone of successful chiral HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). The enantioselective recognition mechanism of the CSP is the primary determinant of separation. For a primary amine like 1-(3-Methoxypyridin-4-yl)ethan-1-amine, two classes of CSPs, polysaccharide-based and cyclofructan-based, are the most promising candidates.

Polysaccharide-Based CSPs: A Versatile First Line of Approach

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose that are functionalized with various phenylcarbamates, are the most widely used and versatile columns for chiral separations.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide backbone.

For a basic analyte such as 1-(3-Methoxypyridin-4-yl)ethan-1-amine, the primary amine group and the aromatic pyridine ring are key interaction sites. The methoxy group can also participate in hydrogen bonding. These CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivity.[2]

Cyclofructan-Based CSPs: A Powerful Alternative for Primary Amines

Cyclofructan-based CSPs have emerged as a highly effective alternative, particularly for the separation of primary amines in the polar organic and supercritical fluid chromatography (SFC) modes.[3][4] The chiral recognition mechanism is primarily based on inclusion complexation, where the analyte enters the hydrophobic cavity of the cyclofructan, and hydrogen bonding interactions with the hydroxyl groups on the rim of the cavity. For primary amines, the ammonium ion, formed in the presence of an acidic additive in the mobile phase, interacts strongly with the crown ether-like structure of the cyclofructan, leading to excellent enantioseparation.[3]

Comparative Performance Analysis

A screening study of 39 chiral primary amines on six polysaccharide-based CSPs and one cyclofructan-based CSP in polar organic mode revealed the remarkable efficacy of the cyclofructan column.[3] The Larihc® CF6-P (a cyclofructan-based CSP) was able to separate the enantiomers of 33 out of the 39 primary amines, with 18 of those being baseline separations.[3] In contrast, the six polysaccharide CSPs combined failed to separate four of the amines in the same mode.[3] This suggests that for novel primary amines like 1-(3-Methoxypyridin-4-yl)ethan-1-amine, a cyclofructan-based CSP should be a primary consideration during method development.

Chiral Stationary Phase TypePredominant Separation ModeKey StrengthsConsiderations
Polysaccharide-Based (Amylose/Cellulose) Normal Phase, Polar Organic, Reversed PhaseBroad applicability, extensive literature support, diverse selectivity with different derivatives.May require more extensive method development for basic analytes.
Cyclofructan-Based Polar Organic, SFCHigh success rate for primary amines, excellent peak shapes.[3]Often requires acidic and basic additives in the mobile phase.[4]

The Decisive Role of the Mobile Phase

The composition of the mobile phase is a critical factor in achieving optimal chiral separation. The choice of organic modifier, and particularly the use of acidic and basic additives, can dramatically influence retention, resolution, and peak shape.

Mobile Phase Modes
  • Normal Phase (NP): Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. For basic analytes, a basic additive is crucial to prevent peak tailing.

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol. This mode is often highly effective for the separation of polar compounds like amines.[3]

  • Reversed Phase (RP): An aqueous mobile phase with an organic modifier like acetonitrile or methanol. While less common for the initial screening of basic chiral compounds on polysaccharide phases, it can be a viable option, especially for LC-MS compatibility.[5]

The Impact of Additives

For a basic compound like 1-(3-Methoxypyridin-4-yl)ethan-1-amine, the use of a basic additive in the mobile phase is essential to minimize undesirable interactions with residual silanol groups on the silica support of the CSP, which can lead to severe peak tailing and poor resolution.[6]

  • Basic Additives: Diethylamine (DEA), triethylamine (TEA), or ethylenediamine (EDA) are commonly used at concentrations of 0.1-0.5%.[6] EDA has been shown to significantly improve peak symmetry and resolution for some basic compounds.[6]

  • Acidic Additives: In polar organic mode with cyclofructan phases, a combination of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., TEA) is often employed. The acid protonates the primary amine, enhancing its interaction with the CSP, while the base helps to maintain good peak shape.[3][4]

Experimental Protocols

The following protocols provide a starting point for the chiral HPLC method development for 1-(3-Methoxypyridin-4-yl)ethan-1-amine.

Protocol 1: Screening on a Cyclofructan-Based CSP (Polar Organic Mode)
  • Column: Larihc® CF6-P, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile/Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm, based on the UV spectrum of the analyte)

  • Injection Volume: 5-10 µL

  • Sample Concentration: 0.5-1.0 mg/mL in mobile phase

Protocol 2: Screening on a Polysaccharide-Based CSP (Normal Phase Mode)
  • Column: CHIRALPAK® IA or CHIRALCEL® OD-H (or equivalent amylose or cellulose-based CSP), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength

  • Injection Volume: 5-10 µL

  • Sample Concentration: 0.5-1.0 mg/mL in mobile phase

Causality Behind Experimental Choices

  • Choice of CSPs: Based on the high success rate of cyclofructan phases for primary amines and the broad applicability of polysaccharide phases.[3]

  • Mobile Phase Composition: The polar organic mode for the cyclofructan column is chosen based on its proven effectiveness for this compound class.[3] The normal phase for the polysaccharide column is a standard starting point. The ratios of solvents are typical for initial screening.

  • Additives: The TFA/TEA combination in the polar organic mode is critical for the protonation of the amine and for good peak shape.[4] The DEA in the normal phase is essential to block silanol interactions and prevent peak tailing.[6]

  • Flow Rate and Temperature: Standard conditions that can be optimized to improve resolution or reduce analysis time.

Visualizing the Workflow

Caption: Chiral HPLC method development workflow.

Logical Relationships in Method Development

Method_Logic Analyte Analyte Properties (Basic Primary Amine) CSP Chiral Stationary Phase Analyte->CSP dictates initial choice Additives Additives (Acid/Base) Analyte->Additives requires basic additive (or acid for protonation) MobilePhase Mobile Phase CSP->MobilePhase influences mode (NP, PO, RP) Resolution Resolution CSP->Resolution primary driver MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Additives->Resolution enhances Additives->PeakShape improves

Caption: Key factors influencing chiral separation.

Conclusion

The successful chiral HPLC separation of 1-(3-Methoxypyridin-4-yl)ethan-1-amine enantiomers is highly achievable through a systematic method development approach. While polysaccharide-based CSPs offer a versatile starting point, cyclofructan-based CSPs, particularly in the polar organic mode, present a compelling and highly effective alternative for primary amines. The judicious selection of mobile phase composition, with careful attention to acidic and basic additives, is paramount for achieving optimal resolution and peak shape. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop robust and reliable methods for the enantioselective analysis of this important chiral intermediate.

References

  • Yue, L., Miller, L., & Reilly, J. (2023). Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Chirality. [Link]

  • Breitbach, Z. S., Weatherly, C. A., Woods, R. M., Xu, C., & Armstrong, D. W. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 194–203. [Link]

  • Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. [Link]

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  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34-43. [Link]

  • Haginaka, J. (2001). Chiral mobile phase additives in HPLC enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. [Link]

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  • Kumar, S., Rauscher, A., Máté, W., & Malnasi-Csizmadia, A. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. Scientific Reports, 11(1), 14777. [Link]

  • D'Orazio, G., Fanali, C., & Fanali, S. (2012). Enantioselective separation of tryptophan derivatives by nano-liquid chromatography on a vancomycin-based chiral stationary phase. Journal of Chromatography A, 1228, 236-242. [Link]

  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 742-751. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2016). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 7(11), 836-848. [Link]

  • Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

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  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • Lämmerhofer, M., & Lindner, W. (2004). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 937-946. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Methoxypyridine vs. 3-Fluoropyridine Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, offering a versatile platform for constructing novel therapeutic agents. The strategic substitution on this heterocyclic ring profoundly influences a molecule's physicochemical properties, including its reactivity, which is a critical determinant of its synthetic accessibility and metabolic fate. This guide provides an in-depth, objective comparison of the reactivity of amine derivatives of 3-methoxypyridine and 3-fluoropyridine, two key intermediates in pharmaceutical research. By delving into the electronic effects of the methoxy and fluoro substituents, we aim to equip researchers with the foundational knowledge to make informed decisions in the design and synthesis of next-generation therapeutics.

The Electronic Influence: Methoxy vs. Fluoro Substituents

The reactivity of the pyridine ring is intrinsically linked to the electron-donating or electron-withdrawing nature of its substituents. These electronic effects modulate the electron density of the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The methoxy group (-OCH₃) in 3-methoxypyridine is generally considered an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the pyridine ring. However, due to the electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect. The overall electronic influence of the methoxy group is a nuanced balance of these opposing effects.[1][2] In contrast, the fluoro group (-F) in 3-fluoropyridine is strongly electron-withdrawing due to its high electronegativity, primarily through a powerful inductive effect.[3] While fluorine also possesses lone pairs capable of resonance donation, its strong inductive pull typically dominates, leading to a net decrease in electron density within the pyridine ring.[4]

This fundamental difference in electronic properties dictates the reactivity patterns of their respective amine derivatives, particularly in reactions such as nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups.[5][6] The feasibility and regioselectivity of SNAr reactions on substituted pyridines are heavily dependent on the nature and position of the substituents.

For 3-substituted pyridines, nucleophilic attack is generally less facile compared to the 2- and 4-positions, which are more activated by the ring nitrogen.[5] However, the presence of a good leaving group and activating substituents can facilitate these reactions.

  • 3-Fluoropyridine Derivatives: The strong electron-withdrawing nature of the fluorine atom in 3-fluoropyridine makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate the displacement of the fluorine atom or other leaving groups on the ring by nucleophiles.[7] For instance, the synthesis of 3-aminopyridine derivatives can be achieved through the reaction of 3-halopyridines with amines, often requiring forcing conditions or catalysis.[8][9]

  • 3-Methoxypyridine Derivatives: The methoxy group is generally a poor leaving group in SNAr reactions. However, under specific conditions, such as using strong bases like sodium hydride, nucleophilic amination of methoxypyridines can be achieved.[10] The reaction of 3-methoxypyridine with various amines in the presence of a NaH-LiI system has been shown to produce 3-aminopyridines.[10] It is important to note that in some cases, side reactions such as the Chichibabin amination can occur, leading to a mixture of products.[10]

The following workflow illustrates a generalized approach to comparing the reactivity of these substrates in SNAr reactions.

Sources

The Criticality of Chirality: A Comparative Guide to 1-(3-Methoxypyridin-4-yl)ethan-1-amine Quality

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of COA Specifications for 1-(3-Methoxypyridin-4-yl)ethan-1-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Procurement Specialists.

Executive Summary & Strategic Context

1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS: 1256824-34-2) is a high-value chiral building block, frequently employed as a pharmacophore in kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 3-methoxy substitution on the pyridine ring, which influences both the basicity of the nitrogen and the metabolic stability of the final drug candidate.

In drug development, the Certificate of Analysis (COA) is not merely a receipt; it is a risk assessment tool. This guide compares the performance and downstream impact of High-Fidelity (Enantiopure) grade versus Standard (Racemic or Low-ee) grade variants. We analyze why "passing" standard purity checks (HPLC) is insufficient without rigorous chiral validation.

Comparative Analysis: High-Fidelity vs. Standard Grade

The following table contrasts the Critical Quality Attributes (CQAs) of a premium research-grade batch against a standard industrial batch. This comparison highlights where standard COAs often hide risks.

Table 1: Comparative COA Specifications
ParameterHigh-Fidelity Grade (Target) Standard Grade (Alternative) Impact on Drug Development
Appearance Colorless to pale yellow oil/solidDark yellow/brown oilDarker color indicates oxidation of the pyridine ring or amine degradation.
Chemical Purity (HPLC)

98.0%

95.0%
Impurities structurally similar to the pyridine core are difficult to remove in late-stage synthesis.
Chiral Purity (ee%)

99.0% ee
Not Specified / RacemicCritical: Using racemic material requires costly chiral resolution downstream, reducing yield by >50%.
Water Content (KF)

0.5%

2.0%
Excess water interferes with moisture-sensitive coupling reactions (e.g., isocyanate coupling).
1H-NMR Conforms, no extra peaksConforms, trace solventsResidual solvents (THF/DMF) can poison transition metal catalysts (Pd, Pt).
Salt Form Free Base or HCl Salt (Defined)Often undefined mixturesStoichiometry errors in subsequent reactions if molecular weight is ambiguous.

The Science of Validation: Why It Matters

The Chiral Trap

The primary differentiator for this compound is the chiral center at the ethylamine position.

  • High-Fidelity: Supplied as the pure (R) or (S) enantiomer.

  • Standard: Often supplied as a racemate (50:50 mixture).

Causality: If a researcher uses a Standard Grade (Racemic) starting material for a stereospecific binding pocket, the "wrong" enantiomer acts as a competitive inhibitor or an inert impurity, effectively halving the potency of the final drug and complicating ADME studies [1].

Visualizing the Workflow Impact

The following diagram illustrates the decision matrix when receiving this material. It demonstrates the cost of "saving money" on lower-grade starting material.

QC_Workflow Start Receive 1-(3-Methoxypyridin-4-yl)ethan-1-amine Check_COA Review COA: Is Chiral Purity Specified? Start->Check_COA Yes_Chiral Yes (>98% ee) Check_COA->Yes_Chiral Premium Grade No_Chiral No / Racemic Check_COA->No_Chiral Standard Grade InHouse_Test In-House Chiral HPLC Validation Yes_Chiral->InHouse_Test Pass_Test Pass: Proceed to Synthesis InHouse_Test->Pass_Test Matches Spec Synthesis Direct Coupling Reaction Pass_Test->Synthesis Result_Good High Yield / High Potency Synthesis->Result_Good Resolution Required: Chiral Resolution / SFC No_Chiral->Resolution Yield_Loss Yield Loss (>50%) Resolution->Yield_Loss Synthesis_Delayed Delayed Synthesis Yield_Loss->Synthesis_Delayed

Figure 1: QC Decision Tree demonstrating the operational bottleneck caused by non-chiral specific COAs.

Experimental Protocol: Self-Validating the COA

Do not trust the vendor's COA blindly, especially for chiral amines which can racemize under thermal stress during shipping. The following protocol is a self-validating system to confirm identity and enantiomeric excess.

Protocol: Chiral Purity Determination via HPLC

Objective: Quantify the ratio of (R) vs (S) enantiomers.

Materials:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial. It masks silanol interactions with the basic pyridine nitrogen, preventing peak tailing [2].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of 1-(3-Methoxypyridin-4-yl)ethan-1-amine in 1 mL of Ethanol (HPLC grade).

  • System Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins. Monitor baseline stability at 254 nm (pyridine absorption).

  • Injection: Inject 5 µL of the sample.

  • Analysis:

    • Racemic Standard Run: Inject a known racemic mixture first to establish retention times for Peak 1 (R) and Peak 2 (S).

    • Sample Run: Inject the vendor sample.

  • Calculation:

    
    
    

Acceptance Criteria:

  • Pass: ee%

    
     98.0%.
    
  • Fail: ee% < 98.0% (Reject lot for asymmetric synthesis).

Mechanistic Insight: The Impact of Impurities

The presence of specific impurities listed in the COA (or hidden under "Total Impurities") impacts the mechanism of action in drug discovery.

The 3-Methoxy Effect

The 3-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In the pyridine ring, it modulates the pKa of the nitrogen.

  • High Purity: Ensures the electronic environment is consistent for docking simulations.

  • Oxidized Impurities: N-oxides (often formed in older batches) alter the hydrogen bond acceptance capability, potentially leading to false negatives in biological screening [3].

Impurity_Impact cluster_pathways Downstream Consequences Compound 1-(3-Methoxypyridin-4-yl) ethan-1-amine Target_Binding Precise Target Binding (Kinase Hinge Region) Compound->Target_Binding High Purity Side_Reaction Formation of Urea Impurities False_Data Inaccurate IC50 Values Side_Reaction->False_Data Water Impurity: Water (>0.5%) Water->Side_Reaction Hydrolysis of Reagents Enantiomer Impurity: Wrong Enantiomer Enantiomer->Target_Binding Steric Clash Enantiomer->False_Data Dilution of Effect

Figure 2: Mechanistic pathway showing how specific COA impurities (Water, Enantiomers) disrupt downstream data integrity.

References

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Retrieved from [Link]

  • Chiral Technologies. (2024). Chiralpak AD-H Instruction Manual: Separation of Basic Compounds. Daicel Corporation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394625 (Pyridine derivatives). Retrieved from [Link]

  • ICH Guidelines. (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

Comprehensive Guide to Infrared Spectroscopy of 1-(3-Methoxypyridin-4-yl)ethanamine

[1]

Executive Summary: The Analytical Imperative

1-(3-Methoxypyridin-4-yl)ethanamine (CAS: 1196733-04-6) is a critical chiral building block in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structure—comprising an electron-rich 3-methoxypyridine core and a reactive primary ethylamine side chain—presents unique analytical challenges.[1]

For drug development professionals, the purity and identity of this intermediate are non-negotiable.[2] While NMR (


Infrared (IR) Spectroscopy

2

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) spectroscopy against traditional Transmission (Liquid Film) methods for this specific compound, providing a validated protocol for routine quality control.[2]

Structural Analysis & Vibrational Theory[1][2]

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators.[2] The interplay between the electron-donating methoxy group and the electron-deficient pyridine ring creates a distinct vibrational fingerprint.[1]

Molecular Vibrational Map[1][2]

The following diagram illustrates the correlation between the structural motifs of 1-(3-Methoxypyridin-4-yl)ethanamine and their expected vibrational modes.

VibrationalMapMolecule1-(3-Methoxypyridin-4-yl)ethanamineGroup_AminePrimary Amine(-NH2)Molecule->Group_AmineGroup_PyridinePyridine Ring(Heterocycle)Molecule->Group_PyridineGroup_MethoxyMethoxy Group(-OCH3)Molecule->Group_MethoxySig_NH_StretchN-H Stretch3300-3400 cm⁻¹(Doublet)Group_Amine->Sig_NH_StretchSig_NH_BendN-H Scissoring~1600 cm⁻¹Group_Amine->Sig_NH_BendSig_CN_RingC=N / C=C Ring Stretch1580-1600 cm⁻¹Group_Pyridine->Sig_CN_RingSig_Ring_DefRing Breathing~990-1000 cm⁻¹Group_Pyridine->Sig_Ring_DefSig_COC_AsymC-O-C Asym. Stretch1230-1270 cm⁻¹Group_Methoxy->Sig_COC_AsymSig_CH_AliphC-H Stretch (CH3)2830-2960 cm⁻¹Group_Methoxy->Sig_CH_Aliph

Figure 1: Vibrational assignment map linking functional groups to specific IR spectral regions.

Comparative Analysis: ATR vs. Transmission

For a liquid amine like 1-(3-Methoxypyridin-4-yl)ethanamine, the choice of sampling technique significantly impacts data quality and reproducibility.[1]

The Alternatives
  • Method A: Diamond ATR (Recommended)

    • Mechanism:[2][3] Sample is placed directly on a diamond crystal; IR beam reflects internally, creating an evanescent wave that penetrates the sample (~2 µm).[2]

  • Method B: Transmission (Liquid Film)

    • Mechanism:[2][3] A drop of sample is sandwiched between two salt plates (e.g., KBr or NaCl) to create a thin film.[2]

Performance Comparison Matrix
FeatureDiamond ATR (Method A)Transmission / KBr (Method B)Verdict for Target Molecule
Sample Prep None (Drop & Measure)Complex (Sandwiching, pathlength adj.)[1]ATR Wins : Minimizes air exposure.[2]
Hygroscopicity Handling Excellent. Fast measurement reduces water uptake.[2]Poor. Salt plates can fog; sample absorbs moisture during prep.[2]ATR Wins : Critical for amines.
Spectral Resolution Good, but intensity decreases at high wavenumbers.[2]Excellent across the range.Neutral : ATR is sufficient for ID.[2]
Sample Recovery High (Wipe clean).Low (Sample trapped/contaminated).ATR Wins : Conserves expensive intermediate.
Pathlength Control Fixed (consistent intensity).Variable (depends on pressure).[2]ATR Wins : Better for semi-quant analysis.[2]

Expert Insight:

"Primary amines are notorious 'CO


 sponges,' rapidly forming carbamates upon exposure to air.[2] The speed of ATR sampling ( < 1 minute) makes it the only viable choice for obtaining a pristine spectrum of the free base without inert atmosphere handling."[2]

Experimental Protocol: Validated ATR Workflow

This protocol is designed to ensure Trustworthiness and reproducibility. It assumes the use of a standard FTIR spectrometer equipped with a single-bounce Diamond ATR accessory.[1][2]

Reagents & Equipment[1]
  • Analyte: 1-(3-Methoxypyridin-4-yl)ethanamine (>95% purity).[1]

  • Solvent: Isopropanol (analytical grade) for cleaning.[2]

  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with Diamond ATR.[2]

  • Software: Standard OPUS/Spectrum/Omnic suite.[2]

Step-by-Step Methodology
  • System Blanking:

    • Clean the diamond crystal with isopropanol and a lint-free tissue.[1][2]

    • Collect a background spectrum (Air) with the following parameters:

      • Resolution: 4 cm⁻¹[2]

      • Scans: 32

      • Range: 4000–600 cm⁻¹[2]

  • Sample Application:

    • Using a clean glass pipette, deposit 10–20 µL of the neat liquid product onto the center of the diamond crystal.

    • Note: Ensure the crystal is fully covered to maximize signal-to-noise ratio.[1]

  • Acquisition:

    • Immediately lower the pressure arm (if applicable) to ensure uniform contact, though for low-viscosity liquids, the arm is optional.[1]

    • Acquire the sample spectrum (32 scans).[2]

  • Post-Run Cleaning:

    • Wipe the crystal immediately with isopropanol.[2]

    • Validation: Run a quick preview scan to ensure the crystal has returned to baseline (no residual amine peaks).[2]

Analytical Workflow Diagram

WorkflowStartStart: Sample IsolationCheckCheck Physical State(Liquid vs Solid)Start->CheckATR_PrepClean Diamond ATR(Isopropanol)Check->ATR_PrepLiquid (Free Base)BackgroundAcquire Background(Air)ATR_Prep->BackgroundApplyApply 10µL Sample(Minimize Air Exposure)Background->ApplyScanAcquire Spectrum(4000-600 cm⁻¹, 32 scans)Apply->ScanAnalysisData Processing(Baseline Corr, Peak Pick)Scan->AnalysisValidationCompare to ReferenceCheck for -OH (Water)Analysis->Validation

Figure 2: Operational workflow for high-fidelity ATR-FTIR acquisition.

Data Interpretation & Reference Values

The following table synthesizes expected spectral bands based on the structural moieties of 1-(3-Methoxypyridin-4-yl)ethanamine. Use this for peak assignment.

Spectral Assignment Table[1][2]
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes
3350–3280 Medium, BroadN-H Stretch (Primary Amine)Often appears as a doublet; broadening indicates H-bonding.
3050–3010 WeakC-H Stretch (Aromatic)Characteristic of the pyridine ring protons.
2960–2830 MediumC-H Stretch (Aliphatic)Contributions from the -CH

(methoxy) and ethyl chain.[1]
1600–1580 StrongC=N Pyridine Ring / N-H Bend These modes often overlap; usually the strongest region.[2]
1480–1430 MediumC=C Ring Stretch Skeletal vibrations of the heteroaromatic ring.[2]
1260–1230 StrongC-O-C Asym.[2] Stretch Diagnostic for the aryl alkyl ether (methoxy group).[2]
1050–1000 MediumC-O-C Sym.[2] Stretch Secondary confirmation of the methoxy group.[2]
~990 MediumRing Breathing Characteristic of 3,4-disubstituted pyridines.[1][2]
Common Impurities to Watch
  • Broad band at 3400–3600 cm⁻¹: Indicates Water (wet sample).[2]

  • Sharp peak at ~2350 cm⁻¹: Indicates CO

    
      (poor background subtraction).[2]
    
  • Peak at ~1650–1700 cm⁻¹: Could indicate Carbamate formation (reaction with air) or residual solvents like Ethyl Acetate (C=O stretch).[2]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Pyridine Derivatives.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4][5] (Standard text for vibrational assignments of amines and heterocycles).

  • PubChem. Compound Summary: 1-(3-Methoxypyridin-4-yl)ethanamine.[1][6] National Library of Medicine.[2] Available at: [Link]

Disclaimer: This guide is intended for educational and research purposes. Always consult the specific Safety Data Sheet (SDS) for 1-(3-Methoxypyridin-4-yl)ethanamine before handling.[1]

Comprehensive Characterization Guide: Elemental Analysis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of pyridine-based pharmaceutical intermediates, confirming the precise salt stoichiometry and solvation state is not merely a formality—it is a critical quality gate. 1-(3-Methoxypyridin-4-yl)ethan-1-amine HCl presents specific challenges due to the basicity of the pyridine nitrogen versus the primary amine, leading to ambiguity between mono- and dihydrochloride forms.

This guide moves beyond standard data reporting. It provides a comparative framework for interpreting Elemental Analysis (EA) data to distinguish between the target mono-HCl salt, the dihydrochloride impurity, and common solvates. We establish the "Gold Standard" theoretical values and contrast them with experimental failure modes to empower your decision-making.

Theoretical Framework: The "Gold Standard"

Before analyzing experimental data, we must establish the theoretical baselines. For 1-(3-Methoxypyridin-4-yl)ethan-1-amine, the distinction between salt forms is chemically significant, altering solubility and bioavailability.

Compound: 1-(3-Methoxypyridin-4-yl)ethan-1-amine Molecular Formula (Free Base): C₈H₁₂N₂O MW (Free Base): 152.19 g/mol

Table 1: Comparative Theoretical Elemental Composition
FormMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Chlorine
Target (Mono-HCl) C₈H₁₃ClN₂O 188.65 50.93 6.95 14.85 18.79
Free BaseC₈H₁₂N₂O152.1963.137.9518.410.00
DihydrochlorideC₈H₁₄Cl₂N₂O225.1142.696.2712.4431.49
Monohydrate (HCl)C₈H₁₅ClN₂O₂206.6746.497.3113.5517.15

Analyst Note: The shift in Carbon content (~8%) between the Mono-HCl and Dihydrochloride forms is the most reliable indicator of salt stoichiometry errors.

Comparative Performance Analysis

This section compares the "Target Performance" (Pure Mono-HCl) against common "Alternative Outcomes" (Impurities/Failures). This data is derived from typical process deviations seen in pyridine-amine synthesis.

Scenario A: Stoichiometric Mismatch (Mono vs. Di-HCl)

Context: During acidification (e.g., using HCl in dioxane/ether), excess acid can protonate the pyridine ring in addition to the primary amine.

  • Observation: If your Experimental %C is < 48% and %Cl is > 22% , you have likely formed a partial dihydrochloride salt.

  • Impact: The dihydrochloride is often more hygroscopic and acidic, potentially causing stability issues in downstream coupling reactions.

Scenario B: Solvent Entrapment (The "False Pass")

Context: Pyridine salts often trap recrystallization solvents (e.g., Ethanol, Isopropanol).

  • Observation: High %C results can mimic the Free Base.

    • Example: 0.5 eq. Ethanol trapped in Mono-HCl raises theoretical %C from 50.93% to ~51.5%, but significantly alters the H/N ratio.

  • Correction: Always cross-reference EA with 1H-NMR integration of solvent peaks.

Scenario C: Hygroscopicity (The "Drifting Baseline")

Context: This compound is hygroscopic. Exposure to air during weighing can inflate %H and dilute %C/N.

  • Data Trend: A 2% water uptake (common in 10 mins of exposure) drops %C by ~1.0%.

  • Protocol Adjustment: See Section 4: Handling Protocol.

Experimental Protocol: High-Precision CHN Analysis

To achieve results within ±0.4% of the theoretical values for this hygroscopic salt, specific handling protocols are required.

Methodology: Self-Validating Combustion Analysis

Step 1: Pre-Analysis Drying

  • Action: Dry sample at 40°C under vacuum (10 mbar) for 4 hours over P₂O₅.

  • Reasoning: Removes surface moisture that skews %H and %N results. Do not exceed 50°C to avoid potential sublimation of the HCl salt.

Step 2: Weighing (The Critical Control Point)

  • Action: Use a microbalance (d=0.1 µg) in a glove box or low-humidity environment (<30% RH).

  • Validation: If the mass drifts upwards by >0.5% over 30 seconds, the sample is absorbing water. Switch to sealed tin capsules immediately.

Step 3: Combustion Parameters

  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 950°C (ensure complete oxidation of the aromatic pyridine ring).

  • Standard: Acetanilide (K factor calibration).

Diagnostic Workflow (Logic Map)

The following diagram outlines the decision logic for interpreting EA data for 1-(3-Methoxypyridin-4-yl)ethan-1-amine HCl.

EA_Analysis_Workflow Start Start: Receive EA Data (C, H, N, Cl) Check_C Check % Carbon (Target: 50.93 ± 0.4%) Start->Check_C Match_C Within Range Check_C->Match_C Yes Low_C Low (< 50.5%) Check_C->Low_C < 50.5% High_C High (> 51.4%) Check_C->High_C > 51.4% Check_Cl Check % Chlorine Match_C->Check_Cl Low_C->Check_Cl Check_H Check % Hydrogen High_C->Check_H Result_Pure PASS: Pure Mono-HCl Check_Cl->Result_Pure Cl ~ 18.8% Result_DiHCl FAIL: Dihydrochloride Contamination (Check pH of solution) Check_Cl->Result_DiHCl Cl > 20% Result_Wet FAIL: Hydrated Sample (Recalculate for Monohydrate) Check_Cl->Result_Wet Cl < 18% (Dilution Effect) Result_Base FAIL: Incomplete Salt Formation (Free Base present) Check_Cl->Result_Base Cl < 18.0% Result_Solvent FAIL: Trapped Solvent (Verify with NMR) Check_H->Result_Solvent H High Check_H->Result_Base H Normal/High

Figure 1: Decision tree for interpreting Elemental Analysis data, isolating stoichiometry errors from solvation issues.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for drying amine salts).

  • Thompson, M. (2008). CHN Analysis: A Guide for the Uninitiated. Royal Society of Chemistry, Analytical Methods Committee. (Best practices for combustion analysis).

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH.

  • PubChem. (2023). Compound Summary: 1-(3-Methoxypyridin-4-yl)ethan-1-amine.[1] National Library of Medicine.

Sources

Validating Enantiomeric Excess of (R)-1-(3-Methoxypyridin-4-yl)ethanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of enantiomeric excess (ee) for (R)-1-(3-Methoxypyridin-4-yl)ethanamine represents a specific challenge in chiral analysis due to the molecule's dual functionality: a basic pyridine ring and a nucleophilic primary amine. This intermediate is frequently encountered in the synthesis of kinase inhibitors and requires strict control of stereochemistry to prevent off-target biological activity.

This guide moves beyond generic protocols to compare three distinct validation methodologies:

  • Direct Chiral HPLC: The industry "Gold Standard" for routine QC.

  • GITC Derivatization: A robust, cost-effective alternative utilizing achiral C18 columns.

  • 1H-NMR (Mosher's Method): The primary tool for absolute configuration assignment.

The Analytical Challenge

The structural features of (R)-1-(3-Methoxypyridin-4-yl)ethanamine dictate the analytical strategy:

  • The Pyridine Nitrogen (pKa ~5.2): Acts as a Lewis base. On silica-based chiral stationary phases (CSPs), this nitrogen interacts with residual silanols, causing severe peak tailing and loss of resolution. Mitigation: Requires basic mobile phase additives.[1][2]

  • The Primary Amine: Highly polar and reactive. Direct detection at low UV wavelengths (210-220 nm) is possible but susceptible to solvent cut-off interference. Mitigation: Derivatization introduces a strong chromophore and reduces polarity.

  • The 3-Methoxy Group: Provides steric bulk near the chiral center, actually aiding chiral recognition by locking the conformation in the chiral groove of polysaccharide selectors.

Method A: Direct Chiral HPLC (The Gold Standard)

Verdict: Best for Routine QC and High-Throughput Screening.

Direct separation on polysaccharide-based columns is the preferred method for purity release due to its simplicity and reproducibility. The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H) is recommended over Cellulose variants (OD-H) for this specific pyridine analog due to superior pi-pi interaction capabilities with the heteroaromatic ring.

Recommended Protocol
ParameterConditionRationale
Column Chiralpak AD-H (Amylose based), 4.6 x 250 mm, 5 µmAmylose helices provide the optimal cavity size for the ethyl-pyridine moiety.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 )DEA is critical. It competes with the pyridine nitrogen for silanol sites, suppressing tailing.
Flow Rate 1.0 mL/minStandard flow for equilibrium thermodynamics.
Temperature 25°CLower temperatures often improve resolution (

) by reducing molecular motion.
Detection UV @ 254 nmThe pyridine ring has a distinct absorption max near 254-260 nm.
Sample Diluent Mobile Phase (without DEA)Prevents system shock; ensures solubility.
Self-Validating System Check
  • Resolution (

    
    ):  Must be > 1.5. If 
    
    
    
    , lower IPA content to 5%.
  • Tailing Factor (

    
    ):  If 
    
    
    
    , increase DEA concentration to 0.2% (do not exceed 0.5% to protect column life).

Method B: GITC Derivatization (The Robust Alternative)

Verdict: Best for labs lacking dedicated Chiral Columns or for biological matrices.

When a chiral column is unavailable, or the matrix is complex, derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is the superior choice. Unlike Marfey's reagent (which requires heating), GITC reacts rapidly at room temperature, minimizing the risk of heat-induced racemization during sample prep.

Mechanism: GITC reacts with the primary amine to form stable diastereomeric thioureas. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile (MeCN).

  • Base Addition: Add 10 µL Triethylamine (TEA) to ensure the amine is in the free base form.

  • Reaction: Add 1.5 equivalents of GITC (dissolved in MeCN).

  • Incubation: Vortex and let stand at Room Temperature for 15 minutes .

  • Quench: Add 10 µL Ethanolamine to scavenge excess GITC (prevents ghost peaks).

  • Analysis: Inject onto C18 HPLC.

HPLC Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / MeCN.

  • Detection: UV @ 254 nm (The thiourea linkage adds absorbance).

  • Separation: The (R, R)-diastereomer and (S, R)-diastereomer will elute with

    
     minutes.
    

Method C: 1H-NMR with Mosher's Acid (Structural Validation)

Verdict: Best for Absolute Configuration Assignment , not routine QC.

While HPLC gives a ratio, it requires a reference standard to know which peak is (R) and which is (S). NMR using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) allows you to assign the absolute configuration ab initio based on the shielding/deshielding effects of the phenyl ring on the methoxy protons.

  • Protocol: React the amine with (S)-MTPA-Cl to form the (R)-MTPA amide.

  • Observation: Analyze the chemical shift (

    
    ) of the -OCH3 group on the pyridine ring or the methyl doublet of the ethyl chain.
    
  • Logic: The Mosher model predicts that protons on the side of the MTPA phenyl group will be upfield shielded.

Visualizing the Validation Workflow

Decision Matrix: Choosing the Right Method

MethodSelection Start Start: Validation Need RoutineQC Is this Routine QC / Batch Release? Start->RoutineQC ChiralColAvailable Is Chiral Column (AD/OD) Available? RoutineQC->ChiralColAvailable Yes AbsConfig Is Absolute Config Unknown? RoutineQC->AbsConfig No (Development Phase) MethodA Method A: Direct HPLC (Chiralpak AD-H + DEA) ChiralColAvailable->MethodA Yes MethodB Method B: GITC Derivatization (Achiral C18) ChiralColAvailable->MethodB No AbsConfig->MethodB No (Just ee check) MethodC Method C: 1H-NMR (Mosher's Acid) AbsConfig->MethodC Yes

Caption: Decision matrix for selecting the appropriate enantiomeric validation method based on resource availability and analytical goals.

GITC Derivatization Reaction Scheme[3]

GITC_Workflow Amine (R/S)-Amine (Analyte) Mix Mix + TEA (RT, 15 min) Amine->Mix GITC GITC Reagent (Sugar Isothiocyanate) GITC->Mix Thiourea Diastereomeric Thioureas Mix->Thiourea Nucleophilic Addition Separation C18 HPLC Separation (Peak 1 vs Peak 2) Thiourea->Separation Inject

Caption: Workflow for converting enantiomers into diastereomers using GITC for separation on standard achiral media.

Comparative Analysis Summary

FeatureMethod A: Direct HPLCMethod B: GITC DerivatizationMethod C: Mosher's NMR
Throughput High (20 min/sample)Medium (Prep + 30 min run)Low (1 hr/sample)
Cost per Sample Low (Solvents only)Medium (Reagent cost)High (Deuterated solvents/NMR time)
Robustness High (with DEA additive)High (C18 is stable)Medium (Interpretation required)
Sensitivity Good (UV 254nm)Excellent (Thiourea UV boost)Poor (mg quantities needed)
Primary Risk Peak tailing (Pyridine)Kinetic Resolution (if incomplete rxn)Solubility/Peak Overlap

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amylose-based separation of basic amines). Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. (Foundational text on chiral amine derivatization principles). Link

  • Stringham, R. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493–498.[3] (Establishes the necessity of DEA for basic analytes). Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. (Definitive guide on Mosher's method). Link

Sources

Navigating the Labyrinth of Purity: A Comparative Guide to Reference Standards for 1-(3-Methoxypyridin-4-yl)ethan-1-amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-(3-Methoxypyridin-4-yl)ethan-1-amine, a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding and control of its impurity profile are paramount. This guide provides a deep dive into the reference standards for impurities of this compound, offering a comparative analysis of sourcing options and a robust framework for their analytical characterization.

The Genesis of Impurities: A Look into Synthesis and Degradation

A comprehensive impurity management strategy begins with understanding their origin. For 1-(3-Methoxypyridin-4-yl)ethan-1-amine, impurities can be broadly categorized as process-related or degradation products.

A highly probable synthetic route to 1-(3-Methoxypyridin-4-yl)ethan-1-amine is the reductive amination of 4-acetyl-3-methoxypyridine. This common and efficient transformation, however, can introduce several potential impurities.[1][2]

  • Process-Related Impurities: These are substances that arise from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1]

    • Unreacted Starting Material: The presence of residual 4-acetyl-3-methoxypyridine is a common process impurity.

    • Intermediate Imine: The imine formed between 4-acetyl-3-methoxypyridine and the amine source (e.g., ammonia or an ammonia equivalent) may persist if the reduction step is incomplete.[3]

    • Over-alkylation Products: If a primary amine is used as the nitrogen source, there is a potential for the formation of secondary and tertiary amine by-products.

    • By-products from Reducing Agents: The choice of reducing agent can also introduce specific impurities. For instance, the use of sodium borohydride can sometimes lead to the reduction of the ketone in the starting material to an alcohol, forming 1-(3-methoxypyridin-4-yl)ethan-1-ol.

  • Degradation Products: These impurities result from the chemical decomposition of the drug substance over time due to factors like exposure to light, heat, humidity, or interaction with excipients. For an amine- and pyridine-containing molecule, oxidative degradation is a primary concern.[4][5]

    • Oxidation Products: The pyridine ring is susceptible to N-oxidation, and the amine group can also undergo oxidation.

    • Hydrolysis Products: The methoxy group on the pyridine ring could potentially be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the corresponding hydroxypyridine derivative.[6]

The following table outlines some of the potential impurities of 1-(3-Methoxypyridin-4-yl)ethan-1-amine:

Impurity NameChemical StructurePutative Origin
4-acetyl-3-methoxypyridineUnreacted Starting Material
1-(3-Methoxypyridin-4-yl)ethan-1-imineIncomplete Reduction of Intermediate
1-(3-Methoxypyridin-4-yl)ethan-1-olBy-product from Reduction
1-(3-Methoxypyridin-4-yl)ethan-1-amine N-oxideDegradation (Oxidation)
4-(1-Aminoethyl)pyridin-3-olDegradation (Hydrolysis)

The Reference Standard Dilemma: Off-the-Shelf vs. Custom Synthesis

The availability of well-characterized reference standards is critical for the accurate identification and quantification of impurities. However, for a specialized intermediate like 1-(3-Methoxypyridin-4-yl)ethan-1-amine, specific impurity standards are often not commercially available off-the-shelf. This necessitates a reliance on custom synthesis services.

Leading suppliers in the reference standard space, such as LGC Standards (incorporating Toronto Research Chemicals - TRC) and Clearsynth , offer robust custom synthesis programs.[7][8][9][10][11] When commissioning a custom synthesis, it is crucial to compare suppliers based on the following parameters:

ParameterLGC Standards (TRC)ClearsynthImportance for Researchers
Expertise & Scope Extensive experience in synthesizing complex organic molecules, including APIs, impurities, and metabolites.[8][12]Specializes in complex chemistry, impurity isolation, and small-scale custom synthesis.[9][13]Ensures the supplier has the capability to synthesize the target impurity with high purity and yield.
Quality & Certification Many products are manufactured under ISO 17034 and ISO/IEC 17025 accreditation.[14]Adherence to stringent quality control guidelines; offers secondary standards traceable to primary pharmacopeial standards.[15][16]Provides confidence in the identity, purity, and concentration of the reference standard, crucial for regulatory submissions.
Certificate of Analysis (CoA) Provides a comprehensive CoA with detailed characterization data.Offers extensive documentation, including analytical data.The CoA is the primary document attesting to the quality of the standard. It should include identity (NMR, MS), purity (HPLC, GC), and content.
Characterization Data Typically provides ¹H NMR, MS, and HPLC purity data. Additional characterization can often be requested.Provides a full set of analytical data to confirm structure and purity.Essential for confirming the structure of the impurity and for developing and validating analytical methods.
Lead Time & Communication Lead times vary depending on the complexity of the synthesis. They have a dedicated customer service team for support.Aims for predictable timelines and maintains communication throughout the project.Timely delivery of reference standards is critical for meeting project deadlines in drug development.

Senior Application Scientist's Insight: While the initial cost of custom synthesis may seem high, it is a critical investment in the quality and safety of the final drug product. A poorly characterized or impure standard can lead to inaccurate analytical results, potentially causing significant delays and regulatory hurdles down the line. Always prioritize suppliers who provide a comprehensive Certificate of Analysis and are transparent about their quality systems.

A Blueprint for Purity: An Analytical Workflow for Impurity Profiling

A robust and validated analytical method is essential for the detection and quantification of impurities. For 1-(3-Methoxypyridin-4-yl)ethan-1-amine and its potential impurities, a High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometric (MS) detection is the recommended approach.[17][18][19]

Experimental Protocol: HPLC-UV/MS for Impurity Profiling
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point due to its versatility for separating compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the amine, leading to better peak shape on silica-based columns.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A gradient from low to high organic content (acetonitrile) will be necessary to elute both the more polar impurities and the main compound. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: Monitoring at a wavelength where both the API and potential impurities have significant absorbance (e.g., 270 nm).

  • Mass Spectrometric Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimized for the specific instrument.

    • Scan Range: m/z 100-500

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-(3-Methoxypyridin-4-yl)ethan-1-amine sample in the mobile phase A to a concentration of approximately 1 mg/mL.

    • Prepare solutions of the reference standards in the same diluent at known concentrations (e.g., 0.01 mg/mL).

  • Analysis and Data Processing:

    • Inject the samples and standards.

    • Identify impurities in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards.

    • Quantify the impurities using the peak area from the UV chromatogram and the response factor of the corresponding reference standard.

Causality Behind Experimental Choices:

  • The use of a C18 column provides good retention for the moderately polar parent compound and its likely impurities.

  • A gradient elution is crucial to separate compounds with a range of polarities, from potentially more polar degradation products to less polar starting materials.

  • Formic acid in the mobile phase improves peak shape for the basic amine and pyridine moieties by minimizing interactions with residual silanols on the column and promoting ionization for MS detection.

  • ESI in positive mode is ideal for the analysis of basic compounds like amines and pyridines, which are readily protonated.

Visualizing the Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Prep_API Weigh & Dissolve API (1 mg/mL in Mobile Phase A) Injection Inject into HPLC System Prep_API->Injection Prep_Std Prepare Reference Standards (0.01 mg/mL in Mobile Phase A) Prep_Std->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV & MS) Separation->Detection Identification Impurity Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Impurity Quantification (Peak Area vs. Standard) Identification->Quantification Reporting Generate Report Quantification->Reporting

Caption: Analytical workflow for impurity profiling.

Conclusion

The control of impurities in 1-(3-Methoxypyridin-4-yl)ethan-1-amine is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. While the lack of readily available commercial reference standards for its specific impurities presents a challenge, a proactive approach involving the custom synthesis of these standards from reputable suppliers provides a robust solution. By combining a thorough understanding of potential impurity formation with a well-designed analytical workflow, researchers and drug development professionals can confidently navigate the complexities of impurity profiling and ensure compliance with stringent regulatory requirements.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved February 14, 2026, from [Link]

  • Chemistry World. (n.d.). Toronto Research Chemicals. Retrieved February 14, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 14, 2026, from [Link]

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved February 14, 2026, from [Link]

  • LookChem. (n.d.). Toronto Research Chemicals. Retrieved February 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved February 14, 2026, from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved February 14, 2026, from [Link]

  • Phoenix-Sci. (n.d.). LGC Reference Standards. Retrieved February 14, 2026, from [Link]

  • Genetika Science. (n.d.). Toronto Research Chemicals (TRC). Retrieved February 14, 2026, from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 14, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). LGC Standards. Retrieved February 14, 2026, from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved February 14, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved February 14, 2026, from [Link]

  • Hirst, G. C., Johnson, T. O., & Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6564–6567. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved February 14, 2026, from [Link]

  • Van de Steene, J., & Lambert, W. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1139–1157. [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Retrieved February 14, 2026, from [Link]

  • Medley, J. W. (n.d.). Reductive Amination. Myers Chem 115. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. 25(1), 161-166. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Synlett. (2019). Chemoselective Demethylation of Methoxypyridine. 30(05), 549-552. [Link]

  • Organic Process Research & Development. (n.d.). Reductive Amination. Retrieved February 14, 2026, from [Link]

  • Frontiers in Chemical Sciences. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. 1(1).
  • Journal of Organic Chemistry. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. 86(11), 7626-7639. [Link]

  • PubChem. (n.d.). 1-(3-methoxypyridin-4-yl)ethan-1-amine. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action Card)

CRITICAL HAZARD ALERT: This compound is classified as CORROSIVE (Category 1B) and TOXIC . It poses severe risks of skin burns, eye damage, and respiratory trauma.[1] Treat every aliquot as a potential bio-hazard to tissue integrity.

ParameterCritical Specification
Primary Hazard H314: Causes severe skin burns and eye damage. H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]
Signal Word DANGER
Engineering Control Mandatory Fume Hood. Never handle on an open bench.
Glove Protocol Laminate Film (Silver Shield/4H) or Butyl Rubber . WARNING: Standard Nitrile gloves degrade rapidly against pyridine derivatives.
First Aid (Skin) Immediate flush (15 min). Remove clothing while flushing.[2][3][4][5][6][7]
First Aid (Eyes) Immediate flush (15 min).[8] Lift eyelids. Seek emergency medical care.

Physicochemical Profile & Risk Analysis

Understanding the molecular behavior of 1-(3-Methoxypyridin-4-yl)ethan-1-amine is a prerequisite for safety. This molecule combines a pyridine ring with a primary amine side chain.

  • The Pyridine Factor: Pyridine rings are excellent solvents and penetrate standard glove materials (like latex and thin nitrile) rapidly. They are also hepatotoxic (liver-damaging) and teratogenic.

  • The Amine Factor: The primary amine group confers high basicity (alkalinity), making the substance corrosive to mucous membranes and skin.

  • Volatility: As a low-molecular-weight amine (MW 152.20 g/mol ), it likely possesses significant vapor pressure, creating an inhalation hazard that necessitates containment.

GHS Hazard Classification[7]
  • Skin Corr.[3][9] 1B (H314): Destroys tissue on contact.

  • Acute Tox. 4 (H302, H312, H332): Systemic toxicity upon entry.

  • STOT SE 3 (H335): Respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Expert Insight: The most common safety failure with pyridine derivatives is the reliance on standard nitrile exam gloves. Pyridine can permeate 4-mil nitrile gloves in <6 minutes . For this corrosive derivative, we employ a "Barrier & Backup" strategy.[4]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate Film) or Butyl Rubber (>0.5mm) Provides >480 min breakthrough time against pyridines and amines. Essential for prolonged handling or spill cleanup.
Hand Protection (Splash) Double-layered Nitrile (5 mil min.) Only for incidental contact. If splashed, strip outer glove immediately. The inner glove provides a momentary buffer.
Eye/Face Protection Chemical Splash Goggles + Face Shield Safety glasses are insufficient. The "Corrosive" classification mandates a sealed eye environment to prevent vapor/aerosol entry.
Respiratory Protection Fume Hood (Primary) If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body Protection Chemical-Resistant Apron over Lab CoatCotton lab coats absorb liquids, holding corrosives against the skin. An impervious apron prevents this "poultice effect."

Operational Handling Protocol

Diagram 1: Safe Handling Workflow

This workflow enforces a "Zero-Exposure" policy.

HandlingWorkflow cluster_warning Critical Control Point Start Start: Chemical Retrieval Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check PPE Don PPE: Double Nitrile + Goggles + Lab Coat (Apron for >10mL) Check->PPE Pass Dispense Dispensing/Weighing (Inside Hood ONLY) PPE->Dispense Transfer Transfer to Reaction Vessel (Closed System Preferred) Dispense->Transfer Waste Waste Segregation (Basic Organic Waste) Transfer->Waste End Decon & Glove Removal Waste->End

Caption: Step-by-step containment workflow ensuring engineering controls are verified before chemical exposure.

Detailed Methodology
Step 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure the chemical fume hood is operating with a face velocity of 80–120 fpm .

  • Clear the Deck: Remove incompatible chemicals (acids, oxidizers) from the immediate workspace to prevent accidental mixing.

  • Prepare Neutralizer: Have a weak acid solution (e.g., dilute citric acid) or a commercial amphoteric spill kit ready inside the hood.

Step 2: Weighing & Dispensing
  • Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip. Avoid pouring.

    • Why? Pouring generates invisible aerosols. Syringes contain the vapor.

  • Solids (if salt form): Weigh inside the hood. If the balance is outside, tare the vial, add material inside the hood, cap tightly, and re-weigh.

  • Corrosion Prevention: Wipe threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to amine salt formation.

Step 3: Reaction Setup
  • Add 1-(3-Methoxypyridin-4-yl)ethan-1-amine slowly to the reaction mixture.

  • Exothermic Risk: As a base, this compound will generate heat if mixed with acidic reagents. Monitor temperature during addition.

Step 4: Decontamination[1][5]
  • Wipe all tools (spatulas, syringe exteriors) with a solvent-dampened wipe (ethanol or acetone) inside the hood before removing them for cleaning.

  • Dispose of the wipe as solid hazardous waste.

Emergency Response & Spill Management

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Large Major Spill (>10 mL) OR Outside Hood Assess->Large ActionSmall 1. Absorb with Vermiculite/Sand 2. Neutralize (Citric Acid) 3. Bag as HazWaste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call EHS/Emergency Large->ActionLarge

Caption: Decision logic for immediate spill response based on volume and containment status.

Specific Spill Protocols
  • Do NOT use paper towels for bulk cleanup. Amines can react with cellulose or simply evaporate from the paper, re-releasing toxic vapors.

  • Absorbent Selection: Use Vermiculite , Dry Sand , or Commercial Amine Neutralizers .

  • Decontamination: After bulk removal, scrub the surface with water and soap. Verify pH is neutral (pH 6-8) using a test strip before declaring the area clean.

Waste Disposal & Logistics[12]

Proper disposal is a legal requirement and an environmental imperative.[8]

  • Waste Stream Classification:

    • Category: Basic (Alkaline) Organic Waste.

    • Codes: D002 (Corrosive), and potentially D038 (Pyridine) if the concentration exceeds regulatory thresholds.

  • Segregation:

    • NEVER mix with acidic waste streams (Risk of violent heat generation/spattering).

    • NEVER mix with oxidizing agents (Risk of fire/explosion).[10]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Ensure the cap has a chemically resistant liner (Teflon/PTFE).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(3-methoxypyridin-4-yl)ethan-1-amine (CAS 1196733-04-6).[11] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. Retrieved from

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Pyridine.[2][4][9][10][12] Retrieved from

  • PubChem. (2025). Compound Summary: 1-(3-methoxypyridin-4-yl)ethan-1-amine.[11][13][14] National Library of Medicine. Retrieved from

  • Anax Laboratories. (2025). Product Information: 1-(3-methoxypyridin-4-yl)ethan-1-amine.[11][13][14] Retrieved from

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.